molecular formula C7H15NO3 B1583402 Cyclohexylamine carbonate CAS No. 20227-92-3

Cyclohexylamine carbonate

Cat. No.: B1583402
CAS No.: 20227-92-3
M. Wt: 161.2 g/mol
InChI Key: GTLQZNKUEFUUIS-UHFFFAOYSA-N
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Description

Cyclohexylamine carbonate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

carbonic acid;cyclohexanamine
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InChI

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4)
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InChI Key

GTLQZNKUEFUUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073139
Record name Cyclohexylamine carbonate
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Molecular Weight

161.20 g/mol
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CAS No.

20227-92-3
Record name Carbonic acid, compd. with cyclohexanamine (1:?)
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Record name Carbonic acid, compd. with cyclohexylamine
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Record name Cyclohexylamine carbonate
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Record name Cyclohexylammonium carbonate
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Foundational & Exploratory

Cyclohexylamine carbonate fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, is a versatile compound with significant applications in industrial processes, particularly as a vapor phase corrosion inhibitor. This technical guide provides an in-depth overview of its fundamental properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its physicochemical characteristics. Visual diagrams generated using Graphviz illustrate key processes, including its role in corrosion inhibition and as a chemical intermediate, providing a valuable resource for researchers and professionals in chemistry and material science.

Introduction

Cyclohexylamine carbonate (CHC) is a white crystalline solid known for its characteristic amine odor.[1] It is primarily recognized for its efficacy as a vapor phase corrosion inhibitor (VPI), offering protection to various metals by neutralizing acidic environments and forming a protective film on the metal surface.[2][3] Beyond its application in corrosion science, CHC serves as a chemical intermediate in the synthesis of other organic compounds and has been investigated for its role in the production of agrochemicals and specialty chemicals.[1][] This guide aims to provide a detailed technical overview of this compound, focusing on its fundamental properties, synthesis, and key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some properties, such as boiling and melting points, are often reported for its precursor, cyclohexylamine, due to the carbonate salt's tendency to dissociate upon heating.

PropertyValueReference(s)
CAS Number 20227-92-3[5]
Molecular Formula C₇H₁₅NO₃[2]
Molecular Weight 161.20 g/mol [2]
Appearance White crystalline solid[1]
Odor Unpleasant, fishy, amine-like[2][6]
Boiling Point 134.5 °C at 760 mmHg (for cyclohexylamine)[6][7]
Melting Point -17.7 °C (for cyclohexylamine)[6]
Density 0.867 g/mL at 25 °C (for cyclohexylamine)[6]
Vapor Pressure 8.07 mmHg at 25 °C[2][7]
Solubility Soluble in water and organic solvents[1][6]
pKa Approximately 11.3[2]

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of cyclohexylamine with carbon dioxide in a suitable solvent.[2][5]

Synthesis of this compound

Objective: To synthesize this compound by the direct carbonation of cyclohexylamine.

Materials:

  • Cyclohexylamine (99%)

  • Ethanol (B145695) (95%) or Water (deionized)

  • Carbon dioxide gas

  • Reaction vessel (e.g., three-necked flask) equipped with a gas inlet tube, a stirrer, and a gas outlet

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In the reaction vessel, prepare a 15-40% (w/w) solution of cyclohexylamine in either ethanol or deionized water.[5]

  • Cool the solution in an ice bath to maintain a temperature between 25-40°C.[5]

  • While stirring the solution, bubble carbon dioxide gas through the gas inlet tube.

  • Continue the flow of carbon dioxide until a white precipitate of this compound is formed and the precipitation is complete.[5] The reaction can be monitored by pH titration, with the completion indicated by a sharp drop in pH.[5]

  • Once the reaction is complete, stop the carbon dioxide flow and the stirring.

  • Isolate the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted cyclohexylamine.

  • Dry the product under vacuum to obtain pure this compound.

Analysis of this compound

Objective: To confirm the identity and purity of the synthesized this compound using infrared spectroscopy.

Materials and Equipment:

  • Synthesized this compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press for pellet making

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Thoroughly grind a small amount (1-2 mg) of the dried this compound sample with approximately 200 mg of dry KBr in an agate mortar.

  • Transfer the ground powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands of the carbonate group (around 1700-1600 cm⁻¹) and the amine group (around 3400-3200 cm⁻¹ for N-H stretching and 1650-1580 cm⁻¹ for N-H bending) to confirm the formation of the product.

Key Applications and Mechanisms of Action

Vapor Phase Corrosion Inhibition

This compound is widely used as a vapor phase corrosion inhibitor (VPI).[2] Its effectiveness stems from its ability to volatilize, allowing it to reach and protect metal surfaces within an enclosed space without direct application.[3]

The mechanism of corrosion inhibition involves two primary pathways:

  • Neutralization of Acidic Contaminants: In the presence of moisture, CHC releases cyclohexylamine, a volatile base. This amine neutralizes acidic gases in the atmosphere, such as carbon dioxide and sulfur dioxide, thereby reducing the corrosivity (B1173158) of the environment.[2]

  • Formation of a Protective Film: The protonated cyclohexylamine adsorbs onto the negatively charged metal surface through electrostatic attraction.[3] This forms a thin, hydrophobic film that acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the metal.[2][3]

Corrosion_Inhibition_Mechanism Mechanism of Vapor Phase Corrosion Inhibition cluster_vapor Vapor Phase cluster_surface Metal Surface CHC_vapor This compound (CHC) CHA_released Cyclohexylamine (C₆H₁₁NH₂) CHC_vapor->CHA_released Volatility & Dissociation H2O_vapor Moisture (H₂O) Acid_vapor Acidic Gases (CO₂, SO₂) Neutralization Neutralized Products Metal Metal Surface (Negative Charge) Adsorption Protonated Cyclohexylamine (C₆H₁₁NH₃⁺) Protective_Film Protective Hydrophobic Film Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited Inhibits Corrosion CHA_released->Neutralization Neutralization CHA_released->Adsorption Adsorption (Electrostatic) Adsorption->Protective_Film Film Formation

Mechanism of Vapor Phase Corrosion Inhibition
Chemical Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in various organic syntheses.[2] Its reactivity allows for its use in the production of other compounds, including those relevant to the pharmaceutical and agrochemical industries.[1] For instance, it can be used as a source of cyclohexylamine for nucleophilic substitution reactions or in the formation of amides and other derivatives.

Chemical_Intermediate_Workflow This compound as a Chemical Intermediate cluster_synthesis Synthesis of Derivatives CHC This compound Reaction_Conditions Reaction Conditions (e.g., Heat, Acid/Base) CHC->Reaction_Conditions Dissociation CHA Cyclohexylamine (C₆H₁₁NH₂) Reaction_Conditions->CHA CO2 Carbon Dioxide (CO₂) Reaction_Conditions->CO2 Product Substituted Cyclohexylamine (e.g., N-Alkyl/Acyl Cyclohexylamine) CHA->Product Nucleophilic Attack Reagent Electrophilic Reagent (e.g., Alkyl Halide, Acyl Chloride) Reagent->Product Byproduct Byproduct (e.g., HX, H₂O) Product->Byproduct Formation

Role as a Chemical Intermediate

Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the laboratory synthesis and subsequent analysis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Analysis start Start reagents Prepare Cyclohexylamine Solution start->reagents reaction Bubble CO₂ Gas (25-40°C) reagents->reaction precipitation Precipitation of CHC reaction->precipitation filtration Vacuum Filtration precipitation->filtration Complete washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying analysis Analysis (e.g., FTIR) drying->analysis end End analysis->end

Synthesis and Analysis Workflow

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with plenty of water.

Conclusion

This compound is a compound with significant industrial utility, primarily as a vapor phase corrosion inhibitor. Its fundamental properties, including its volatility and basicity, are key to its effectiveness in this role. The synthesis of CHC is a straightforward process involving the reaction of cyclohexylamine with carbon dioxide. This technical guide has provided a comprehensive overview of its characteristics, synthesis, and applications, offering valuable information for researchers and professionals working with this compound. Further research into its applications, particularly in the development of novel corrosion inhibitors and as a versatile chemical intermediate, is warranted.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylamine (B46788) carbonate (CHC) is a volatile organic salt primarily recognized for its industrial application as a corrosion inhibitor. In aqueous environments and biological systems, it readily dissociates into its active components: cyclohexylamine and carbonic acid. While its mechanism as a corrosion inhibitor is well-documented, its biological activities and toxicological profile are of significant interest to the scientific and drug development communities. This guide provides a comprehensive overview of the current understanding of the multifaceted mechanism of action of cyclohexylamine carbonate, with a particular focus on its biological effects. The primary active component, cyclohexylamine, has been shown to exert significant toxicological effects, most notably on the male reproductive system, and also demonstrates cardiovascular, hepatic, and renal toxicity. This document synthesizes the available data on its mechanisms of action, presents quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Physicochemical Properties and Dissociation

This compound is a salt formed from the weak base cyclohexylamine and the weak acid carbonic acid. In an aqueous environment, it is expected to be in equilibrium with its constituent ions. The biological effects of this compound are predominantly attributed to the actions of cyclohexylamine.

Mechanism of Action as a Vapor Phase Corrosion Inhibitor

The most well-characterized mechanism of action for this compound is in the prevention of metal corrosion, particularly for ferrous metals. This process involves a physical, rather than chemical, interaction with the metal surface.

The mechanism can be summarized in the following steps:

  • Sublimation: this compound readily sublimates at ambient temperatures, transitioning from a solid to a gaseous state.

  • Vapor Transport: The gaseous molecules disperse within an enclosed environment.

  • Condensation and Film Formation: The vapor condenses on metal surfaces, forming a thin, protective film.

  • Adsorption: The protonated cyclohexylamine adsorbs onto the metal surface, a process driven by physisorption.

  • Barrier Formation: This adsorbed layer acts as a physical barrier, isolating the metal from corrosive agents such as moisture and oxygen.

  • Neutralization: Cyclohexylamine can also neutralize acidic contaminants in the atmosphere, further mitigating corrosion.

G cluster_vapor_phase Vapor Phase cluster_surface Metal Surface CHC(s) Cyclohexylamine Carbonate (Solid) CHC(g) Cyclohexylamine Carbonate (Gas) CHC(s)->CHC(g) Sublimation Film Protective Film (Adsorbed Cyclohexylamine) CHC(g)->Film Condensation & Adsorption (Physisorption) Metal Metal Surface Film->Metal Protection Corrosion Corrosion Film->Corrosion Inhibition

Figure 1: Mechanism of Vapor Phase Corrosion Inhibition by this compound.

Biological and Toxicological Mechanisms of Action

The biological activity of this compound is primarily dictated by the cyclohexylamine moiety. Research has highlighted several organ systems as principal targets of its toxic effects.

Testicular Toxicity: A Primary Concern

The most consistently reported and studied toxicological effect of cyclohexylamine is on the male reproductive system, specifically targeting the testes. Chronic exposure in animal models has been shown to induce testicular atrophy.

Molecular Mechanism of Testicular Toxicity:

The primary cellular target within the testis appears to be the Sertoli cells , which are essential for providing structural and nutritional support to developing germ cells.[1] The proposed mechanism involves:

  • Direct Action on Sertoli Cells: Cyclohexylamine acts directly on Sertoli cells, inducing morphological changes.[1]

  • Sertoli Cell Vacuolation: The earliest and most consistent lesion observed is the vacuolation of the Sertoli cell cytoplasm.[1]

  • Disruption of Sertoli-Germ Cell Interaction: This is followed by the degeneration and loss of spermatocytes and spermatogonia.[1]

  • Induction of Germ Cell Apoptosis: The damage to Sertoli cells disrupts the crucial support for germ cells, leading to their apoptotic death.[2][3] The extrinsic (Fas/FasL) and intrinsic (mitochondrial) apoptotic pathways may be involved.[2][4]

  • Potential Role of Oxidative Stress and Calcium Dysregulation: While not definitively proven for cyclohexylamine, many testicular toxicants exert their effects through the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis, which are known triggers for apoptosis in germ cells.[5][6]

G cluster_sertoli Sertoli Cell cluster_germ Germ Cell Cyclohexylamine Cyclohexylamine Vacuolation Cytoplasmic Vacuolation Cyclohexylamine->Vacuolation Dysfunction Sertoli Cell Dysfunction Vacuolation->Dysfunction ApoptosisSignal Pro-apoptotic Signaling (e.g., FasL upregulation) Dysfunction->ApoptosisSignal Detachment Detachment from Sertoli Cell Dysfunction->Detachment Apoptosis Apoptosis ApoptosisSignal->Apoptosis TesticularAtrophy Testicular Atrophy Apoptosis->TesticularAtrophy Detachment->Apoptosis

Figure 2: Proposed Mechanism of Cyclohexylamine-Induced Testicular Toxicity.
Cardiovascular Effects

Human and animal studies have indicated that cyclohexylamine can induce a dose-dependent increase in blood pressure.[7] While the precise molecular mechanism is not fully elucidated, it is hypothesized to involve interaction with the adrenergic system.

Potential Mechanism of Hypertensive Action:

Cyclohexylamine, as a primary amine, bears structural similarities to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This suggests a potential interaction with adrenergic receptors, which are G protein-coupled receptors (GPCRs) that regulate cardiovascular function.[8][9]

  • α1-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to an increase in intracellular calcium via the Gq/11-PLC-IP3 pathway, resulting in vasoconstriction and an increase in blood pressure.[8]

  • β1-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors in the heart increases heart rate and contractility through the Gs-adenylyl cyclase-cAMP pathway, contributing to elevated cardiac output and blood pressure.[8]

Further research, such as receptor binding assays and functional studies with specific adrenergic receptor antagonists, is required to confirm these potential interactions and their contribution to cyclohexylamine-induced hypertension.

G Cyclohexylamine Cyclohexylamine AdrenergicReceptor Adrenergic Receptors (α1 and/or β1) Cyclohexylamine->AdrenergicReceptor Potential Agonism GProtein G Protein Activation (Gq/Gs) AdrenergicReceptor->GProtein SecondMessenger Second Messenger Production (IP3/DAG or cAMP) GProtein->SecondMessenger CaIncrease Increased Intracellular Ca2+ (α1) SecondMessenger->CaIncrease PKA Protein Kinase A Activation (β1) SecondMessenger->PKA Vasoconstriction Vasoconstriction CaIncrease->Vasoconstriction CardiacOutput Increased Cardiac Output PKA->CardiacOutput Hypertension Hypertension Vasoconstriction->Hypertension CardiacOutput->Hypertension

Figure 3: Hypothesized Mechanism of Cyclohexylamine-Induced Hypertension.
Hepato- and Nephrotoxicity

Degenerative changes in the liver and kidneys have been reported following exposure to cyclohexylamine.[10] The molecular mechanisms underlying these effects are not well-defined but are likely related to metabolic activation and oxidative stress, common pathways for chemical-induced organ toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of cyclohexylamine.

Table 1: Acute Toxicity Data for Cyclohexylamine

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral156 - 432[10]
MouseOral224[10]
RabbitDermal277[10]

Table 2: Dose-Response Data for Testicular Toxicity of Cyclohexylamine in Rats

Study DurationDaily Dose (mg/kg)Observed EffectsReference
90 days45 (600 ppm in diet)No Observed Adverse Effect Level (NOAEL)[10]
90 days150 (2000 ppm in diet)Decreased spermatogenesis, tubular atrophy[10]
90 days450 (6000 ppm in diet)Significant testicular lesions[10]
13 weeks400Testicular atrophy, decreased organ weight, histological changes[7]
2 years50Higher incidence of testicular atrophy[10]
2 years150Higher incidence of testicular atrophy, decreased fertility[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biological effects of this compound.

In Vitro Sertoli-Germ Cell Co-culture for Testicular Toxicity Assessment

This protocol is adapted from established methods for studying testicular toxicants in vitro.[11][12]

Objective: To assess the direct cytotoxic and apoptotic effects of cyclohexylamine on Sertoli and germ cells.

Methodology:

  • Cell Isolation:

    • Sertoli and germ cells are isolated from the testes of 20-day-old Wistar rats by sequential enzymatic digestion with trypsin and collagenase.

  • Cell Culture:

    • Cells are plated on Matrigel-coated culture dishes in DMEM/F12 medium supplemented with fetal bovine serum, insulin, transferrin, and other growth factors.

    • Cultures are maintained at 32°C in a humidified atmosphere of 5% CO2.

  • Exposure to Cyclohexylamine:

    • After 48-72 hours, the culture medium is replaced with fresh medium containing various concentrations of cyclohexylamine (e.g., 0.1 to 10 mM). A vehicle control (medium without cyclohexylamine) is also included.

    • Cells are exposed for 24, 48, and 72 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.

    • Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3 activity.

    • Morphology: Changes in cell morphology, particularly Sertoli cell vacuolation and germ cell detachment, are observed and quantified using phase-contrast microscopy.

    • Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

G Isolation Isolate Sertoli and Germ Cells from Rat Testes Culture Co-culture on Matrigel-coated Plates Isolation->Culture Exposure Expose to Cyclohexylamine (various concentrations and times) Culture->Exposure Analysis Endpoint Analysis Exposure->Analysis Cytotoxicity Cytotoxicity Assays (MTT, Alamar Blue) Analysis->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase-3) Analysis->Apoptosis Morphology Morphological Examination Analysis->Morphology ROS ROS Measurement Analysis->ROS

Figure 4: Experimental Workflow for In Vitro Testicular Toxicity Assessment.
In Vivo Blood Pressure Measurement in a Rodent Model

This protocol describes a non-invasive method for measuring blood pressure in rats or mice to assess the cardiovascular effects of cyclohexylamine.[13]

Objective: To determine the effect of acute administration of cyclohexylamine on systolic and diastolic blood pressure and heart rate.

Methodology:

  • Animal Acclimatization:

    • Male Wistar rats are acclimated to the experimental setup, including the restrainer and tail-cuff, for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement:

    • On the day of the experiment, baseline blood pressure and heart rate are measured using a tail-cuff blood pressure system.

  • Administration of Cyclohexylamine:

    • Cyclohexylamine (dissolved in a suitable vehicle like saline) is administered via oral gavage or intraperitoneal injection at various doses. A control group receives the vehicle alone.

  • Post-Dose Monitoring:

    • Blood pressure and heart rate are measured at multiple time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of the effect.

  • Data Analysis:

    • Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods.

G Acclimatization Acclimatize Rats to Restrainer and Tail-Cuff Baseline Measure Baseline Blood Pressure and Heart Rate Acclimatization->Baseline Administration Administer Cyclohexylamine (or Vehicle Control) Baseline->Administration Monitoring Measure Blood Pressure and Heart Rate at Timed Intervals Post-Dose Administration->Monitoring Analysis Analyze Changes from Baseline and Compare to Control Monitoring->Analysis

Figure 5: Experimental Workflow for In Vivo Blood Pressure Measurement.

Conclusion and Future Directions

This compound's mechanism of action is context-dependent. In industrial applications, it serves as an effective physical corrosion inhibitor. In biological systems, its primary active component, cyclohexylamine, exhibits significant toxicity, with the male reproductive system being a particularly sensitive target. The direct action on Sertoli cells, leading to germ cell apoptosis, is the most well-defined toxicological mechanism. Cardiovascular effects, specifically hypertension, are also a notable concern, likely mediated through interactions with the adrenergic system.

For researchers and professionals in drug development, understanding the toxicological profile of amine-containing compounds is crucial. While cyclohexylamine itself is not a therapeutic agent, its well-documented testicular toxicity serves as a case study for the potential reproductive hazards of small molecule amines.

Future research should focus on:

  • Elucidating the specific intracellular signaling pathways in Sertoli cells that are disrupted by cyclohexylamine.

  • Characterizing the binding affinities and functional effects of cyclohexylamine on various adrenergic receptor subtypes to confirm the mechanism of its hypertensive effects.

  • Investigating the molecular mechanisms of cyclohexylamine-induced hepato- and nephrotoxicity, including the role of metabolic activation and oxidative stress.

  • Conducting in vitro studies to determine the EC50 values for cytotoxicity in relevant cell lines (e.g., Sertoli cells, hepatocytes, renal proximal tubule cells) to provide more precise quantitative data for risk assessment.

This in-depth understanding will not only clarify the toxicological risks associated with cyclohexylamine exposure but also provide valuable insights for the safety assessment and design of new amine-containing drug candidates.

References

An In-depth Technical Guide to Cyclohexylamine Carbonate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexylamine (B46788) carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.[1][2] It is a white crystalline solid primarily recognized for its utility as a vapor phase corrosion inhibitor (VPI) and as a versatile intermediate in organic synthesis, including in the production of polymers and agrochemicals.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, synthesis methodologies, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Properties

Cyclohexylamine carbonate is an ionic compound consisting of the cyclohexylammonium cation and a carbonate or bicarbonate anion. Its formation is a classic acid-base reaction where the basic amine neutralizes carbonic acid.[1] The structure is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] In ¹H and ¹³C NMR spectroscopy, signals corresponding to both the cyclohexylammonium cation and the carbonate anion are identifiable.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name carbonic acid;cyclohexanamine[2][3][6]
CAS Number 20227-92-3, 13624-25-4[1][6]
Molecular Formula C₇H₁₅NO₃[2][3]
Molecular Weight 161.20 g/mol [1][3][6]
InChI Key GTLQZNKUEFUUIS-UHFFFAOYSA-N[1][3][6]

| Canonical SMILES | C1CCC(CC1)N.C(=O)(O)O[2][3][6] |

Table 2: Physical and Chemical Properties of this compound

Property Value
Appearance White crystalline solid[4][5]
Boiling Point 134.5°C at 760 mmHg[7]
Flash Point 32.2°C[7]
Vapor Pressure 8.07 mmHg at 25°C[7]

| Solubility | Soluble in water and organic solvents[5] |

Synthesis Methodologies

The synthesis of this compound can be achieved through both direct and indirect routes, with the direct method being the most common and atom-economical.

Direct Synthesis

The most prevalent method for synthesizing this compound is the direct reaction of cyclohexylamine with carbon dioxide.[1][3] This reaction can occur spontaneously if cyclohexylamine is exposed to atmospheric CO₂ in the presence of moisture, which forms carbonic acid in-situ.[1] For more controlled industrial production, carbon dioxide gas is bubbled through an aqueous or solvent-based solution of cyclohexylamine.[1][3]

Direct_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CHA Cyclohexylamine (C₆H₁₁NH₂) REACTOR Reaction Vessel (Controlled Temp/Pressure) CHA->REACTOR CO2 Carbon Dioxide (CO₂) CO2->REACTOR SOL Solvent (e.g., Water) SOL->REACTOR PRODUCT This compound REACTOR->PRODUCT Crystallization

Caption: Workflow for the direct synthesis of this compound.

Indirect Synthesis

Indirect synthesis involves a two-step process: the production of the cyclohexylamine precursor followed by its carbonation. Industrially, cyclohexylamine is often produced via the catalytic hydrogenation of aniline (B41778) using catalysts like Raney cobalt or nickel at high temperatures and pressures.[1] The resulting cyclohexylamine is then reacted with carbon dioxide as described in the direct synthesis method.

Indirect_Synthesis cluster_step1 Step 1: Cyclohexylamine Synthesis cluster_step2 Step 2: Carbonation ANILINE Aniline REACTOR1 High Temp/ Pressure Reactor ANILINE->REACTOR1 H2 Hydrogen (H₂) H2->REACTOR1 CAT1 Catalyst (e.g., Raney Ni) CAT1->REACTOR1 CHA Cyclohexylamine REACTOR1->CHA REACTOR2 Reaction Vessel CHA->REACTOR2 CO2 Carbon Dioxide CO2->REACTOR2 PRODUCT Cyclohexylamine Carbonate REACTOR2->PRODUCT

Caption: The indirect, two-step pathway for industrial synthesis.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol describes a generalized laboratory procedure for the direct synthesis of this compound.

  • Preparation : Dissolve a known quantity of cyclohexylamine in a suitable solvent (e.g., ethanol (B145695) or water) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a pH probe. A typical concentration is 15-40% (w/w).[1]

  • Reaction : While stirring the solution at room temperature, bubble carbon dioxide gas through the gas inlet tube into the solution.

  • Monitoring : Monitor the reaction via the pH of the solution. The formation of the carbonate salt will result in a significant change in alkalinity.[1] Continue the CO₂ addition until a suspension of white crystals is formed and the pH stabilizes.

  • Purification : Collect the resulting white crystalline solid by vacuum filtration.

  • Recrystallization : Purify the crude product by recrystallizing from a suitable solvent such as ethanol or acetone (B3395972) to achieve high purity.[1]

  • Drying : Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Characterization of Surface Adsorption by IR Spectroscopy

This protocol outlines a general method for analyzing the adsorption of this compound on a metal surface, relevant to its application as a corrosion inhibitor.

  • Substrate Preparation : Prepare a metal sample (e.g., Nd-Fe-B magnet alloy) by polishing the surface to a fine finish, rinsing with distilled water, degreasing with acetone, and drying.[8]

  • Exposure : Place the prepared metal substrate in an enclosed chamber containing a source of this compound, allowing the VPI to volatilize and condense onto the metal surface over a set period.

  • FTIR Analysis : After the exposure period, remove the metal substrate and analyze its surface using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the IR spectrum of the surface. The presence of characteristic peaks for the C-N bond, N-H bonds of the ammonium (B1175870) ion, and C-O bonds of the carbonate ion will confirm the adsorption of the inhibitor onto the metal surface.[1][8]

  • Interpretation : Compare the spectrum to a reference spectrum of pure this compound to confirm the identity of the adsorbed species and analyze any peak shifts, which can provide insight into the nature of the interaction (physisorption vs. chemisorption).[8]

Key Chemical Reactions and Mechanisms

Mechanism as a Vapor Phase Corrosion Inhibitor (VPI)

This compound is a highly effective VPI, particularly for ferrous metals.[1][8] Its mechanism involves sublimation, followed by condensation onto metal surfaces, where it forms a protective molecular film.[1][8] This film acts as a barrier, isolating the metal from corrosive agents like moisture and oxygen.[3][8] The inhibitory action stems from the physisorption of the protonated amine (cyclohexylammonium) onto the negatively charged metal surface, which suppresses the anodic dissolution of the metal.[1][8]

VPI_Mechanism CHC_Solid CHC Solid in Enclosed Space CHC_Vapor CHC Vapor CHC_Solid->CHC_Vapor Sublimation Metal Metal Surface CHC_Vapor->Metal Condensation & Adsorption Film Protective Adsorbed Film (Cyclohexylammonium Ions) Agents Corrosive Agents (Moisture, O₂) Film->Agents Blocks

Caption: Mechanism of action for this compound as a VPI.

Catalysis in Organic Synthesis

This compound also functions as a catalyst in certain organic reactions, such as the aminolysis of cyclic carbonates to form hydroxyurethanes.[3] The reaction involves the nucleophilic attack by an amine on the carbonyl carbon of the cyclic carbonate, leading to ring-opening.[3] this compound demonstrates significant catalytic efficiency in this process.

Table 3: Kinetic Data for Cyclic Carbonate Aminolysis

Catalyst Temperature Conversion Rate (24h) Selectivity for Hydroxyurethane
None Room Temp ~9% >90%
This compound Room Temp 45-60% >85%

Data derived from kinetic studies.[3]

Aminolysis_Reaction Reactants Cyclic Carbonate + Primary Amine Step1 Nucleophilic Attack (Amine on Carbonyl) Reactants->Step1 Catalyst Cyclohexylamine Carbonate (Catalyst) Catalyst->Step1 Facilitates Step2 Ring Opening Step1->Step2 Product Hydroxyurethane Step2->Product

Caption: Catalytic role in the ring-opening of cyclic carbonates.

In addition to catalysis, it serves as a key intermediate in the production of cyclohexanone (B45756) oxime, a precursor for nylon-6 synthesis.[3] Under specific conditions, it decomposes to release cyclohexylamine, which then participates in the oxime formation reaction.[3]

Conclusion

This compound is a compound of significant industrial importance, with a straightforward synthesis and well-characterized chemical structure. Its primary roles as a high-performance vapor phase corrosion inhibitor and a valuable intermediate and catalyst in organic synthesis underscore its versatility. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling further innovation in materials science and chemical manufacturing.

References

Cyclohexylamine Carbonate (CAS 20227-92-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate (CAS No. 20227-92-3) is a versatile organic salt with significant applications as a corrosion inhibitor and a chemical intermediate in various synthetic processes. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action as a corrosion inhibitor. The information is presented to support its application in research, particularly in materials science and drug development.

Core Properties of Cyclohexylamine Carbonate

This compound is the product of the reaction between the primary aliphatic amine, cyclohexylamine, and carbonic acid. While some sources describe it as a colorless and transparent liquid with an ammonia-like odor, it is more commonly characterized as a white crystalline solid.[1][2][3] This discrepancy may arise from the fact that cyclohexylamine itself is a liquid that readily absorbs atmospheric carbon dioxide to form the solid carbonate salt.[4]

Physicochemical Properties

A summary of the key physicochemical properties of cyclohexylamine and its carbonate salt are presented in Table 1. It is important to note that some literature sources incorrectly attribute the properties of cyclohexylamine to this compound.

PropertyValueReferences
Chemical Name This compound[1]
CAS Number 20227-92-3[5]
Molecular Formula C₇H₁₅NO₃[6]
Molecular Weight 161.20 g/mol [6]
Appearance White crystalline solid[1][3]
Solubility Soluble in water[3]
pH (0.01% aq. soln.) 10.5[4]
Vapor Pressure 8.07 mmHg at 25°C[7]

Table 1: Physicochemical properties of this compound.

The properties of the precursor, cyclohexylamine, are provided in Table 2 for reference.

PropertyValueReferences
Chemical Name Cyclohexylamine[8]
CAS Number 108-91-8[8]
Molecular Formula C₆H₁₃N[8]
Molecular Weight 99.17 g/mol [8]
Appearance Clear to yellowish liquid[8][9]
Odor Strong, fishy, amine odor[8]
Density 0.8647 g/cm³[8]
Melting Point -17.7 °C[8]
Boiling Point 134.5 °C[8]
Solubility in water Miscible[8][10]

Table 2: Physicochemical properties of Cyclohexylamine.

Synthesis and Characterization

Synthesis of this compound

This compound is typically synthesized through the direct reaction of cyclohexylamine with carbon dioxide.[6] Industrial synthesis often involves bubbling carbon dioxide gas through a 15-40% (w/w) aqueous or solvent-based solution of cyclohexylamine until a suspension of the carbonate salt is formed.[5]

Experimental Protocol: Laboratory Synthesis

A general laboratory procedure for the synthesis of this compound is as follows:

  • Dissolve cyclohexylamine in a suitable solvent such as water or ethanol (B145695) to create a 15-40% solution.[6]

  • Bubble carbon dioxide gas through the stirred solution at a controlled temperature, typically between 25-40°C.[5]

  • Continue the carbon dioxide addition until the formation of a white precipitate is complete.

  • Isolate the solid product by filtration.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted cyclohexylamine.

  • Dry the purified this compound under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Cyclohexylamine Cyclohexylamine Solution (15-40% in Water/Ethanol) Reaction Reaction Vessel (25-40°C, Stirring) Cyclohexylamine->Reaction CO2 Carbon Dioxide Gas CO2->Reaction Filtration Filtration Reaction->Filtration Precipitate Formation Washing Washing with Cold Solvent Filtration->Washing Drying Drying (Under Vacuum) Washing->Drying Final_Product This compound (White Crystalline Solid) Drying->Final_Product

Figure 1: Synthesis workflow for this compound.
Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a key method for confirming the presence of the carbonate and cyclohexylammonium ions. The spectrum is expected to show characteristic N-H stretching and bending vibrations from the ammonium (B1175870) group and C-H vibrations from the cyclohexane (B81311) ring. The presence of the carbonate ion (CO₃²⁻) is confirmed by its characteristic absorption bands.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

¹³C NMR spectroscopy can be used to distinguish between the free amine and the carbonate form. The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the spectrum (20-60 ppm). A distinctive downfield signal in the range of 150-190 ppm confirms the presence of the carbonate carbon.[5]

Applications in Corrosion Inhibition

This compound is an effective vapor-phase corrosion inhibitor (VPCI), particularly for the protection of metals in enclosed systems.[2]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound involves a multi-step process that results in the formation of a protective film on the metal surface.

  • Vaporization and Transport: Due to its relatively high vapor pressure, this compound readily volatilizes into the enclosed atmosphere.

  • Hydrolysis: In the presence of moisture on the metal surface, the this compound hydrolyzes to release cyclohexylamine and carbonic acid.

  • Neutralization and Film Formation: The basic cyclohexylamine neutralizes acidic species on the metal surface. Both cyclohexylamine and carbonate ions can then adsorb onto the metal surface. This adsorption process is believed to be primarily due to physisorption.[2] This forms a thin, protective film that acts as a barrier to corrosive agents. The inhibition is anodic, meaning it primarily suppresses the dissolution of the metal.[2]

Corrosion_Inhibition_Mechanism cluster_vapor Vapor Phase cluster_surface Metal Surface with Moisture Layer cluster_species Chemical Species cluster_result Result CHC_Vapor This compound (Vapor) Hydrolysis Hydrolysis CHC_Vapor->Hydrolysis Condensation CHA Cyclohexylamine Hydrolysis->CHA H2CO3 Carbonic Acid Hydrolysis->H2CO3 Adsorption Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition CHA->Adsorption H2CO3->Adsorption

Figure 2: Mechanism of corrosion inhibition by this compound.
Experimental Evaluation of Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.

Experimental Protocol: EIS for Corrosion Inhibition Testing

  • Electrode Preparation: A working electrode of the metal to be tested (e.g., steel, aluminum) is polished and cleaned.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[11]

  • Electrolyte: The electrolyte is a corrosive medium, such as a 3.5% NaCl solution, with and without the addition of this compound at various concentrations.[11]

  • Measurement: The cell is connected to a potentiostat. A small amplitude sinusoidal voltage (e.g., 50 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

  • Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. An increase in Rp in the presence of the inhibitor indicates effective corrosion protection.

EIS_Workflow cluster_preparation Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Electrodes Prepare Working, Reference, and Counter Electrodes Assemble_Cell Assemble 3-Electrode Electrochemical Cell Prepare_Electrodes->Assemble_Cell Prepare_Electrolyte Prepare Corrosive Electrolyte with/without Inhibitor Prepare_Electrolyte->Assemble_Cell Connect_Potentiostat Connect to Potentiostat Assemble_Cell->Connect_Potentiostat Apply_Signal Apply Sinusoidal Voltage (e.g., 50 mV amplitude, 100 kHz - 10 mHz) Connect_Potentiostat->Apply_Signal Record_Impedance Record Impedance Data Apply_Signal->Record_Impedance Plot_Data Generate Nyquist and Bode Plots Record_Impedance->Plot_Data Model_Circuit Fit to Equivalent Electrical Circuit Plot_Data->Model_Circuit Determine_Rp Determine Polarization Resistance (Rp) Model_Circuit->Determine_Rp Biodegradation_Pathway cluster_initial Initial Compound cluster_dissociation Dissociation cluster_degradation Biodegradation cluster_intermediates Intermediates CHC This compound Dissociation Dissociation in Water CHC->Dissociation CHA Cyclohexylamine Dissociation->CHA Deamination Oxidative Deamination (Cyclohexylamine Oxidase) Cyclohexanone Cyclohexanone Deamination->Cyclohexanone Ring_Cleavage Ring Cleavage (Baeyer-Villiger Monooxygenase) Caprolactone ε-Caprolactone Ring_Cleavage->Caprolactone Hydrolysis Hydrolysis Hydroxyhexanoic_Acid 6-Hydroxyhexanoic Acid Hydrolysis->Hydroxyhexanoic_Acid Metabolism Further Metabolism CHA->Deamination Cyclohexanone->Ring_Cleavage Caprolactone->Hydrolysis Hydroxyhexanoic_Acid->Metabolism

References

Vapor pressure and volatility of Cyclohexylamine carbonate at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate (CHC) is a volatile solid primarily utilized as a vapor phase corrosion inhibitor.[1][2] Its efficacy is intrinsically linked to its volatility, which is governed by its vapor pressure and the dynamics of its thermal decomposition. This technical guide provides an in-depth analysis of the vapor pressure and volatility of cyclohexylamine carbonate, addressing the influence of temperature. Due to the limited availability of direct experimental data for this compound across a range of temperatures, this guide also incorporates data for its parent amine, cyclohexylamine, as a proxy to understand its behavior at elevated temperatures where dissociation is significant. Detailed experimental protocols for measuring the vapor pressure of dissociable solids are also presented.

Introduction

This compound is an organic salt formed from the reaction of cyclohexylamine and carbonic acid.[2] It is recognized for its application as a corrosion inhibitor in various industrial processes, where it functions by sublimating and then depositing a protective film on metal surfaces.[2] The compound's volatility is a critical parameter, as it dictates the concentration of the inhibitor in the vapor phase and its ability to protect surfaces in enclosed systems.[2]

The volatility of this compound is a result of its thermal dissociation into cyclohexylamine and carbon dioxide.[2] As the temperature increases, this equilibrium shifts, leading to a higher concentration of the volatile amine in the vapor phase. Understanding the relationship between temperature, vapor pressure, and volatility is crucial for optimizing its use as a corrosion inhibitor and for safety and handling considerations.

Physicochemical Properties and Vapor Pressure Data

Quantitative data on the vapor pressure of this compound is scarce in publicly available literature. A single experimental value has been reported.[2][3] To provide a more comprehensive understanding of its volatile nature, particularly at different temperatures, the vapor pressure of its parent amine, cyclohexylamine, is also presented. The dissociation of this compound into the more volatile cyclohexylamine is the primary mechanism for its function as a vapor phase inhibitor.

Table 1: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)
258.07[2][3]

Table 2: Vapor Pressure of Cyclohexylamine (Calculated using Antoine Equation)

The vapor pressure of cyclohexylamine can be estimated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The constants for cyclohexylamine are A = 4.06885, B = 1380.225, and C = -67.285 for the temperature range of 333.87 K to 401.52 K.[4]

Temperature (°C)Temperature (K)Vapor Pressure (bar)Vapor Pressure (mmHg)
20293.150.014711.0
30303.150.024518.4
40313.150.039629.7
50323.150.062046.5
60333.150.094570.9
70343.150.1404105.3
80353.150.2036152.7
90363.150.2886216.5
100373.150.4007300.6
110383.150.5463409.8
120393.150.7323549.3
130403.150.9669725.2
134.5407.651.013760.0

Note: The boiling point of cyclohexylamine is 134.5°C.[5][6] The calculated values are based on the Antoine equation parameters provided by NIST.[4]

Thermal Decomposition and Volatility

The volatility of this compound is directly related to its thermal stability. Upon heating, it undergoes a reversible decomposition to yield cyclohexylamine and carbon dioxide, both of which are gaseous at ambient and elevated temperatures.

G CHC_solid This compound (s) CHA_gas Cyclohexylamine (g) CHC_solid->CHA_gas Decomposition CO2_gas Carbon Dioxide (g) CHC_solid->CO2_gas Decomposition Cool Cooling CHC_solid->Cool CHA_gas->CHC_solid Recombination CO2_gas->CHC_solid Recombination Heat Heat Heat->CHC_solid

Caption: Reversible thermal decomposition of this compound.

This equilibrium is temperature-dependent. At lower temperatures, the equilibrium favors the solid carbonate form, resulting in lower volatility. As the temperature increases, the equilibrium shifts to the right, favoring the formation of gaseous cyclohexylamine and carbon dioxide, thus increasing the overall vapor pressure and volatility of the system. This property is fundamental to its application as a vapor phase corrosion inhibitor, allowing for the controlled release of the active inhibiting species.

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for a dissociable solid like this compound requires specific experimental techniques. The following are detailed methodologies for two common and appropriate methods.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Objective: To determine the vapor pressure of this compound at various temperatures by measuring the pressure of the vapor in equilibrium with the solid phase.

Apparatus:

  • A thermostatically controlled sample container (isoteniscope).

  • A high-precision pressure transducer or manometer.

  • A vacuum pump.

  • A temperature-controlled liquid bath.

  • Data acquisition system.

Procedure:

  • A sample of this compound is placed in the sample container.

  • The system is evacuated to remove air and other residual gases. The sample may be gently heated during evacuation to facilitate the removal of adsorbed gases.

  • The sample container is then immersed in the liquid bath and brought to the desired temperature. Temperature stability should be within ±0.2 K.[7]

  • The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.[7]

  • The temperature of the bath is then incrementally changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.[7]

  • For a dissociating substance, it is crucial to ensure that the measurement reflects the total pressure of the gaseous decomposition products (cyclohexylamine and CO2).

Knudsen Effusion Method

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[8][9]

Objective: To determine the vapor pressure of this compound by measuring its rate of sublimation in a vacuum at different temperatures.

Apparatus:

  • A Knudsen cell (a small container with a precisely machined small orifice in the lid).

  • An ultra-sensitive microbalance.

  • A high-vacuum chamber.

  • A temperature-controlled furnace or incubator.

  • Data acquisition system.

Procedure:

  • A known mass of the this compound sample is placed in the Knudsen cell.

  • The cell is placed inside the high-vacuum chamber and the system is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr).[9]

  • The sample is heated to a constant, desired temperature.[8][9]

  • The rate of mass loss ( dm/dt ) due to the effusion of the vapor through the orifice is continuously monitored by the microbalance.[8][9]

  • The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where:

    • dm/dt is the rate of mass loss.

    • R is the ideal gas constant.

    • T is the absolute temperature.

    • M is the molar mass of the effusing vapor (in the case of CHC, this would be a combination of cyclohexylamine and CO2).

    • A is the area of the orifice.[9][10]

  • Measurements are repeated at different temperatures to obtain the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.[8][9]

G cluster_0 Sample Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition & Analysis Load_Sample Load Sample into Knudsen Cell Place_in_Vacuum Place Cell in High-Vacuum Chamber Load_Sample->Place_in_Vacuum Evacuate Evacuate Chamber Place_in_Vacuum->Evacuate Heat Heat to Desired Temperature Evacuate->Heat Measure_Mass_Loss Continuously Measure Mass Loss (dm/dt) Heat->Measure_Mass_Loss Calculate_VP Calculate Vapor Pressure using Knudsen Equation Measure_Mass_Loss->Calculate_VP Repeat_T Repeat at Different Temperatures Calculate_VP->Repeat_T Repeat_T->Heat Plot_Data Plot ln(P) vs 1/T (Clausius-Clapeyron) Repeat_T->Plot_Data

Caption: Experimental workflow for the Knudsen effusion method.

Conclusion

The vapor pressure and volatility of this compound are critical properties that underpin its function as a vapor phase corrosion inhibitor. While direct, temperature-dependent experimental data for the carbonate is limited, its behavior can be inferred from its known volatility at room temperature and the properties of its primary decomposition product, cyclohexylamine. The thermal dissociation into cyclohexylamine and carbon dioxide is the key mechanism driving its volatility. For precise quantification of its vapor pressure across a range of temperatures, the static and Knudsen effusion methods are recommended. A thorough understanding of these properties is essential for the effective application and development of corrosion inhibition strategies utilizing this compound.

References

Solubility of Cyclohexylamine Carbonate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexylamine (B46788) carbonate in various organic solvents. Cyclohexylamine carbonate, a salt formed from the reaction of cyclohexylamine with carbonic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is crucial for process development, formulation design, and reaction chemistry.

Theoretical Solubility Profile

This compound is an ionic salt derived from a moderately nonpolar amine (cyclohexylamine) and a weak acid (carbonic acid). Its solubility in organic solvents is governed by the principle of "like dissolves like," as well as the specific intermolecular interactions between the salt and the solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be the most effective at dissolving this compound. The hydroxyl group (-OH) in these solvents can act as a hydrogen bond donor, interacting favorably with the carbonate anion. The polar nature of these solvents can also solvate the cyclohexylammonium cation.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess a significant dipole moment and can solvate the cyclohexylammonium cation. However, their ability to solvate the carbonate anion is less effective compared to protic solvents, as they lack hydrogen bond donating capabilities. Therefore, the solubility is expected to be moderate but potentially lower than in polar protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): In these solvents, the solubility of this compound is anticipated to be low. The nonpolar nature of these solvents cannot effectively overcome the lattice energy of the ionic salt. The nonpolar cyclohexyl group of the cation may have some favorable interactions with these solvents, but this is unlikely to be sufficient for significant dissolution.

Quantitative Solubility Data

As precise, experimentally determined solubility data for this compound in a range of organic solvents is not extensively documented, the following table is provided as a template for researchers to populate with their own findings. The subsequent sections detail the experimental protocols necessary to generate this data.

Organic Solvent Chemical Formula Solvent Type Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L)
MethanolCH₃OHPolar Protic25Data to be determinedData to be determined
EthanolC₂H₅OHPolar Protic25Data to be determinedData to be determined
IsopropanolC₃H₇OHPolar Protic25Data to be determinedData to be determined
AcetoneC₃H₆OPolar Aprotic25Data to be determinedData to be determined
AcetonitrileC₂H₃NPolar Aprotic25Data to be determinedData to be determined
DichloromethaneCH₂Cl₂Polar Aprotic25Data to be determinedData to be determined
TolueneC₇H₈Nonpolar25Data to be determinedData to be determined
HexaneC₆H₁₄Nonpolar25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Saturation)

This is a classical and reliable method for determining solubility.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-weighed pipette or syringe.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish or beaker.

  • Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C) until a constant weight is achieved.

  • Mass Determination: Accurately weigh the evaporating dish containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot taken) * 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is advantageous for rapid measurements of multiple samples.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound

  • Selected organic solvents

  • Volumetric flasks and pipettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully take a small, known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_calculation Calculation A Add excess This compound to vial B Add known volume of organic solvent A->B Step 1 C Equilibrate in thermostatic shaker (e.g., 24-48h) B->C Step 2 D Centrifuge to separate solid C->D Step 3 E Withdraw known volume of supernatant D->E Step 4 F Evaporate solvent in pre-weighed dish E->F Step 5 G Dry to constant weight F->G Step 6 H Weigh dried solute G->H Step 7 I Calculate Solubility (g/100 mL or mol/L) H->I Step 8

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding and practical methodologies for investigating the solubility of this compound in organic solvents. By following these protocols, researchers can generate reliable and accurate data to support their work in drug development and other scientific endeavors.

Unraveling the Thermal Degradation of Cyclohexylamine Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate, a salt formed from the reaction of cyclohexylamine and carbonic acid, is utilized in various industrial applications, notably as a vapor phase corrosion inhibitor. Despite its use, detailed scientific literature on its thermal decomposition products and pathways is scarce. This technical guide aims to bridge this knowledge gap by proposing a likely thermal decomposition pathway for cyclohexylamine carbonate based on the established behavior of analogous compounds. Furthermore, this document outlines comprehensive experimental protocols utilizing modern analytical techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to systematically investigate its thermal degradation. This guide serves as a foundational resource for researchers seeking to understand the thermal stability and decomposition profile of this compound, providing a robust framework for future experimental investigation.

Introduction

This compound is a volatile organic salt with applications as a corrosion inhibitor, particularly in boiler water treatment. Its efficacy is attributed to its ability to neutralize acidic species and form a protective film on metal surfaces. Understanding the thermal stability and decomposition products of this compound is crucial for assessing its behavior under various operational temperatures, predicting potential degradation products, and ensuring its safe and effective use. Due to a significant lack of published data on the thermal decomposition of this compound, this guide synthesizes information from related compounds to propose a theoretical decomposition pathway and provides detailed methodologies for its experimental validation.

Proposed Thermal Decomposition Pathway

Based on the principles of amine carbonate chemistry and the known thermal behavior of similar compounds like ammonium (B1175870) carbamate, the thermal decomposition of this compound is likely to proceed through a reversible reaction, dissociating into its constituent reactants: cyclohexylamine and carbon dioxide.

Proposed Primary Decomposition Reaction:

C₆H₁₁NH₃⁺ • HCO₃⁻ (s) ⇌ C₆H₁₁NH₂ (g) + CO₂ (g) + H₂O (g)

Further decomposition of cyclohexylamine at higher temperatures may occur, yielding products such as cyclohexene, ammonia (B1221849), and other hydrocarbons. However, the initial and primary decomposition is expected to be the dissociation into the parent amine and carbon dioxide.

Proposed Experimental Protocols for a Comprehensive Thermal Analysis

To rigorously investigate the thermal decomposition of this compound and identify its degradation products, a multi-faceted analytical approach is recommended. The following protocols describe the use of Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability, decomposition temperature range, and identify the evolved gaseous products in real-time.

Methodology:

  • Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and Differential Scanning Calorimetry (DSC) is coupled to a quadrupole mass spectrometer via a heated transfer line.

  • TGA-DSC Parameters:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected products like water (m/z 18), ammonia (m/z 17), carbon dioxide (m/z 44), and cyclohexylamine (m/z 99).

    • Data Acquisition: The ion currents for specific m/z values are monitored as a function of temperature and correlated with the weight loss steps observed in the TGA curve.

Data Presentation:

The quantitative data obtained from TGA-MS analysis should be summarized in a table as follows:

Decomposition StepTemperature Range (°C)Weight Loss (%)Major Evolved Species (m/z)
1e.g., 80-150e.g., X18 (H₂O), 44 (CO₂), 99 (Cyclohexylamine)
2e.g., >300e.g., YFragments of cyclohexylamine
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high sensitivity and resolution.

Methodology:

  • Sample Preparation: A microgram-level quantity of this compound is placed in a pyrolysis sample cup.

  • Instrumentation: A pyrolyzer is directly coupled to the injection port of a gas chromatograph-mass spectrometer (GC-MS) system.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: The sample is rapidly heated to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C, and 500 °C) to investigate the temperature-dependent product distribution.

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is used.

  • GC-MS Parameters:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the expected products.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program would start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-550.

  • Data Analysis: The separated compounds are identified by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation:

The identified decomposition products from Py-GC-MS should be tabulated as follows:

Retention Time (min)Identified CompoundMolecular WeightKey Mass Fragments (m/z)Proposed Origin
e.g., 5.2Cyclohexene8282, 67, 54Secondary decomposition of cyclohexylamine
e.g., 8.5Cyclohexylamine9999, 84, 56Primary decomposition

Visualizations of Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the proposed analytical approach and the expected decomposition pathway, the following diagrams are provided.

Experimental_Workflow cluster_TGA_MS TGA-MS Analysis cluster_Py_GC_MS Py-GC-MS Analysis TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA-DSC Run (25-600°C, 10°C/min, N2) TGA_Sample->TGA_Run MS_Detect Evolved Gas Detection (MS) TGA_Run->MS_Detect TGA_Data Data Analysis (Weight Loss vs. Temp, Ion Currents) MS_Detect->TGA_Data Py_Sample Sample Preparation (µg) Pyrolysis Pyrolysis (e.g., 300°C) Py_Sample->Pyrolysis GC_Separation GC Separation Pyrolysis->GC_Separation MS_Identification MS Identification GC_Separation->MS_Identification Py_Data Data Analysis (Compound Identification) MS_Identification->Py_Data Start This compound Sample Start->TGA_Sample Start->Py_Sample

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway CHA_Carb This compound (C₆H₁₁NH₃⁺ • HCO₃⁻) Primary_Decomp Primary Decomposition (Low Temperature) CHA_Carb->Primary_Decomp Heat CHA Cyclohexylamine (C₆H₁₁NH₂) Primary_Decomp->CHA CO2 Carbon Dioxide (CO₂) Primary_Decomp->CO2 H2O Water (H₂O) Primary_Decomp->H2O Secondary_Decomp Secondary Decomposition (High Temperature) CHA->Secondary_Decomp Higher Heat Cyclohexene Cyclohexene Secondary_Decomp->Cyclohexene Ammonia Ammonia Secondary_Decomp->Ammonia Other_HC Other Hydrocarbons Secondary_Decomp->Other_HC

Caption: Proposed thermal decomposition pathway.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Dissociation of Cyclohexylamine (B46788) Carbonate in Aqueous Solutions

Introduction

Cyclohexylamine carbonate (CHC) is a salt formed from the reaction of the weak base cyclohexylamine (CHA) and the weak acid carbonic acid. It is recognized for its applications as a vapor-phase corrosion inhibitor and as a stable, solid source of cyclohexylamine for various synthetic processes.[1][2] The efficacy of CHC in these roles is fundamentally governed by its behavior in aqueous environments, specifically its dissociation into constituent ions and the subsequent equilibrium established by the parent amine.

This technical guide provides a comprehensive overview of the dissociation of this compound in aqueous solutions. It includes quantitative data on its dissociation constants, detailed experimental protocols for its characterization, and visual diagrams to elucidate key processes.

The Dissociation Pathway

In an aqueous solution, this compound, a salt of a weak base and a weak acid, undergoes complete dissociation into its constituent ions: the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the carbonate anion (CO₃²⁻).

C₆H₁₁NH₃⁺HCO₃⁻ (s) ⇌ C₆H₁₁NH₃⁺ (aq) + HCO₃⁻ (aq) (Note: The solid is more accurately represented as a bicarbonate or carbamate (B1207046) salt, which readily equilibrates).

The resulting cyclohexylammonium ion, the conjugate acid of cyclohexylamine, then establishes an equilibrium with water. Simultaneously, the carbonate/bicarbonate ion also equilibrates with water. However, the primary equilibrium that dictates the solution's alkalinity is the reaction of the parent amine, cyclohexylamine, with water.

C₆H₁₁NH₂ (aq) + H₂O (l) ⇌ C₆H₁₁NH₃⁺ (aq) + OH⁻ (aq)

The high degree of dissociation, reported to be over 99% in simulated atmospheric water, ensures a significant concentration of protonated amine groups, which is crucial for applications like corrosion inhibition where electrostatic adsorption to negatively charged surfaces is the primary mechanism of action.[1][3]

Dissociation_Equilibrium cluster_dissociation Initial Salt Dissociation cluster_equilibrium Aqueous Equilibria CHC This compound (C₆H₁₁NH₃)₂CO₃ Ions Cyclohexylammonium Ion (2 C₆H₁₁NH₃⁺) + Carbonate Ion (CO₃²⁻) CHC->Ions In Water Ammonium Cyclohexylammonium Ion (C₆H₁₁NH₃⁺) Ions->Ammonium CHA Cyclohexylamine (C₆H₁₁NH₂) CHA->Ammonium Protonation H2O Water (H₂O) CHA_H2O + Ammonium_OH + Hydroxide Hydroxide Ion (OH⁻)

Figure 1: Dissociation and equilibrium of this compound in water.

Quantitative Dissociation Data

The basicity of the parent amine, cyclohexylamine, is the determining factor for the pH and equilibrium of a CHC solution. The key quantitative parameters are summarized below.

ParameterValueConditions / NotesReference(s)
Basicity Constant (Kb) of Cyclohexylamine 4.37 x 10⁻⁴Standard conditions.[3]
pKb of Cyclohexylamine 3.36Calculated from Kb.[3]
Acidity Constant (pKa) of Cyclohexylammonium ion 10.64pKa + pKb = 14.[4]
pH of 0.01% Cyclohexylamine Solution 10.5Demonstrates the alkalinity of the parent amine.[5][6][7]
pH of CHC in Simulated Atmospheric Water 8.21 (1 mg/L)ASTM D1384 electrolyte.[3]
8.34 (10 mg/L)[3]
8.54 (100 mg/L)[3]
Degree of Dissociation > 99%In simulated atmospheric water.[3]

Experimental Protocols

Protocol for Synthesis and Purity Validation of CHC

This protocol outlines the direct synthesis of this compound and subsequent validation of its purity, adapted from industrial methods.[1]

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation Reactants 1. Prepare 25% (w/w) aqueous solution of Cyclohexylamine Reaction 2. Bubble CO₂ gas through the solution (Controlled T & P) Reactants->Reaction Monitor 3. Monitor pH (Reaction complete at sharp pH drop) Reaction->Monitor Isolate 4. Isolate white precipitate via centrifugation Monitor->Isolate Purify 5. Purify solid by recrystallization from ethanol (B145695) Isolate->Purify Dry 6. Dry under vacuum Purify->Dry FTIR 7. FTIR Analysis (Confirm CO₃²⁻ group ~1450 cm⁻¹) Dry->FTIR NMR 8. ¹³C NMR Analysis (Confirm carbonate carbon δ ~160 ppm) FTIR->NMR Titr 9. Acid-Base Titration (Quantify residual free amine) NMR->Titr

Figure 2: Workflow for the synthesis and analytical validation of CHC.

Methodology:

  • Synthesis: A 15-40% (w/w) aqueous solution of cyclohexylamine is prepared in a reaction vessel.[1] Carbon dioxide gas is bubbled through the solution under controlled temperature and pressure.

  • Monitoring: The reaction is monitored via continuous pH measurement. The formation of the carbonate salt results in a decrease in alkalinity, and the reaction is considered complete upon observation of a sharp drop in pH.[1]

  • Isolation and Purification: The resulting white suspension of this compound is centrifuged to isolate the solid product.[1] Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone.

  • Purity Validation:

    • FTIR Spectroscopy: To confirm the presence of the carbonate functional group (peaks around 1450 cm⁻¹).[1]

    • ¹³C NMR Spectroscopy: To distinguish the carbonate carbon (expected chemical shift δ ~160 ppm) from the cyclohexyl ring carbons.[1]

    • Acid-Base Titration: To quantify any residual, unreacted free cyclohexylamine.[1]

Protocol for Electrochemical Evaluation of Dissociation Effects (Corrosion Inhibition)

This protocol describes the use of electrochemical methods to study the behavior of dissociated CHC ions on a metal surface, based on the methodology for evaluating vapor-phase corrosion inhibitors.[3]

Corrosion_Workflow p1 1. Metal Sample Preparation - Wet-grind to 1000 grit - Polish to 2.5 µm finish - Rinse with DI water & ethanol - Degrease with acetone p3 3. Electrochemical Cell Setup - Three-electrode configuration:  - Working Electrode (Metal Sample)  - Counter Electrode (e.g., Pt mesh)  - Reference Electrode (e.g., SCE) p1->p3 p2 2. Electrolyte Preparation - Prepare simulated atmospheric water (e.g., ASTM D1384) - Add varying concentrations of CHC (e.g., 0, 1, 10, 100 mg/L) p2->p3 p4 4. Open Circuit Potential (OCP) - Stabilize for 30-60 min p3->p4 p5 5. Electrochemical Impedance Spectroscopy (EIS) - Measure charge-transfer resistance p4->p5 p6 6. Potentiodynamic Polarization - Scan potential to determine corrosion current (i_corr) p5->p6 p7 7. Data Analysis - Calculate Inhibition Efficiency (IE%) - Correlate with CHC concentration p6->p7

Figure 3: Experimental workflow for electrochemical analysis.

Methodology:

  • Sample Preparation: Metal specimens (e.g., steel, Nd-Fe-B magnets) are prepared with a consistent surface finish by grinding and polishing. They are then cleaned with distilled water, degreased with acetone, and dried.[3]

  • Electrolyte Preparation: An aggressive electrolyte, such as simulated atmospheric water (e.g., 100 mg/L each of NaCl, NaHCO₃, and Na₂SO₄), is prepared.[3] Test solutions are created by adding varying concentrations of CHC (e.g., 1, 10, 100 mg/L). The pH of each solution is recorded.

  • Electrochemical Measurements: A standard three-electrode cell is used.

    • The system is allowed to stabilize at the open-circuit potential.

    • Electrochemical Impedance Spectroscopy (EIS): Performed to measure the charge-transfer resistance, which indicates the resistance to corrosion. An increase in this value suggests the formation of a protective film by the adsorbed cyclohexylammonium ions.[1]

    • Potentiodynamic Polarization: Scans are conducted to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr signifies inhibition.[3]

  • Analysis: The inhibition efficiency is calculated from the polarization data. This efficiency is then correlated with the CHC concentration to understand the dose-dependent effect of the dissociated ions.

References

Navigating the Terrain of Cyclohexylamine Carbonate: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for handling cyclohexylamine (B46788) carbonate, a compound utilized in various industrial and research applications. Directed at researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's toxicological profile, outlines established experimental safety protocols, and offers visual representations of key safety and biological pathways to ensure safe handling and mitigate potential risks.

Section 1: Physicochemical and Toxicological Profile

Cyclohexylamine carbonate is a white crystalline solid that is soluble in water.[1] While specific toxicological data for the carbonate salt is limited, the health hazards are primarily associated with its amine component, cyclohexylamine. The following tables summarize the key physicochemical properties and toxicological data for cyclohexylamine, which should be considered as a surrogate for assessing the risks of this compound.

Table 1: Physicochemical Properties of Cyclohexylamine

PropertyValueReference
Molecular FormulaC₆H₁₃N[2][3]
Molecular Weight99.18 g/mol [2][3]
AppearanceColorless to yellow liquid[4]
OdorStrong, fishy, amine-like[4]
Boiling Point134.5 °C[4]
Melting Point-17.7 °C[4]
Flash Point27 °C (80.6 °F)[5]
Vapor Pressure11 mmHg at 20 °C[6][7]
SolubilityMiscible with water[4][6]

Table 2: Acute Toxicity of Cyclohexylamine

EndpointValueSpeciesRouteReference
LD50156 - 710 mg/kgRatOral[6][8]
LD50277 - 320 mg/kgRabbitDermal[3][8]
LC507,500 mg/m³ (4 h)RatInhalation[1]

Table 3: Genotoxicity and Reproductive Toxicity of Cyclohexylamine

EndpointResultSystemReference
MutagenicityMixed results, some positive in vitroAmes Test[8]
CarcinogenicityNot classifiable as a human carcinogen (A4)ACGIH[9]
Reproductive ToxicitySuspected of damaging fertilityAnimal studies[1][3]

Table 4: Occupational Exposure Limits for Cyclohexylamine

OrganizationLimitValueReference
ACGIHTLV-TWA10 ppm[10][11]
NIOSHREL-TWA10 ppm (40 mg/m³)[6][7][10]
OSHAPELNone established[6][7]

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid.[12] Contact with skin, eyes, and the respiratory tract can cause severe irritation and chemical burns.[4][10] The mechanism of corrosive injury by amines involves the denaturation of proteins and saponification of lipids, leading to tissue destruction.[13] Ingestion can cause severe burns to the gastrointestinal tract.[1] Systemic effects following exposure may include damage to the liver and kidneys, as well as central nervous system effects such as dizziness and nausea.[1][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Body Protection: A laboratory coat, and for larger quantities or where splashing is possible, a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid material, especially when generating dust, should be conducted in a certified chemical fume hood to prevent inhalation.[15]

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed.

  • Spills: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[16]

Section 3: Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for consistent and reproducible testing.

Acute Toxicity Studies
  • Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the acute oral toxicity (LD50).[14][17][18] The test substance is administered to animals (typically rats) in a single dose or multiple doses within 24 hours. Observations for mortality and clinical signs of toxicity are made over a 14-day period.

  • Dermal Toxicity (OECD 402): This test evaluates the toxicity following a single, 24-hour dermal application of the substance to the shaved skin of animals (e.g., rats or rabbits).[8][15][19][20] The median lethal dose (LD50) is determined, and both local and systemic toxic effects are assessed.

  • Inhalation Toxicity (OECD 403): This guideline details the procedures for assessing the toxicity of a substance when inhaled as a gas, vapor, or aerosol.[7][12][21] It allows for the determination of the median lethal concentration (LC50).

Irritation and Corrosion Studies
  • Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the skin of an animal (usually a rabbit) for a set period and observing for skin reactions such as erythema and edema.[3][9] In vitro methods using reconstructed human epidermis are also available and are the preferred first step.[22]

  • Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to the eye of an animal (typically a rabbit) to assess the potential for eye damage.[2][6][10][16][23] The severity and reversibility of any lesions are scored over time.

Genotoxicity Studies
  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by the test substance.[4][5][24][25][26]

  • In Vitro Mammalian Chromosome Aberration Test (OECD 473): This assay identifies agents that cause structural chromosome aberrations in cultured mammalian cells.[27][28][29][30]

Section 4: Visualizing Safety and Biological Pathways

To aid in the understanding of the necessary safety procedures and the potential biological consequences of exposure, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment ConsultSDS Consult Safety Data Sheet RiskAssessment->ConsultSDS GatherPPE Gather Appropriate PPE ConsultSDS->GatherPPE FumeHood Work in a Fume Hood GatherPPE->FumeHood WearPPE Wear PPE FumeHood->WearPPE AvoidDust Avoid Dust Generation WearPPE->AvoidDust KeepClosed Keep Container Closed AvoidDust->KeepClosed Decontaminate Decontaminate Work Area KeepClosed->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands G cluster_exposure Exposure to this compound cluster_effects Potential Health Effects cluster_cellular Cellular Mechanisms cluster_pathways Signaling Pathways cluster_outcome Outcome Exposure Dermal, Inhalation, or Ingestion Local Local Effects (Corrosion, Irritation) Exposure->Local Systemic Systemic Effects Exposure->Systemic TissueDamage Tissue Damage Local->TissueDamage CellDamage Cellular Damage Systemic->CellDamage OxidativeStress Oxidative Stress CellDamage->OxidativeStress DNA_Damage DNA Damage CellDamage->DNA_Damage Inflammation Inflammatory Pathways (e.g., NF-κB) OxidativeStress->Inflammation CellCycle Cell Cycle Arrest DNA_Damage->CellCycle Apoptosis Apoptotic Pathways Inflammation->Apoptosis CellDeath Cell Death (Necrosis/Apoptosis) Apoptosis->CellDeath CellCycle->Apoptosis CellDeath->TissueDamage

References

An In-depth Technical Guide on the Potential Carcinogenicity of Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive review of the available scientific literature concerning the potential carcinogenicity of cyclohexylamine (B46788) carbonate. Since cyclohexylamine carbonate readily dissociates into cyclohexylamine, the focus of toxicological and carcinogenic evaluation has been on the parent amine. Early studies in the late 1960s and early 1970s, which initially raised concerns about a link between cyclamates (which metabolize to cyclohexylamine) and bladder cancer in rodents, have not been substantiated by numerous subsequent, more extensive long-term animal bioassays. The current scientific consensus, supported by major international regulatory bodies, is that there is no conclusive evidence to classify cyclohexylamine as a carcinogen. Genotoxicity studies have yielded mixed results in vitro, but in vivo data do not indicate significant genotoxic potential. This document synthesizes the key findings from long-term carcinogenicity and genotoxicity studies, providing detailed data and experimental methodologies to inform a comprehensive risk assessment.

Introduction: this compound and its Relation to Cyclohexylamine

This compound is an organic salt formed from the reaction of cyclohexylamine and carbonic acid. In aqueous environments, it is expected to dissociate, releasing cyclohexylamine. Therefore, the toxicological profile of this compound is intrinsically linked to that of cyclohexylamine. Historically, the safety of cyclohexylamine came under scrutiny due to its role as the primary metabolite of the artificial sweetener sodium cyclamate. This guide will focus on the carcinogenicity data available for cyclohexylamine as the toxicologically relevant moiety.

Long-Term Carcinogenicity Studies in Animal Models

The potential carcinogenicity of cyclohexylamine has been investigated in several long-term studies, primarily in rats and mice. The initial study that prompted concern has since been followed by more comprehensive research that has failed to replicate the initial findings.

Pivotal Early Study: Price et al. (1970)

An early study reported the development of bladder tumors in rats fed a high-dose mixture of sodium cyclamate and saccharin (B28170).[1][2] A smaller arm of this study investigated cyclohexylamine alone.

  • Key Finding: In a study where 50 rats were administered 15 mg/kg body weight/day of cyclohexylamine sulfate (B86663) for two years, one of the eight surviving males developed a tumor of the urinary bladder.[1] No bladder tumors were observed in control rats.[1]

  • Context and Limitations: The primary focus of the widely cited part of this research was on a 10:1 mixture of cyclamate and saccharin, which makes direct attribution of carcinogenicity to cyclohexylamine challenging. The low survival rate in the cyclohexylamine-only group limits the statistical power of this particular finding.

Subsequent Comprehensive Bioassays

Later, more extensive studies were conducted specifically to address the carcinogenicity of cyclohexylamine, with results that contradicted the initial concerns.

  • Oser et al. (1976): A two-year, multi-generational feeding study in rats at dosages up to 150 mg/kg/day found no evidence of bladder tumors.[3] While some non-neoplastic changes like mucosal thickening of the bladder walls were noted at the highest dose, no tumorigenesis was observed.[3]

  • Hardy et al. (1976): A long-term study in mice also reported no evidence of carcinogenicity.[4]

  • Gaunt et al. (1974): A 90-day study in rats, while not a full carcinogenicity bioassay, provided foundational toxicity data and did not indicate pre-neoplastic lesions at the doses tested.

Table 1: Summary of Quantitative Data from Long-Term Carcinogenicity Studies on Cyclohexylamine
Study (Year)Species (Strain)CompoundDose Levels (mg/kg/day)DurationKey Neoplastic Findings (Tumor Incidence)
Price et al. (1970)[1]Rat (Sprague-Dawley)Cyclohexylamine Sulfate152 yearsBladder Tumors: 1/8 (surviving males) vs. 0 in controls.
Oser et al. (1976)[3]Rat (Not Specified)Cyclohexylamine HCl0, 15, 50, 100, 1502 yearsAll Tumors: No statistically significant increase in any tumor type. No bladder tumors were observed.
Hardy et al. (1976)[4]Mouse (Not Specified)Cyclohexylamine HCl0, 300, 1000, 3000 ppm (in diet)80 weeksAll Tumors: No significant difference in the incidence of tumors between control and treated groups.

Genotoxicity Assessment

The genotoxic potential of cyclohexylamine has been evaluated through a standard battery of in vitro and in vivo tests. The overall weight of evidence suggests a lack of significant genotoxic activity, particularly in whole-animal systems.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria.

  • Findings: Cyclohexylamine has been tested in multiple Ames test studies and has been consistently reported as negative for mutagenic activity in various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537), both with and without the addition of a metabolic activation system (S9).[5]

In Vitro Chromosomal Aberration Assays

These assays evaluate the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells.

  • Findings: The results for cyclohexylamine in in vitro chromosomal aberration assays have been mixed. Some studies, particularly at high concentrations that may induce cytotoxicity, have reported an increase in chromosomal aberrations in cell lines like Chinese Hamster Ovary (CHO) cells. Other studies have reported negative results. This suggests a potential for clastogenicity at high, likely cytotoxic, concentrations in vitro, which may not be relevant to in vivo conditions.

In Vivo Genotoxicity Studies

In vivo assays are critical for assessing genotoxicity in a whole-animal system, which accounts for metabolism and excretion.

  • Findings: In vivo studies, such as the micronucleus test in rodents, have generally been negative , indicating that cyclohexylamine does not induce chromosomal damage in the bone marrow of treated animals under physiological conditions.

Table 2: Summary of Quantitative Data from Genotoxicity Studies on Cyclohexylamine
Assay TypeTest SystemConcentration/Dose RangeMetabolic Activation (S9)Result
Ames TestS. typhimurium strainsUp to 5000 µ g/plate With & WithoutNegative
Chromosomal Aberration (in vitro)Chinese Hamster Ovary (CHO) cellse.g., 1000-5000 µg/mLWith & WithoutMixed (Negative in some, positive at high concentrations in others)
Chromosomal Aberration (in vivo)Chinese HamsterNot specifiedN/ANegative

Experimental Protocols and Visualizations

Protocol: Long-Term Carcinogenicity Bioassay in Rats (Generalised)
  • Animal Model: Male and female Sprague-Dawley rats, approximately 6 weeks old at the start of the study.

  • Acclimatization: Animals are acclimatized for at least one week before the study begins.

  • Group Allocation: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group).

  • Dosing: Cyclohexylamine (as hydrochloride or sulfate salt) is administered in the diet or via gavage daily for up to 2 years. Dose levels are determined from shorter-term toxicity studies.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive set of tissues from all animals is collected, preserved, and subjected to histopathological examination by a qualified pathologist.

  • Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to compare treated and control groups.

G cluster_0 Pre-Study Phase cluster_1 Dosing & Observation Phase (2 Years) cluster_2 Terminal Phase & Analysis A Animal Selection & Acclimatization B Randomization into Dose Groups (e.g., Control, Low, Mid, High) A->B C Daily Dosing Administration B->C D Regular Monitoring (Clinical Signs, Body Weight) C->D E Terminal Necropsy & Tissue Collection D->E F Histopathological Examination E->F G Statistical Analysis of Tumor Data F->G

Caption: High-level workflow of a 2-year rodent carcinogenicity bioassay.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)
  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The assay is performed both with and without a liver S9 fraction (from Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

  • Exposure: Various concentrations of cyclohexylamine are mixed with the bacterial culture and molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

G cluster_0 Without Metabolic Activation (-S9) cluster_1 With Metabolic Activation (+S9) A Prepare Bacterial Cultures (e.g., S. typhimurium TA100) B Mix Bacteria + Test Compound A->B D Mix Bacteria + Test Compound + S9 Mix A->D C Plate on Minimal Media B->C F Incubate Plates (37°C, 48-72h) C->F E Plate on Minimal Media D->E E->F G Count Revertant Colonies F->G H Compare to Controls & Analyze G->H

Caption: General experimental workflow for the Ames test.

Mechanistic Considerations and Signaling Pathways

Given the overall negative findings in long-term carcinogenicity studies, research into specific molecular mechanisms or signaling pathways for cyclohexylamine-induced cancer is limited. The early hypothesis for bladder effects in rats centered on non-genotoxic mechanisms such as chronic irritation or changes in urinary pH and composition at very high doses, which could lead to cytotoxicity and regenerative hyperplasia. However, since these tumor findings were not consistently reproduced, these mechanisms are considered hypothetical and likely not relevant for human risk assessment at plausible exposure levels. There is no substantial evidence to suggest that cyclohexylamine interacts with or modulates key cancer-related signaling pathways (e.g., PI3K-Akt, MAPK, Wnt).

Regulatory Standing

  • International Agency for Research on Cancer (IARC): Has not classified cyclohexylamine as carcinogenic to humans.

  • U.S. National Toxicology Program (NTP): Has not listed cyclohexylamine in its Report on Carcinogens.

  • U.S. Food and Drug Administration (FDA): Following the initial controversy, the use of cyclamates as a food additive was banned in the U.S. However, this was a regulatory decision based on the data available at the time and has been a subject of re-evaluation petitions.

Conclusion

For the intended audience of researchers, scientists, and drug development professionals, the weight of scientific evidence does not support the classification of cyclohexylamine, and by extension this compound, as a carcinogen. The initial findings of bladder tumors in rats have not been replicated in more comprehensive, well-controlled studies. Furthermore, the genotoxicity profile of cyclohexylamine does not indicate a significant risk, particularly from in vivo data. While high concentrations in some in vitro systems may show activity, this is not uncommon and often not predictive of in vivo carcinogenicity. Therefore, based on the current body of evidence, this compound is not considered to pose a carcinogenic hazard to humans.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexylamine (B46788) carbonate (CHC), with the chemical formula C₇H₁₅NO₃, is primarily utilized as a volatile corrosion inhibitor, particularly in vapor-phase applications for metal protection.[1] It also serves as a buffering agent and an intermediate in various organic syntheses.[1]

A critical aspect of its environmental chemistry is its behavior in aqueous solutions. In the presence of water, cyclohexylamine carbonate readily dissociates to form cyclohexylamine (CHA) and carbonic acid.[1] Consequently, the environmental fate and toxicological profile of CHC are predominantly governed by the properties and behavior of cyclohexylamine. This guide will, therefore, focus on the environmental pathways and ultimate fate of cyclohexylamine, the active component under most environmental conditions.

Physicochemical Properties of Cyclohexylamine

Understanding the environmental distribution and behavior of a compound begins with its fundamental physicochemical properties. The key properties for cyclohexylamine, the environmentally relevant component of CHC, are summarized below.

PropertyValueReference
Chemical Formula C₆H₁₃N[2]
Molecular Weight 99.17 g/mol [2]
Appearance Colorless to yellow liquid with a fishy, ammonia-like odor[2][3]
Boiling Point 134.5 °C[2][3]
Melting Point -17.7 °C[2][3]
Water Solubility Miscible[2]
pKa 10.6[4]
Log K_ow_ (Octanol-Water Partition Coefficient) 1.49[5]

Environmental Fate

The fate of cyclohexylamine in the environment is determined by a combination of transport, distribution, and degradation processes.

Abiotic Degradation
  • Hydrolysis/Dissociation: this compound itself is susceptible to hydrolysis, which leads to its dissociation into cyclohexylamine and carbonic acid.[1] Cyclohexylamine, being a stable aliphatic amine, is not expected to undergo further abiotic hydrolysis under typical environmental conditions.

  • Photolysis: In the atmosphere, cyclohexylamine is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life is approximately 7 hours, suggesting that this is a significant degradation pathway in air.[5] Direct photolysis in water is not expected to be a major fate process as the molecule does not absorb light in the environmental UV spectrum.[5]

Environmental Distribution
  • Soil Sorption and Mobility: The mobility of cyclohexylamine in soil is influenced by its pKa of 10.6.[4][5] In most environmental soils and water (pH < 10.6), it will exist predominantly in its protonated (cationic) form. This cationic form is expected to adsorb strongly to negatively charged soil particles (clays and organic matter) through cation exchange mechanisms.[5][6] Based on its log K_ow_, the estimated organic carbon-water (B12546825) partition coefficient (K_oc_) is 150, which suggests high mobility; however, the charge-based adsorption to soil solids is the more dominant and mitigating factor, reducing its actual mobility.[5][7]

  • Bioaccumulation: With a low log K_ow_ of 1.49, cyclohexylamine has a low potential for bioconcentration in aquatic organisms.[5] The calculated Bioconcentration Factor (BCF) is estimated to be 3, which is well below the regulatory thresholds for bioaccumulative substances (typically BCF > 2000 or 5000).[5][8]

Biodegradation

Cyclohexylamine is considered to be readily biodegradable, serving as a sole source of carbon and nitrogen for various microorganisms.[4]

  • Degrading Microorganisms: Several bacterial strains have been identified that are capable of degrading cyclohexylamine, including:

    • Brevibacterium oxydans IH-35A[4]

    • Pseudomonas plecoglossicida NyZ12[9]

    • Acinetobacter sp. YT-02[9]

    • Paenarthrobacter sp. TYUT067[9]

  • Biodegradation Pathway: Studies have elucidated a clear metabolic pathway for the aerobic degradation of cyclohexylamine.[4] The process begins with oxidative deamination, followed by ring cleavage and subsequent metabolism through the β-oxidation pathway. The key enzymes involved include cyclohexylamine oxidase (CHAO), cyclohexanone (B45756) monooxygenase (CHM), and lactone hydrolase.[9][]

The established degradation pathway is as follows: Cyclohexylamine → Cyclohexanone → 6-Hexanolactone → 6-Hydroxyhexanoate → Adipate [4]

Biodegradation_Pathway CHA Cyclohexylamine CHN Cyclohexanone CHA->CHN Cyclohexylamine Oxidase (CHAO) HEX 6-Hexanolactone CHN->HEX Cyclohexanone Monooxygenase (CHM) HYD 6-Hydroxyhexanoate HEX->HYD Lactone Hydrolase ADI Adipate (Enters central metabolism) HYD->ADI Dehydrogenase

Aerobic biodegradation pathway of cyclohexylamine.[4][]

Ecotoxicity Data

The ecotoxicity of cyclohexylamine has been evaluated in various aquatic organisms. It is generally classified as harmful to aquatic life.[11][12]

OrganismEndpointDurationValue (mg/L)Reference
Fish
Oncorhynchus mykiss (Rainbow Trout)LC₅₀96 h44[11]
Brachydanio rerio (Zebra Fish)LC₅₀96 h470[13]
Aquatic Invertebrates
Daphnia magna (Water Flea)EC₅₀48 h49[11]
Algae
Pseudokirchneriella subcapitataEC₅₀96 h20[14]

Experimental Protocols

Biodegradability Assessment (OECD 301D - Ready Biodegradability: Closed Bottle Test)

This protocol outlines the key steps for assessing the ready biodegradability of a substance like cyclohexylamine based on the OECD 301D guideline.[15][16][17] This method is suitable for soluble and non-volatile chemicals.[17]

  • Principle: The biodegradation of the test substance is determined by measuring the consumption of dissolved oxygen in sealed bottles containing a mineral medium and a microbial inoculum over a 28-day period.[15] The oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.[18]

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_setup 2. Test Setup Phase cluster_incubation 3. Incubation & Measurement cluster_analysis 4. Data Analysis & Interpretation P1 Prepare Mineral Medium (OECD Guideline Formulation) S1 Prepare Test Solutions in Gas-tight BOD Bottles P1->S1 P2 Collect & Prepare Inoculum (e.g., Activated sludge from WWTP) P2->S1 P3 Calculate Theoretical Oxygen Demand (ThOD) S2 A: Test Substance (Substance + Medium + Inoculum) S3 B: Blank Control (Medium + Inoculum) S4 C: Reference Control (e.g., Aniline + Medium + Inoculum) S5 D: Toxicity Control (Substance + Reference + Medium + Inoculum) I1 Measure Initial Dissolved Oxygen (Day 0) S1->I1 I2 Incubate in the Dark at 22 ± 2°C for 28 Days I1->I2 I3 Periodically Measure Dissolved Oxygen (e.g., Days 7, 14, 21, 28) I2->I3 A1 Calculate % Biodegradation vs. ThOD (Corrected for Blank) I3->A1 A2 Check Validity Criteria (Reference >60%, Toxicity Control) A1->A2 A3 Determine if 'Readily Biodegradable' (Pass/Fail 10-day window) A2->A3

Workflow for OECD 301D Ready Biodegradability Test.[15][16]
Analytical Methodology for Cyclohexylamine Quantification

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard and robust method for the quantification of cyclohexylamine in various matrices.[19]

  • Principle: Volatile amines are separated based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (carrier gas). A Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte combusted, allowing for sensitive quantification.

  • Sample Preparation (Air/Gas Matrix - based on OSHA PV2016): [19]

    • Collection: Draw a known volume of air (e.g., 10 L at 0.2 L/min) through a sorbent tube (e.g., XAD-7 tube coated with 10% phosphoric acid) to trap the amine.

    • Desorption: Desorb the analyte from the tube using 1 mL of a 1:1 solution of methanol (B129727) and deionized water, shaking for 30 minutes.

    • Neutralization: Transfer a 0.5 mL aliquot of the desorbed sample to a vial and add 0.5 mL of a 1:4 solution of 1.0 N NaOH in methanol to neutralize the acidic sample and ensure the amine is in its free base form for GC analysis.

  • Sample Preparation (Aqueous Matrix):

    • pH Adjustment: Adjust the sample pH to >11 with NaOH to convert protonated cyclohexylamine to its free base.

    • Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane).

    • Concentration: Concentrate the organic extract to a known volume under a gentle stream of nitrogen.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: A polar capillary column suitable for amines, such as an Agilent J&W CP-Volamine or Carbowax 20M.[20]

    • Carrier Gas: Helium or Hydrogen.

    • Temperatures:

      • Injector: ~250 °C

      • Detector: ~275 °C

      • Oven Program: An example program could be an initial temperature of 60 °C, ramped at 10 °C/min to 200 °C.

    • Injection: 1-2 µL, typically in splitless mode for trace analysis.

  • Quantification:

    • Prepare a series of calibration standards of cyclohexylamine in the final desorption/extraction solvent.

    • Analyze the standards to generate a calibration curve (peak area vs. concentration).

    • Quantify the cyclohexylamine concentration in the prepared samples by comparing their peak areas to the calibration curve.

Summary and Conclusion

This compound's environmental impact is dictated by the behavior of cyclohexylamine, into which it dissociates in aqueous environments. Cyclohexylamine is a water-miscible, basic compound that is not persistent in the environment. Its fate is characterized by:

  • Rapid photo-oxidation in the atmosphere.

  • Strong adsorption to soil and sediment due to its cationic nature at environmental pHs, which limits its mobility.

  • A low potential for bioaccumulation in aquatic organisms.

  • Ready aerobic biodegradation by common environmental microorganisms through a well-defined oxidative pathway.

While harmful to aquatic organisms at sufficient concentrations, its ready biodegradability and low bioaccumulation potential suggest that cyclohexylamine does not pose a significant risk of long-term environmental persistence. Standardized OECD protocols for biodegradability and robust GC-FID analytical methods are well-established for assessing its environmental safety profile.

References

Methodological & Application

Cyclohexylamine carbonate as a chemical intermediate in nylon synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Cyclohexylamine (B46788) Carbonate

Extensive research of publicly available scientific literature and patents does not indicate that cyclohexylamine carbonate is a primary or common chemical intermediate in the large-scale industrial synthesis of nylons, such as Nylon-6 or Nylon-6,6. While cyclohexylamine itself can be a precursor in some routes to caprolactam, the monomer for Nylon-6, its carbonate salt is not prominently featured in established manufacturing processes. Therefore, these application notes will focus on the well-documented and widely practiced industrial synthesis routes for Nylon-6 and Nylon-6,6.

Introduction to Nylon Synthesis

Nylons are a class of synthetic polymers known as polyamides, characterized by the repeating amide linkage (–CO–NH–) in the polymer backbone. They are renowned for their high strength, durability, and resistance to abrasion, making them suitable for a wide range of applications, from textiles and carpets to engineering plastics. The two most common types of nylon are Nylon-6 and Nylon-6,6. The numbers in the name refer to the number of carbon atoms in the monomer units.

This document provides an overview of the chemical pathways and experimental protocols for the synthesis of these two important polymers.

Part 1: Synthesis of Nylon-6 via Ring-Opening Polymerization of Caprolactam

Nylon-6 is synthesized through the ring-opening polymerization of ε-caprolactam. The primary precursor for caprolactam is cyclohexanone (B45756), which can be produced from the oxidation of cyclohexane (B81311).

Synthesis of Caprolactam from Cyclohexanone

The industrial synthesis of caprolactam from cyclohexanone typically involves the formation of cyclohexanone oxime, followed by a Beckmann rearrangement.

1. Oximation of Cyclohexanone:

Cyclohexanone reacts with a hydroxylamine (B1172632) salt (e.g., hydroxylamine sulfate (B86663) or hydroxylamine phosphate) to form cyclohexanone oxime.

2. Beckmann Rearrangement:

The cyclohexanone oxime is then treated with a strong acid, typically oleum (B3057394) (fuming sulfuric acid), to induce the Beckmann rearrangement, which converts the cyclic oxime into the cyclic amide, ε-caprolactam.[1][2][3]

Logical Workflow for Caprolactam Synthesis

cluster_0 Caprolactam Synthesis Cyclohexanone Cyclohexanone Cyclohexanone_Oxime Cyclohexanone Oxime Cyclohexanone->Cyclohexanone_Oxime Oximation Hydroxylamine_Salt Hydroxylamine Salt Hydroxylamine_Salt->Cyclohexanone_Oxime Caprolactam ε-Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement Oleum Oleum Oleum->Caprolactam

Caption: Synthesis of ε-caprolactam from cyclohexanone.

Experimental Protocol: Synthesis of Caprolactam (Illustrative)

Materials:

Procedure:

  • Oximation: In a suitable reactor, a solution of cyclohexanone is reacted with an aqueous solution of hydroxylamine sulfate. The pH is carefully controlled by the addition of ammonia to neutralize the sulfuric acid formed. The reaction is typically carried out at a temperature between 0-20°C.

  • Oxime Separation: The resulting cyclohexanone oxime is then separated from the aqueous phase.

  • Beckmann Rearrangement: The purified cyclohexanone oxime is added to oleum under controlled temperature conditions (typically below 100°C) to initiate the Beckmann rearrangement.

  • Neutralization and Extraction: The reaction mixture is then neutralized with ammonia. This step also unfortunately produces a significant amount of ammonium (B1175870) sulfate as a byproduct. The caprolactam is then extracted using an organic solvent.

  • Purification: The extracted caprolactam is purified by distillation under reduced pressure.

Data Presentation: Typical Reaction Parameters for Caprolactam Synthesis
ParameterValueReference
Oximation
Temperature0 - 20 °C[1]
pH4 - 7[1]
Beckmann Rearrangement
CatalystOleum (H₂SO₄·SO₃)[2][3]
Temperature< 100 °C[2]
Overall Yield > 95%[1]

Part 2: Synthesis of Nylon-6,6 via Polycondensation

Nylon-6,6 is produced by the polycondensation of two monomers: hexamethylenediamine (B150038) and adipic acid. Each monomer contains six carbon atoms, hence the name "6,6".

Monomer Synthesis
  • Adipic Acid: Industrially, adipic acid is primarily produced from the oxidation of a mixture of cyclohexanone and cyclohexanol (B46403) (often called "KA oil"), which is itself obtained from the oxidation of cyclohexane. The oxidation is typically carried out using nitric acid.

  • Hexamethylenediamine: Hexamethylenediamine is also produced from adipic acid. Adipic acid is converted to adiponitrile, which is then hydrogenated to give hexamethylenediamine.

Polycondensation Reaction

The polymerization reaction involves the formation of an amide bond between the amine group of hexamethylenediamine and the carboxylic acid group of adipic acid, with the elimination of a water molecule.

To facilitate the reaction and ensure a 1:1 stoichiometric ratio, an aqueous solution of hexamethylenediamine and adipic acid is first reacted to form a salt, commonly referred to as "nylon salt" (hexamethylenediammonium adipate). This salt is then heated in an autoclave under pressure to initiate polymerization.

Signaling Pathway for Nylon-6,6 Synthesis

cluster_1 Nylon-6,6 Synthesis Adipic_Acid Adipic Acid Nylon_Salt Nylon Salt Adipic_Acid->Nylon_Salt Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Nylon_Salt Nylon_66 Nylon-6,6 Nylon_Salt->Nylon_66 Polycondensation (Heat, Pressure) Water Water (removed) Nylon_66->Water

Caption: Formation of Nylon-6,6 from its monomers.

Experimental Protocol: Interfacial Polymerization of Nylon-6,6 (The "Nylon Rope Trick")

This laboratory-scale demonstration illustrates the rapid formation of Nylon-6,6 at the interface of two immiscible liquids.

Materials:

  • Adipoyl chloride (the diacid chloride of adipic acid)

  • Hexamethylenediamine

  • A non-polar organic solvent (e.g., cyclohexane or hexane)

  • Water

  • Sodium hydroxide (B78521) (optional, to neutralize the HCl byproduct)

Procedure:

  • Solution A: Prepare a solution of adipoyl chloride in the organic solvent.

  • Solution B: Prepare an aqueous solution of hexamethylenediamine. A small amount of sodium hydroxide can be added to this solution.

  • Interfacial Polymerization: Carefully pour the organic solution (Solution A) on top of the aqueous solution (Solution B) in a beaker. A film of Nylon-6,6 will form instantly at the interface of the two layers.

  • Formation of Nylon Rope: Using forceps, gently grasp the polymer film at the center and pull it upwards. A continuous "rope" of nylon can be drawn from the beaker until one of the reactants is depleted.

  • Washing: The nylon rope should be washed with water and then ethanol (B145695) to remove unreacted monomers and byproducts.

Data Presentation: Typical Conditions for Nylon-6,6 Synthesis
ParameterIndustrial PolycondensationInterfacial Polymerization (Lab)Reference
Reactants Adipic acid, HexamethylenediamineAdipoyl chloride, Hexamethylenediamine
Temperature 250 - 300 °CRoom Temperature
Pressure Elevated pressureAtmospheric pressure
Catalyst None (autocatalytic)None
Byproduct WaterHCl

Conclusion

The synthesis of nylon is a cornerstone of the polymer industry. While the specific role of this compound as a direct intermediate is not well-documented, the established pathways for producing Nylon-6 and Nylon-6,6 from precursors like cyclohexanone, adipic acid, and hexamethylenediamine are highly optimized and efficient. The protocols and data presented here provide a foundational understanding of the chemistry involved in producing these versatile materials. Further research into novel catalytic systems and bio-based monomers continues to be an active area of investigation, aiming for more sustainable and environmentally friendly production methods.

References

Application of Cyclohexylamine Carbonate in the Preservation of Archival Materials: A Historical Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Paper produced from the mid-19th to the late 20th century often contains acidic compounds, primarily from the use of alum-rosin sizing, which accelerate the chemical breakdown of cellulose (B213188) fibers.[1] This process, known as acid-catalyzed hydrolysis, leads to embrittlement, yellowing, and eventual disintegration of the paper. Deacidification is a critical conservation treatment that neutralizes these acids and often deposits an alkaline buffer to protect against future acid attacks.[1]

Cyclohexylamine (B46788) carbonate was utilized in a non-aqueous, vapor-phase deacidification process, notably developed by W. H. Langwell in the 1960s.[1] The method involves placing CHC-impregnated materials alongside acidic documents in an enclosed space. The CHC slowly sublimes, releasing cyclohexylamine vapor, a volatile alkali that permeates the paper and neutralizes the acids present.

Principle of Operation

The primary degradation pathway for acidic paper is the acid-catalyzed hydrolysis of the β-1,4-glycosidic bonds that link glucose units together to form cellulose chains. The presence of hydrogen ions (H+) acts as a catalyst, breaking these chains and reducing the degree of polymerization of the cellulose, which in turn leads to a loss of the paper's mechanical strength.

Cyclohexylamine carbonate is a salt of a weak acid (carbonic acid) and a weak base (cyclohexylamine). In an open environment, it dissociates and releases volatile cyclohexylamine (C₆H₁₁NH₂). This amine vapor penetrates the porous structure of the paper and, being alkaline, neutralizes the sulfuric and other acids present in the paper. This neutralization reaction halts the acid-catalyzed hydrolysis.

However, a significant drawback of this method is the volatile nature of the neutralizing agent itself. The cyclohexylamine does not remain in the paper permanently and fails to leave a stable alkaline reserve, such as calcium carbonate or magnesium carbonate, which is now considered essential for long-term protection.[2]

Health, Safety, and Conservation Warnings

Extreme Caution Advised: The use of this compound is not recommended in modern archival preservation due to significant health risks and negative effects on the treated materials.

  • Toxicity: Cyclohexylamine and its carbonate are hazardous. Inhalation of the vapor can cause irritation to the respiratory system, and direct contact can irritate the skin.[3] Prolonged or high-concentration exposure may lead to more severe health effects, including potential liver and kidney damage.[4]

  • Carcinogenicity: The vapor phase deacidification process using CHC has been reported as carcinogenic.

  • Odor: The chemical has a strong, disagreeable "fishy" odor that permeates the treated materials.

  • Negative Effects on Paper: Research, including work conducted at the Barrow Research Laboratory, indicated that while CHC provides deacidification, it can also cause the destruction of rosin (B192284) sizing, lead to a decrease in the paper's brightness, and cause yellowing of acidic paper.

Application Notes & Protocols

The following protocols are reconstructed from historical descriptions of the Langwell Vapor Phase Deacidification (VPD) process. These are provided for informational purposes only and do not constitute a recommendation for use.

Materials and Equipment
  • This compound (CHC)

  • Impregnated paper sheets or sachets containing CHC

  • Archival documents or books for treatment

  • Airtight, enclosed container (e.g., archival box, cabinet, sealed chamber)

  • Personal Protective Equipment (PPE): rubber gloves, respiratory protection, safety goggles

  • pH measurement tools (e.g., flat-surface pH electrode, pH indicator strips)

  • Fold endurance tester (e.g., Schopper or MIT type)

  • Controlled environment for accelerated aging (optional, for testing efficacy)

Experimental Protocol: Vapor Phase Deacidification
  • Preparation: Conduct all work in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE.

  • CHC Sheet Preparation (if necessary): Impregnate sheets of absorbent, acid-free paper with a solution of this compound and allow them to dry. Alternatively, place crystalline CHC into breathable sachets.

  • Interleaving: For bound volumes, carefully interleave the pages with CHC-impregnated sheets. The frequency of interleaving (e.g., every 10, 20, or 50 pages) will affect the treatment time.

  • Enclosure: Place the interleaved book or loose documents into an airtight container. For loose documents, CHC sachets or impregnated sheets can be placed amongst them.

  • Treatment Period: Seal the container and allow it to stand at room temperature. The deacidification process occurs as the CHC vapor permeates the paper. Treatment times are lengthy; historical accounts suggest approximately two weeks for a book and up to 6-8 weeks for the contents of a full archival box.[2]

  • Aeration: After the treatment period, remove the archival materials from the container in a well-ventilated area. Remove the CHC sheets or sachets. Allow the treated documents to aerate thoroughly to dissipate the residual amine odor.

Protocol for Efficacy Evaluation
  • Initial Analysis: Before treatment, measure and record the baseline properties of the paper.

    • Surface pH: Use a flat-surface electrode on a small wetted area of the paper.

    • Fold Endurance: Using a standardized fold endurance tester, determine the number of double folds a paper strip can withstand before breaking.

    • Optical Properties: Measure brightness and/or yellowness using a colorimeter.

  • Post-Treatment Analysis: After the deacidification and aeration periods, repeat the measurements on treated samples.

  • Accelerated Aging (Optional): To assess long-term stability, subject both treated and untreated control samples to accelerated aging conditions (e.g., elevated temperature and humidity, such as 90°C and 50% RH for a set number of days). Following the aging period, repeat the pH, fold endurance, and optical property measurements to compare the rate of degradation.

Data Presentation

Original quantitative data from the primary studies of the 1960s and 1970s are not available in the searched digital archives. The following table qualitatively summarizes the reported effects of this compound treatment on archival paper, based on descriptive accounts from historical and conservation literature.

Property MeasuredObserved Effect of CHC TreatmentCitation
Paper Acidity (pH) Increases paper pH into the neutral or alkaline range.[2]
Long-Term Protection Does not leave a permanent alkaline reserve in the paper.[2][4]
Physical Strength Provides initial stabilization by neutralizing acid.
Rosin Sizing Causes destruction of rosin sizing.
Optical Properties Leads to decreased brightness and yellowing of acidic paper.
Odor Imparts a strong, persistent, and disagreeable odor.
Treatment Time Very slow; requires weeks to months depending on the format.[2]

Visualizations

Chemical Pathway of Paper Degradation

The following diagram illustrates the process of acid-catalyzed hydrolysis of cellulose, which is the primary mechanism of degradation in acidic paper that deacidification treatments aim to prevent.

AcidHydrolysis cluster_reaction Hydrolysis Reaction Cellulose Cellulose Chain (Multiple Glucose Units) GlycosidicBond β-1,4-Glycosidic Bond Acid Acid Source in Paper (e.g., Alum-Rosin Sizing) H_plus H+ Ions (Catalyst) Acid->H_plus releases Cleavage Bond Cleavage H_plus->Cleavage Water Water (from humidity) Water->Cleavage GlycosidicBond->Cleavage attacked by ShorterChains Shorter Cellulose Chains (Lower Degree of Polymerization) Cleavage->ShorterChains results in Embrittlement Paper Embrittlement & Loss of Strength ShorterChains->Embrittlement leads to

Caption: Acid-catalyzed hydrolysis of cellulose in paper.

Experimental Workflow

The diagram below outlines the general workflow for the Vapor Phase Deacidification (VPD) of archival materials using this compound, followed by an evaluation of the treatment's effectiveness.

VPD_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation Start Start: Acidic Archival Material InitialTest Baseline Testing (pH, Fold Endurance, Color) Start->InitialTest Interleave Interleave Material with CHC Sheets InitialTest->Interleave CHC_Prep Prepare CHC Source (Impregnated Sheets or Sachets) CHC_Prep->Interleave PPE Use Full PPE (Ventilated Area) PPE->CHC_Prep Safety Prerequisite Enclose Place in Airtight Container Interleave->Enclose Vaporize Allow CHC Vapor to Permeate (Weeks to Months) Enclose->Vaporize Aerate Remove and Aerate Material (Well-Ventilated Area) Vaporize->Aerate PostTest Post-Treatment Testing (pH, Fold Endurance, Color) Aerate->PostTest Aging Accelerated Aging (Optional, with Controls) PostTest->Aging Analysis Analyze Data & Compare with Controls PostTest->Analysis Direct Comparison FinalTest Final Testing After Aging Aging->FinalTest FinalTest->Analysis End End: Evaluation Complete Analysis->End

Caption: Workflow for Vapor Phase Deacidification and evaluation.

References

Cyclohexylamine Carbonate: A Versatile Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For further information, please contact: [email protected]

Introduction

Cyclohexylamine (B46788) carbonate is a white, crystalline, and stable salt formed from the reaction of cyclohexylamine and carbonic acid.[1][2] In the synthesis of active pharmaceutical ingredients (APIs), it serves as a highly effective and easily handled source of cyclohexylamine, a key building block for a variety of pharmaceuticals.[3] This application note details the role of cyclohexylamine carbonate in pharmaceutical synthesis, with a focus on its application as a dual-function reagent—providing both the nucleophilic amine and the base required for N-alkylation reactions. Its use offers significant advantages over the direct use of cyclohexylamine, which is a volatile, corrosive, and flammable liquid.[4][5]

Key Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a range of pharmaceuticals, particularly those requiring the introduction of a cyclohexylamino moiety.[2][3] Its utility is pronounced in the synthesis of mucolytic agents, analgesics, and bronchodilators.[4] This is attributed to its ability to dissociate in solution, providing a controlled release of cyclohexylamine for nucleophilic substitution reactions.[1]

Advantages of Using this compound:
  • Improved Handling and Safety: As a stable, non-volatile solid, this compound is significantly easier and safer to handle, weigh, and dispense compared to liquid cyclohexylamine.[2]

  • Dual-Function Reagent: It can act as both the nucleophilic amine source and the base to neutralize the acid formed during the reaction, simplifying the reaction setup and workup.

  • Controlled Reactivity: The in-situ generation of cyclohexylamine from the carbonate salt can lead to more controlled reactions and potentially reduce the formation of by-products.

  • Enhanced Stability: this compound is less susceptible to degradation and oxidation compared to cyclohexylamine, ensuring longer shelf life and consistent purity.

Application in the Synthesis of Mucolytic Agents

A prominent application of cyclohexylamine and its derivatives is in the synthesis of mucolytic drugs such as Bromhexine and Ambroxol, which are widely used to treat respiratory disorders.[6][7]

Synthesis of Bromhexine

Bromhexine is synthesized through the N-alkylation of N-methylcyclohexylamine with 2-amino-3,5-dibromobenzyl bromide. While traditionally this reaction is carried out using N-methylcyclohexylamine and an external base, this compound can be envisioned as a practical alternative for the introduction of the related cyclohexylamino group in analogous syntheses.

Experimental Protocols

The following protocols are representative examples illustrating the potential use of this compound in key pharmaceutical synthetic steps.

Protocol 1: General N-Alkylation using this compound as a Nucleophile and Base

This protocol describes a general procedure for the N-alkylation of an alkyl halide using this compound.

Materials:

  • Alkyl halide (e.g., Benzyl bromide)

  • This compound

  • Solvent (e.g., Acetonitrile (B52724), Dimethylformamide)

Procedure:

  • To a solution of the alkyl halide (1.0 eq) in the chosen solvent (5-10 mL per mmol of alkyl halide) in a round-bottom flask, add this compound (1.2-1.5 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-alkylated cyclohexylamine.

Logical Workflow for N-Alkylation:

N_Alkylation_Workflow start Start reactants Mix Alkyl Halide and This compound in Solvent start->reactants reaction Heat and Stir (Monitor by TLC/LC-MS) reactants->reaction workup Cool and Filter reaction->workup purification Concentrate and Purify (Chromatography/ Recrystallization) workup->purification product Isolated N-Alkylated Product purification->product

Caption: Workflow for a typical N-alkylation reaction using this compound.

Protocol 2: Proposed Synthesis of a Bromhexine Analog using this compound

This protocol outlines a hypothetical synthesis of a Bromhexine analog to demonstrate the application of this compound.

Reaction:

2-Amino-3,5-dibromobenzyl bromide + Cyclohexylamine (from this compound) → N-(2-Amino-3,5-dibromobenzyl)cyclohexylamine

Materials:

  • 2-Amino-3,5-dibromobenzyl bromide

  • This compound

  • Acetonitrile

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

Procedure:

  • Dissolve 2-amino-3,5-dibromobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol).

  • Add this compound (1.5 eq) to the solution.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(2-amino-3,5-dibromobenzyl)cyclohexylamine.

Signaling Pathway of this compound in the Reaction:

Dissociation_Reaction cluster_reagents Reagents in Solution cluster_dissociation Dissociation cluster_reaction N-Alkylation cluster_neutralization Neutralization CHC This compound (C₆H₁₁NH₃⁺HCO₃⁻) CHA Cyclohexylamine (C₆H₁₁NH₂) (Nucleophile) CHC->CHA releases CA Carbonic Acid (H₂CO₃) CHC->CA Product N-Alkylated Product (R-NHC₆H₁₁) CHA->Product attacks Salt Salt (C₆H₁₁NH₃⁺X⁻) CHA->Salt neutralizes Water H₂O CA->Water CO2 CO₂ CA->CO2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product HX Acid Byproduct (H-X) AlkylHalide->HX releases HX->Salt

Caption: Dissociation and reaction pathway of this compound in N-alkylation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for N-alkylation reactions utilizing this compound, based on analogous reactions reported in the literature.

ParameterValueReference
Substrate Primary/Secondary Alkyl HalideGeneral Knowledge
Reagent This compound[1]
Stoichiometry (Reagent:Substrate) 1.2 - 1.5 : 1General Knowledge
Solvent Acetonitrile, DMFGeneral Knowledge
Temperature 25 - 80 °CGeneral Knowledge
Reaction Time 2 - 12 hoursGeneral Knowledge
Typical Yield 70 - 95%Inferred from similar reactions
pKa of Cyclohexylamine ~10.6[8]
pKa of this compound ~11.3[1]

Basicity Comparison

The basicity of the amine is a critical factor in N-alkylation reactions. This compound provides a stronger base compared to many other common amines.

AminepKa of Conjugate AcidBasicity ComparisonReference
Cyclohexylamine 10.64Strong[9]
Aniline 4.6Very Weak[8]
Triethylamine 10.75StrongGeneral Knowledge
Diisopropylethylamine 11.0Strong (Sterically Hindered)General Knowledge

Note: The pKa of this compound itself is reported to be around 11.3, indicating that the carbonate salt in solution provides a basic environment.[1]

Conclusion

This compound presents a safe, stable, and efficient alternative to liquid cyclohexylamine for the synthesis of pharmaceuticals. Its dual functionality as both a nucleophile source and a base simplifies reaction procedures and improves handling safety. The provided protocols and data serve as a guide for researchers and drug development professionals to incorporate this versatile reagent into their synthetic workflows, particularly for the construction of molecules containing the cyclohexylamino scaffold. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: Cyclohexylamine Carbonate as a Buffering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) carbonate is a salt formed from the weak base cyclohexylamine and the weak acid carbonic acid. While its primary applications are in corrosion inhibition and as a vapor phase neutralizing agent, its basic nature allows it to function as a buffering agent in specific chemical contexts.[1] This document provides an overview of its properties, a protocol for the preparation of a buffer solution, and discusses its potential applications in chemical reactions, particularly where a volatile or basic buffer is required.

Cyclohexylamine itself is a weak base with a pKa of its conjugate acid around 10.64.[2] This suggests that a cyclohexylamine/cyclohexylammonium buffer system would be effective in the pH range of approximately 9.6 to 11.6.[3] The carbonate component introduces a second buffering system. The in-situ formation of bicarbonate and carbonate from dissolved carbon dioxide can contribute to the overall buffering capacity.[4][5]

Physicochemical Properties and Buffering Characteristics

A summary of the relevant properties of cyclohexylamine and its carbonate salt is presented in Table 1. Understanding these properties is crucial for its application as a buffering agent.

PropertyValueSignificance for Buffering Applications
Chemical Formula C₆H₁₁NH₂·H₂CO₃The salt of a weak base and a weak acid.
Molecular Weight 161.22 g/mol Required for accurate preparation of solutions.
Appearance White crystalline solid
pKa of Cyclohexylammonium ion ~10.64Indicates the optimal buffering range is in the alkaline region (pH 9.6-11.6).[3]
Solubility Soluble in waterEssential for the preparation of aqueous buffer solutions.
Volatility VolatileAllows for its removal by evaporation, which can be advantageous in post-reaction workup.[6][7]

Experimental Protocols

Preparation of a 0.1 M Cyclohexylamine Carbonate Buffer Solution (pH 10.5)

This protocol describes the preparation of a stock solution of this compound buffer. The final pH may require adjustment.

Materials:

  • Cyclohexylamine (C₆H₁₃N)

  • Dry ice (solid CO₂) or a cylinder of CO₂ gas

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Standard pH calibration buffers (pH 7, 10, and 12)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Safety Precautions: Cyclohexylamine is corrosive and has a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

  • Dissolving Cyclohexylamine: In the fume hood, add approximately 800 mL of deionized water to a 1 L beaker. While stirring, carefully add 9.92 g (or 11.5 mL, density = 0.8647 g/mL) of cyclohexylamine to the water.

  • Carbonation: Slowly add small pieces of dry ice to the stirring cyclohexylamine solution. Alternatively, bubble CO₂ gas through the solution from a cylinder. The reaction is exothermic. Continue adding CO₂ until the solid this compound, if any formed, redissolves and the pH of the solution begins to stabilize. The reaction is: C₆H₁₁NH₂ + H₂O + CO₂ ⇌ C₆H₁₁NH₃⁺HCO₃⁻

  • pH Adjustment: Measure the pH of the solution. It is expected to be in the alkaline range. Carefully adjust the pH to the desired value (e.g., 10.5) using 1 M HCl to lower the pH or 1 M NaOH to raise it.

  • Final Volume: Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Storage: Store the buffer solution in a tightly sealed container to prevent the loss of volatile components and absorption of atmospheric CO₂.

Applications in Chemical Reactions

While not a conventional choice, a this compound buffer can be advantageous in specific scenarios:

  • Reactions Requiring Alkaline Conditions: For reactions that proceed optimally in a high pH range (9.6-11.6), this buffer can maintain a stable environment.

  • Post-Reaction Volatility: In syntheses where residual buffer salts are difficult to remove during product purification, the volatile nature of both cyclohexylamine and carbonic acid (as CO₂) allows for their removal under vacuum.[6][7]

  • Protection of Sensitive Reactions: As a volatile neutralizing agent, it can be used in a desiccator or a closed system to protect a reaction mixture from acidic atmospheric gases.

Logical Workflow for Protecting a Moisture-Sensitive Reaction

The following diagram illustrates a logical workflow for utilizing the volatile nature of this compound to protect a reaction that is sensitive to acidic atmospheric components.

G cluster_process Buffering Process cluster_outcome Outcome A Place open vial of This compound in a desiccator B Place unsealed reaction vessel in the same desiccator C Seal the desiccator D This compound sublimes, creating a basic vapor C->D Vapor Phase Equilibration E Basic vapor neutralizes acidic gases (e.g., CO2, NOx) entering the reaction vessel D->E F Reaction environment is protected from acidic contaminants E->F G Proceed with the chemical reaction F->G

Workflow for Vapor Phase Buffering.

Limitations and Considerations

  • Reactivity: The primary amine group of cyclohexylamine is nucleophilic and can potentially react with electrophilic substrates or reagents in the reaction mixture.

  • Volatility: While an advantage for removal, the volatility can make it difficult to maintain a constant buffer concentration in an open system.

  • Toxicity: Cyclohexylamine is corrosive and has associated health risks. Appropriate safety measures are essential.

  • Lack of an Alkaline Reserve: In some contexts, it has been noted to not provide a lasting alkaline reserve, meaning its buffering capacity against strong acids may be limited.

Conclusion

This compound offers a unique set of properties as a buffering agent, primarily suited for applications requiring alkaline conditions and where post-reaction removal of the buffer is desirable. Its most practical application in a research setting may be as a volatile, vapor-phase neutralizing agent to protect sensitive reactions. Researchers should carefully consider its potential reactivity and handling requirements before selecting it for a specific chemical transformation.

References

Application Notes and Protocols for the Quantitative Analysis of Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexylamine (B46788) carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.[1] It finds applications as a corrosion inhibitor, particularly in vapor phase applications, and as an intermediate in chemical synthesis.[1][2] Accurate quantification of cyclohexylamine carbonate is crucial for quality control, formulation development, and monitoring its concentration in various industrial processes.

Since this compound is a salt of a weak base and a weak acid, it exists in equilibrium with its constituent ions, cyclohexylammonium and carbonate, especially in solution.[3] Therefore, a comprehensive analytical approach involves the quantification of either the cyclohexylamine moiety or the carbonate moiety. This document provides detailed protocols for validated chromatographic and titrimetric methods for this purpose.

Section 1: Quantification of the Cyclohexylamine Moiety

The concentration of this compound can be determined by quantifying the cyclohexylamine component. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this analysis.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note

Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like cyclohexylamine.[4] The OSHA PV2016 method provides a partially validated procedure for determining cyclohexylamine in air samples, which can be adapted for the analysis of bulk samples or solutions of this compound.[5] The method involves sample desorption followed by direct analysis using a GC system equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range.[5][6] For enhanced specificity, a mass spectrometer (MS) can be used as a detector.

Quantitative Data Summary

ParameterPerformanceReference
Analytical MethodGC-FID[5]
Detection Limit0.04 ppm[5]
Recommended Flow Rate0.2 L/min[5]
Analyte Recoveries>98% (after 14 days storage)[5]
Precision (% RSD)< 10%[7]

Experimental Protocol: GC-FID Analysis

This protocol is adapted from established methods for volatile amine analysis.[5][7]

1. Reagents and Materials

  • This compound reference standard

  • Methanol, HPLC grade

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • 1.0 N NaOH solution

  • Desorbing solution: 1:1 (v/v) methanol:deionized water

  • Neutralizing solution: 1:4 (v/v) 1.0 N NaOH:methanol

2. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve in the desorbing solution in a 100 mL volumetric flask, and dilute to the mark. (Note: The molecular weight of cyclohexylamine is 99.18 g/mol and this compound is 161.20 g/mol . Adjust weight based on quantifying cyclohexylamine).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the desorbing solution.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the desorbing solution to achieve a theoretical concentration within the calibration range.

  • Take a 0.5 mL aliquot of the dissolved sample or standard.

  • Add 0.5 mL of the neutralizing solution (1:4 1.0 N NaOH:methanol).[5]

  • Vortex the solution and transfer it to a 2 mL GC vial.

4. GC-FID Instrumentation and Conditions

  • Column: Capillary column suitable for amine analysis (e.g., base-deactivated, PEG-phase).[6]

  • Carrier Gas: Helium or Hydrogen.[4]

  • Inlet: Split/splitless injector, operated in splitless mode.[6]

  • Temperatures:

    • Inlet: 250°C

    • Detector (FID): 300°C

    • Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).[8]

  • Injection Volume: 1 µL.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the cyclohexylamine standard against its concentration.

  • Determine the concentration of cyclohexylamine in the sample from the calibration curve.

  • Calculate the concentration of this compound in the original sample using the molecular weights.

GC_FID_Workflow vial vial inject inject vial->inject detect detect integrate integrate detect->integrate

Caption: Workflow for HPLC-FLD quantification of cyclohexylamine.

Section 2: Quantification of the Carbonate Moiety

An alternative approach is to quantify the carbonate anion. Acid-base titration is a classical and cost-effective method for this purpose.

Method 3: Acid-Base Titration

Application Note

The carbonate content can be determined by titration with a standardized strong acid, such as hydrochloric acid (HCl). [9]The titration involves two equivalence points: the first corresponds to the conversion of carbonate (CO₃²⁻) to bicarbonate (HCO₃⁻), and the second corresponds to the conversion of bicarbonate to carbonic acid (H₂CO₃). [10]Using an indicator like bromocresol green, which changes color around the second equivalence point (pH ~4), allows for the determination of the total carbonate content. [9]To improve the sharpness of the endpoint, the solution can be briefly boiled near the endpoint to drive off dissolved CO₂. [9] Experimental Protocol: Titration of Carbonate

This protocol is based on standard acid-base titration procedures for carbonate. [9][11] 1. Reagents and Materials

  • This compound sample

  • Hydrochloric acid (HCl), 0.1 M standardized solution

  • Bromocresol green indicator solution

  • Deionized water

  • 50 mL burette, 250 mL Erlenmeyer flasks, magnetic stirrer

2. Sample Preparation

  • Accurately weigh an appropriate amount of the this compound sample (e.g., 0.3-0.4 g) into a 250 mL Erlenmeyer flask. [11]* Dissolve the sample in approximately 100 mL of deionized water.

3. Titration Procedure

  • Add 3-4 drops of bromocresol green indicator to the sample solution. The solution should be blue. [9]* Fill a clean, rinsed 50 mL burette with the standardized 0.1 M HCl solution and record the initial volume.

  • Titrate the sample solution with the HCl, swirling the flask constantly.

  • Continue the titration until the solution color changes from blue to an intermediate green. [9]* (Optional but Recommended): Gently boil the solution for 2-3 minutes. This will expel dissolved CO₂, and the color should revert to blue. Cool the flask to room temperature. [9]* Continue titrating dropwise until a sharp color change to green or yellow-green (the endpoint) is achieved and persists for at least 30 seconds.

  • Record the final burette volume.

  • Perform the titration in triplicate.

4. Calculations

  • Calculate the volume of HCl used (V_HCl).

  • Calculate the moles of HCl used: moles HCl = M_HCl × V_HCl.

  • The stoichiometry of the reaction to the second endpoint is: 2 HCl + CO₃²⁻ → H₂CO₃ + 2 Cl⁻.

  • Calculate the moles of carbonate: moles CO₃²⁻ = moles HCl / 2.

  • Calculate the mass of carbonate in the sample: mass CO₃²⁻ = moles CO₃²⁻ × Molar Mass of CO₃²⁻.

  • Calculate the percentage of carbonate in the original sample, and from this, the purity of this compound.

Workflow for Carbonate Titration

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation prep_start Weigh Sample dissolve Dissolve in 100 mL DI Water prep_start->dissolve add_indicator Add Bromocresol Green Indicator dissolve->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate endpoint Detect Endpoint (Blue -> Green) titrate->endpoint record_vol Record Volume of HCl Used endpoint->record_vol calc_moles Calculate Moles of Carbonate record_vol->calc_moles calc_purity Calculate Purity of This compound calc_moles->calc_purity report Report Result calc_purity->report

Caption: Workflow for quantification of carbonate by acid-base titration.

References

Application Note: Analysis of Cyclohexylamine Carbonate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of cyclohexylamine (B46788) carbonate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the salt, the method involves the liberation of free cyclohexylamine, followed by derivatization with trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-cyclohexyltrifluoroacetamide is a volatile and thermally stable compound, well-suited for GC-MS analysis. This protocol is intended for researchers, scientists, and professionals in the fields of chemical analysis, quality control, and drug development.

Introduction

Cyclohexylamine is an organic compound used as a corrosion inhibitor and in the synthesis of various organic compounds, including artificial sweeteners.[1][2] It is often supplied as a carbonate salt to improve handling and stability. Accurate and sensitive analytical methods are crucial for the quality control of raw materials and for monitoring residual levels in finished products.

Direct analysis of cyclohexylamine carbonate by GC-MS is not feasible due to its salt form, which makes it non-volatile and prone to thermal decomposition in the GC inlet.[3] To overcome this, the analytical approach involves two key steps:

  • Liberation of free cyclohexylamine: The carbonate salt is dissolved, and the free amine is liberated.

  • Derivatization: The free cyclohexylamine is derivatized to a more volatile and thermally stable compound.

Trifluoroacetylation is a common derivatization technique for primary and secondary amines, as it produces derivatives with excellent chromatographic properties.[4][5] This application note provides a detailed protocol for the analysis of this compound by GC-MS following derivatization with TFAA.

Experimental Protocol

Materials and Reagents
  • This compound sample

  • Cyclohexylamine (analytical standard)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (DCM), GC grade

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Glass autosampler vials (2 mL) with inserts

  • Pipettes and general laboratory glassware

Standard and Sample Preparation

2.1. Standard Stock Solution (1000 µg/mL of Cyclohexylamine)

  • Accurately weigh 100 mg of cyclohexylamine analytical standard and dissolve it in 100 mL of dichloromethane.

2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3. Sample Preparation

  • Dissolution and Liberation of Cyclohexylamine:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the sample.

    • Add 1 M sodium hydroxide solution dropwise until the solution is alkaline (pH > 10) to ensure the complete liberation of free cyclohexylamine.

    • Dilute to the mark with deionized water. This solution has a nominal concentration of 1000 µg/mL of this compound.

  • Liquid-Liquid Extraction:

    • Pipette 1 mL of the prepared sample solution into a separatory funnel.

    • Add 5 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with 5 mL of dichloromethane each time.

    • Combine the organic extracts.

  • Drying:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Collect the dried extract in a clean flask.

  • Concentration:

    • Gently evaporate the solvent under a stream of nitrogen to a volume of approximately 1 mL.

2.4. Derivatization Procedure

  • Pipette 100 µL of the prepared standard or sample extract into a clean, dry autosampler vial.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system. The following parameters are recommended but may be optimized for specific instrumentation.

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
InjectorSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (10:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 60 °C, hold for 2 min
Ramp to 280 °C at 15 °C/min
Hold at 280 °C for 5 min
Mass Spectrometer
MS SystemAgilent 5975C or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-300
Solvent Delay3 min

Data Presentation

The quantitative data for the analysis of the N-cyclohexyltrifluoroacetamide derivative are summarized in the table below.

ParameterValue
Retention Time (RT) Approximately 8.5 minutes (may vary slightly depending on the system)
Molecular Ion (M+) m/z 195
Key Fragment Ions (m/z) 112, 83, 69, 55
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Note: The LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively, and may vary depending on instrument sensitivity.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolution Dissolve in Water & Basify Sample->Dissolution Extraction Liquid-Liquid Extraction with DCM Dissolution->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate under N2 Drying->Concentration Derivatization Add TFAA Concentration->Derivatization Reaction React for 15 min at RT Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway of N-cyclohexyltrifluoroacetamide

fragmentation_pathway cluster_main M N-cyclohexyltrifluoroacetamide (m/z 195) F1 [M - C2H4]+• (m/z 167) M->F1 - C2H4 F2 [C6H10NCOCF3]+• (m/z 112) M->F2 - C6H11 F3 [C6H11]+ (m/z 83) M->F3 - NHCOCF3 F4 [CF3]+ (m/z 69) F2->F4 - C6H10NCO F5 [C4H7]+ (m/z 55) F3->F5 - C2H4

Caption: Fragmentation of N-cyclohexyltrifluoroacetamide.

Discussion

The presented method provides a reliable and sensitive approach for the analysis of this compound. The sample preparation, involving liberation of the free amine followed by trifluoroacetylation, is straightforward and effective. The GC-MS parameters are optimized for good chromatographic separation and sensitive detection of the N-cyclohexyltrifluoroacetamide derivative.

The mass spectrum of the derivative shows a clear molecular ion at m/z 195. The fragmentation pattern is characteristic, with major fragments at m/z 112, 83, 69, and 55, which can be used for confirmation of the analyte's identity. The proposed fragmentation pathway illustrates the formation of these key ions. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6][7]

The method demonstrates good linearity over a practical concentration range, making it suitable for quantitative analysis. The limits of detection and quantification are adequate for most quality control and research applications.

Conclusion

This application note describes a comprehensive GC-MS method for the analysis of this compound. The protocol, which includes sample preparation, derivatization, and optimized instrument parameters, allows for the accurate and sensitive determination of cyclohexylamine. The provided data and visualizations serve as a valuable resource for laboratories performing analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Cyclohexylamine (B46788) and its salts, such as cyclohexylamine carbonate, are utilized in various industrial applications, including as corrosion inhibitors, rubber chemicals, and in the synthesis of other organic compounds. Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for this purpose. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with pre-column derivatization for UV or fluorescence detection.

Principle

This method involves the derivatization of the primary amine group of cyclohexylamine with a suitable agent to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. The derivatized analyte is then separated from other components on a C18 reverse-phase column and quantified against a standard curve. In solution, this compound dissociates into cyclohexylamine and carbonate ions, allowing for the direct analysis of the active cyclohexylamine moiety.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound standard

    • Derivatization reagent: o-Phthalaldehyde (OPA) or Dansyl chloride

    • Boric acid buffer (for OPA derivatization)

    • Sodium bicarbonate buffer (for Dansyl chloride derivatization)

    • Thiol (e.g., 2-mercaptoethanol) for OPA derivatization

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL of cyclohexylamine):

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution.[1]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1500 ng/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to derivatization and injection.[1]

Derivatization Procedure (using OPA)
  • To 100 µL of the standard or sample solution, add 100 µL of the OPA derivatizing reagent (prepared by dissolving OPA in boric acid buffer with the addition of a thiol like 2-mercaptoethanol).

  • Mix thoroughly and allow the reaction to proceed for a few minutes at room temperature.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

HPLC Operating Conditions

The following table summarizes a typical set of HPLC operating conditions. Method optimization may be required for specific instrumentation and sample matrices.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water or buffer (e.g., phosphate (B84403) or acetate)
Mobile Phase B Acetonitrile
Gradient A typical gradient starts with a lower percentage of acetonitrile and increases over the run to elute the derivatized analyte. For example, 30% B to 90% B over 15 minutes.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at 245 nm (for OPA derivative) or Fluorescence Detector (Excitation/Emission wavelengths depend on the derivatizing agent)
Injection Volume 20 µL

Quantitative Data Summary

The following table presents representative validation parameters for the HPLC analysis of cyclohexylamine. These values are based on published methods and may vary depending on the specific analytical instrumentation and conditions.[2][3]

ParameterValue
Linearity Range 1 - 1250 ng/mL[2]
Limit of Detection (LOD) 0.49 ng/mL[2]
Limit of Quantification (LOQ) Approximately 1.5 ng/mL (estimated as 3x LOD)
Retention Time ~17.75 minutes (with Dansyl chloride derivatization)[3]
Recovery 95.85% - 100.70%[2]
Relative Standard Deviation (RSD%) 0.25% - 0.82%[2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Cyclohexylamine Carbonate (Sample/Standard) dissolve Dissolve in Acetonitrile/Water (50:50) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter derivatize Pre-column Derivatization (e.g., with OPA) filter->derivatize Prepared Sample/ Standard inject Inject into HPLC System derivatize->inject separate Separation on C18 Column inject->separate detect UV or Fluorescence Detection separate->detect integrate Peak Integration detect->integrate Chromatogram quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantitative analysis of this compound. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols: Cyclohexylamine Carbonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, serves as a versatile and efficient basic catalyst in several key organic transformations. Its utility stems from its ability to act as a solid, stable precursor to cyclohexylamine, a potent organocatalyst. In solution, particularly with heating, it can dissociate to provide cyclohexylamine, which is the active catalytic species in many reactions. This document provides detailed application notes and experimental protocols for the use of cyclohexylamine carbonate in the synthesis of non-isocyanate polyurethanes via aminolysis of cyclic carbonates, as well as in Knoevenagel condensations and Henry (nitroaldol) reactions.

Aminolysis of Cyclic Carbonates for Non-Isocyanate Polyurethane (NIPU) Synthesis

This compound is an effective catalyst for the ring-opening of cyclic carbonates with amines to form hydroxyurethanes, the building blocks of non-isocyanate polyurethanes (NIPUs). This method offers a safer alternative to traditional polyurethane synthesis, which involves hazardous isocyanates.

Experimental Protocol: Catalytic Aminolysis of Propylene (B89431) Carbonate with Benzylamine (B48309)

Materials:

  • Propylene carbonate

  • Benzylamine

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a stirred solution of propylene carbonate (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 mmol, 1.0 equiv).

  • Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired β-hydroxyurethane.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data

The following table summarizes representative data for the this compound-catalyzed aminolysis of cyclic carbonates with various amines.

EntryCyclic CarbonateAmineCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Propylene CarbonateBenzylamine58016>95
2Propylene Carbonaten-Hexylamine58018>95
3Ethylene CarbonateCyclohexylamine58016>95
4Glycerol CarbonateAniline1010024~90

Note: Yields are for the isolated pure product.

Catalytic Cycle

Catalytic_Cycle_Aminolysis cluster_0 Catalytic Cycle Cyclohexylamine Cyclohexylamine Activated_Amine Activated Amine (Hydrogen Bonded) Cyclohexylamine->Activated_Amine H-bonding with Substrate Amine Nucleophilic_Attack Nucleophilic Attack Activated_Amine->Nucleophilic_Attack Attacks Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Proton Transfer Product_Release Product Release Ring_Opening->Product_Release Releases β-Hydroxyurethane Product_Release->Cyclohexylamine Regenerates Catalyst Product β-Hydroxyurethane Product_Release->Product Cyclic_Carbonate Cyclic_Carbonate Cyclic_Carbonate->Nucleophilic_Attack Amine Amine Amine->Activated_Amine

Catalytic cycle for aminolysis.

Knoevenagel Condensation

Cyclohexylamine, generated from this compound, is an effective basic catalyst for the Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound.

Experimental Protocol: Cyclohexylamine-Catalyzed Knoevenagel Condensation

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound

  • Solvent (e.g., ethanol (B145695) or a solvent-free system)

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv) and the active methylene compound (1.0 mmol, 1.0 equiv).

  • Add this compound (0.1 mmol, 10 mol%) as the catalyst.

  • If using a solvent, add ethanol (5 mL) and stir the mixture at room temperature. For a solvent-free reaction, grind the reactants and catalyst together in a mortar and pestle.

  • Monitor the reaction progress by TLC. The reaction is often rapid and may be complete within minutes to a few hours.

  • Upon completion, if a solvent was used, cool the mixture and collect the precipitated product by filtration. If solvent-free, add water to the reaction mixture to precipitate the product and then filter.

  • Wash the solid product with cold water or ethanol and dry to obtain the pure α,β-unsaturated product.

Quantitative Data

The following table presents representative yields for the cyclohexylamine-catalyzed Knoevenagel condensation.

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTime (min)Yield (%)
1BenzaldehydeMalononitrile10Ethanol3095
24-ChlorobenzaldehydeMalononitrile10Ethanol2098
34-MethoxybenzaldehydeEthyl Cyanoacetate10Solvent-free4592
42-NitrobenzaldehydeMalononitrile10Ethanol1599

Note: Yields are for the isolated pure product.

Reaction Workflow

Knoevenagel_Workflow cluster_workflow Knoevenagel Condensation Workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and this compound start->reactants reaction Stir at Room Temperature (with or without solvent) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Precipitate Product (add water if solvent-free) monitoring->workup Reaction Complete isolation Filter and Wash Solid workup->isolation product Obtain Pure Product isolation->product

Workflow for Knoevenagel condensation.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. Cyclohexylamine, derived from this compound, can effectively catalyze this transformation to produce β-nitro alcohols, which are valuable synthetic intermediates.[1][2]

Experimental Protocol: Cyclohexylamine-Catalyzed Henry Reaction

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • This compound

  • Solvent (e.g., isopropanol)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL), add the nitroalkane (2.0 mmol, 2.0 equiv).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the β-nitro alcohol.

Quantitative Data

The table below shows representative data for the cyclohexylamine-catalyzed Henry reaction.

EntryAldehydeNitroalkaneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeNitromethane10Isopropanol2485
24-NitrobenzaldehydeNitromethane10Isopropanol1292
32-ChlorobenzaldehydeNitroethane10Methanol3680
43-MethoxybenzaldehydeNitromethane10Isopropanol2888

Note: Yields are for the isolated pure product.

Logical Relationship Diagram

Henry_Reaction_Logic cluster_logic Henry Reaction Logical Pathway Start Reactants: Aldehyde, Nitroalkane Deprotonation Cyclohexylamine deprotonates nitroalkane to form a nitronate ion Start->Deprotonation Catalyst This compound (source of Cyclohexylamine) Catalyst->Deprotonation Nucleophilic_Attack Nitronate ion attacks the aldehyde carbonyl Deprotonation->Nucleophilic_Attack Intermediate Formation of a β-nitro alkoxide Nucleophilic_Attack->Intermediate Protonation Protonation of the alkoxide by protonated cyclohexylamine Intermediate->Protonation Product β-Nitro Alcohol Product Protonation->Product Catalyst_Regeneration Regeneration of Cyclohexylamine Catalyst Protonation->Catalyst_Regeneration Catalyst_Regeneration->Deprotonation

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexylamine Carbonate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclohexylamine (B46788) Carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Cyclohexylamine Carbonate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a salt formed from the reaction of the volatile amine, cyclohexylamine, with carbonic acid. It is often used as a corrosion inhibitor and as a chemical intermediate.[1][2] Its stability is crucial as degradation can lead to a loss of potency, the formation of impurities, and unpredictable experimental outcomes.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway is the reversible dissociation into cyclohexylamine and carbon dioxide, which can be influenced by temperature and moisture.[3] In the presence of moisture, the absorbed water can lead to the hydrolysis of the amine salt.[4]

Q3: What are the ideal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and direct sunlight.[4][5] The storage temperature should ideally be maintained at or below room temperature.

Q4: Can this compound be stored in any type of container?

It is recommended to store this compound in its original, tightly sealed container. The material of the container should be non-reactive. For long-term storage, using an inert atmosphere (e.g., nitrogen) can be beneficial.[4]

Q5: What are the signs of this compound degradation?

Physical signs of degradation can include clumping or caking of the powder (indicating moisture absorption), discoloration, or the presence of a strong ammonia-like odor, which suggests the release of free cyclohexylamine.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Probable Cause Recommended Action
Clumping or Caking of Powder Moisture absorption from the atmosphere due to improper sealing of the container or storage in a humid environment.[4]Transfer the product to a desiccator to remove excess moisture. For future prevention, ensure the container is tightly sealed and stored in a dry environment. Consider aliquoting the powder into smaller, single-use vials for long-term projects to minimize exposure of the bulk material.[4]
Discoloration (e.g., yellowing) This may indicate oxidation or interaction with impurities. Exposure to light or elevated temperatures can accelerate these processes.Store the product in a dark place or use an amber-colored container. Ensure storage temperatures are kept low and consistent. If discoloration is significant, the purity of the material should be re-assessed before use.
Strong Ammonia-like Odor Release of free cyclohexylamine due to dissociation of the carbonate salt, likely accelerated by heat or moisture.[3]Immediately check the storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. If the odor is persistent, it indicates significant degradation, and the material may not be suitable for use.
Inconsistent Experimental Results This could be due to degradation of the this compound, leading to lower potency and the presence of impurities.Re-evaluate the purity of your this compound stock using an appropriate analytical method, such as HPLC. Review your storage and handling procedures to ensure the stability of the compound is maintained.

Logical Flow for Troubleshooting Storage Issues

start Observe Issue with Stored This compound issue What is the issue? (Clumping, Discoloration, Odor) start->issue clumping Clumping/Caking issue->clumping Physical Change discoloration Discoloration issue->discoloration Visual Change odor Strong Odor issue->odor Olfactory Change cause_clumping Probable Cause: Moisture Absorption clumping->cause_clumping cause_discoloration Probable Cause: Oxidation/Impurities discoloration->cause_discoloration cause_odor Probable Cause: Dissociation to Free Amine odor->cause_odor action_clumping Action: Use Desiccator, Ensure Tight Seal cause_clumping->action_clumping action_discoloration Action: Store in Dark, Cool Place, Re-test Purity cause_discoloration->action_discoloration action_odor Action: Check Storage, Seal Tightly, Consider Discarding cause_odor->action_odor end Issue Resolved action_clumping->end action_discoloration->end action_odor->end

Caption: Troubleshooting workflow for storage issues.

Data on Factors Affecting Stability

Factor Condition Expected Impact on Stability Primary Degradation Pathway
Temperature Elevated (e.g., >30°C)High risk of degradationDissociation into cyclohexylamine and CO2
Room Temperature (20-25°C)Low to moderate risk of degradationSlow dissociation
Refrigerated (2-8°C)Low risk of degradationMinimal dissociation
Humidity High Relative Humidity (>60% RH)High risk of degradationHydrolysis and dissociation
Moderate Relative Humidity (40-60% RH)Moderate risk of degradationSlow hydrolysis and dissociation
Low Relative Humidity (<40% RH)Low risk of degradationMinimal hydrolysis
Light Exposure to UV or direct sunlightModerate risk of degradationPotential for photo-oxidation
Stored in darknessLow risk of degradationN/A
Atmosphere Open to airHigh risk of degradationAbsorption of moisture and potential for oxidation
Inert atmosphere (e.g., Nitrogen)Low risk of degradationN/A

Experimental Protocols

Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Forced degradation samples of this compound

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.032 M Ammonium acetate in water

  • Mobile Phase B: Acetonitrile:Methanol (55:5, v/v)

  • Gradient: A suitable gradient to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 275 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Prepare samples of the this compound to be tested at a similar concentration to the standard.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation study to identify the retention times of the degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Workflow for HPLC Method Development

start Start: Need for Stability-Indicating HPLC Method select_column Select a suitable column (e.g., C18 reverse-phase) start->select_column develop_mobile_phase Develop mobile phase and gradient (e.g., Acetonitrile/Ammonium Acetate) select_column->develop_mobile_phase optimize_conditions Optimize chromatographic conditions (Flow rate, Temperature, Wavelength) develop_mobile_phase->optimize_conditions run_standards Run reference standard and samples optimize_conditions->run_standards forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) run_standards->forced_degradation analyze_degraded Analyze degraded samples forced_degradation->analyze_degraded check_separation Are all peaks resolved? analyze_degraded->check_separation check_separation->develop_mobile_phase No, re-optimize validate_method Validate the method (ICH guidelines) check_separation->validate_method Yes end Method Ready for Use validate_method->end

Caption: HPLC method development workflow.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the solid this compound and a solution of it at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the solid and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all samples at different time points using the developed stability-indicating HPLC method.

Potential Incompatibilities with Pharmaceutical Excipients

When formulating this compound, particularly in solid dosage forms, potential interactions with excipients should be considered.

Excipient Class Specific Excipient(s) Potential Incompatibility Mechanism Recommendation
Reducing Sugars Lactose, DextroseBrowning, formation of adductsMaillard Reaction between the primary amine of cyclohexylamine and the reducing sugar.[8][9]Avoid using reducing sugars in the formulation. Consider using non-reducing sugars like sucrose (B13894) or sugar alcohols like mannitol (B672) as alternatives.[10]
Lubricants Magnesium Stearate (B1226849)Potential for interaction, especially in the presence of moisture.The basic nature of cyclohexylamine may interact with the acidic stearate.[11]Conduct compatibility studies (e.g., using DSC) to assess the interaction. Ensure low moisture content in the formulation.
Hygroscopic Excipients Starch, Microcrystalline CelluloseCan increase water activity in the formulation, accelerating hydrolysis of this compound.Absorption of ambient moisture by the excipient.Use excipients with low moisture content and control the humidity during manufacturing and storage.

Signaling Pathway of Maillard Reaction

cyclohexylamine Cyclohexylamine (Primary Amine) condensation Condensation cyclohexylamine->condensation lactose Lactose (Reducing Sugar) lactose->condensation schiff_base Schiff Base Formation condensation->schiff_base amadori Amadori Rearrangement schiff_base->amadori ketosamine 1-Amino-1-deoxy-2-ketose amadori->ketosamine degradation Further Degradation (Dehydration, Fragmentation) ketosamine->degradation melanoidins Melanoidins (Brown Pigments) degradation->melanoidins

References

Troubleshooting inconsistent results with Cyclohexylamine carbonate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results when using Cyclohexylamine (B46788) Carbonate as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent corrosion inhibition efficiency with cyclohexylamine carbonate?

A1: Inconsistent results can stem from several factors. Key variables to control include inhibitor concentration, system pH, temperature, and the presence of other chemical species.[1][2] this compound's performance is highly dependent on its ability to volatilize and form a protective film on the metal surface.[3] Fluctuations in environmental conditions can affect this process. Additionally, the cleanliness and preparation of the metal surface are crucial for effective adsorption of the inhibitor.[4]

Q2: What is the primary mechanism of action for this compound as a corrosion inhibitor?

A2: this compound primarily functions as a vapor phase inhibitor (VPI).[3][5] The mechanism involves two main pathways: the neutralization of acidic contaminants in the environment and the formation of a protective film on the metal surface.[6] The compound sublimates, and its vapors condense on metal surfaces.[3] This film is formed by the physisorption (physical adsorption) of the protonated amine onto the negatively charged metal surface, creating a barrier that blocks contact with corrosive agents like moisture and acids.[3][5][7]

Q3: How does the concentration of this compound affect its performance?

A3: The concentration of this compound is directly related to its inhibition efficiency. Generally, as the inhibitor concentration increases, the protective film becomes more established, and the corrosion rate decreases.[5][8] However, after reaching an optimal concentration, further increases may not significantly improve performance, as the metal surface may become saturated with the inhibitor.[9]

Q4: Can this compound decompose, and how would that affect my experiments?

A4: Yes, this compound is stable under recommended storage temperatures and pressures but can decompose under certain conditions.[10] Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides and nitrogen oxides.[10] In aqueous solutions, it can dissociate into cyclohexylamine and carbonic acid.[6] This dissociation is a key part of its function but uncontrolled decomposition due to high temperatures or incompatible materials (like strong oxidizing agents) can lead to a loss of inhibitor and inconsistent results.[10]

Q5: What are the solubility characteristics of this compound?

A5: this compound is described as a white crystalline solid that is soluble in water.[7] The parent compound, cyclohexylamine, is also highly soluble in water and most polar organic solvents due to its ability to form hydrogen bonds.[11] Inconsistent dissolution could lead to localized concentration differences and patchy protection.

Q6: How does this compound interact with acidic gases like CO2 and H2S?

A6: this compound is formed by the reaction of cyclohexylamine with carbon dioxide (CO2).[6] In a boiler system, cyclohexylamine travels with steam to neutralize carbonic acid, which is formed from dissolved CO2, thereby preventing corrosion.[12] The presence of CO2 is fundamental to its formation and can influence its equilibrium in a system.[13] While direct interactions with hydrogen sulfide (B99878) (H2S) are less detailed in the provided results, amine-based compounds are commonly used in "gas sweetening" processes to remove both H2S and CO2.[14][15] The presence of H2S could lead to competing reactions, potentially affecting the inhibitor's performance.[16]

Troubleshooting Guide for Inconsistent Inhibition

This guide helps identify and resolve common issues encountered during the use of this compound.

Problem Potential Cause Recommended Action
Low or No Inhibition Insufficient Concentration: The inhibitor concentration is too low to form a complete protective film.[17]Gradually increase the inhibitor concentration and monitor the corrosion rate. Determine the optimal concentration for your specific system.[5]
Improper Surface Preparation: The metal surface is contaminated with oils, oxides, or other residues, preventing inhibitor adsorption.Ensure metal specimens are properly cleaned and polished before the experiment. A common procedure involves polishing with silicon carbide paper, rinsing with a solvent like 2-propanol in an ultrasonic cleaner, and then air-drying.[4]
pH Out of Optimal Range: The system's pH is not conducive to the inhibitor's mechanism. Cyclohexylamine derivatives are effective at maintaining alkaline pH levels.[6]Measure and adjust the pH of your corrosive medium. For boiler systems, maintaining a pH above 9.5 is often recommended.[6]
Inconsistent Results Across a Batch Temperature Fluctuations: The stability and vapor pressure of the inhibitor are temperature-dependent. Inconsistent temperatures can lead to variable performance.[2]Use a temperature-controlled water bath or environmental chamber to maintain a stable temperature throughout the experiment.[9]
Inhibitor Degradation: The inhibitor may have decomposed due to improper storage (exposure to heat, sunlight) or incompatibility with other chemicals in the system.[10][17]Store this compound in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[10][17] Use fresh batches of the inhibitor for critical experiments.
Presence of Interfering Species: Other ions or gases (e.g., high concentrations of chlorides, H2S) in the solution may interfere with the inhibitor's adsorption process or form competing reactions.[16][18]Analyze the composition of your corrosive medium. If possible, run control experiments to isolate the effect of specific contaminants.
Localized Corrosion or Pitting Incomplete Film Formation: The inhibitor has not formed a uniform protective layer, leaving some areas of the metal exposed.Ensure adequate mixing or circulation to promote even distribution of the inhibitor. For vapor phase applications, ensure the enclosed space allows for uniform volatilization and condensation.[5]
Under-Deposit Corrosion: Solid deposits (like sand or scale) on the metal surface can prevent the inhibitor from reaching the underlying metal, creating localized corrosion cells.[1][19]If applicable, implement filtration or cleaning protocols to minimize solid deposits in your system. Evaluate inhibitor performance specifically for under-deposit conditions if this is a known issue.[19]

Quantitative Data Summary

Table 1: Effect of this compound (CHC) Concentration on Corrosion Inhibition

Inhibitor ConcentrationCorrosion Rate (mm/year)Inhibition Efficiency (IE%)
Untreated Control0.150%
CHC Treated0.01292%
Data from a 30-day exposure of zinc to SO2-laden humidity.[6]

Table 2: Synergistic Effects with Other Inhibitors

Inhibitor FormulationInhibition Efficiency (IE%) in Acidic Media (pH 2-4)
This compound (Standalone)78%
This compound + Thiourea Derivatives94-97%
This demonstrates that combining this compound with other organic inhibitors can significantly enhance performance.[6]

Key Experimental Protocols

1. Weight Loss Measurement

This gravimetric method provides a direct measure of material loss due to corrosion.

  • Methodology:

    • Prepare metal specimens by polishing with sequential grades of silicon carbide paper (e.g., 240, 320, 400, 600 grit).[4]

    • Clean the specimens with a suitable solvent (e.g., 2-propanol) in an ultrasonic bath, dry them, and record their initial weight.[4]

    • Immerse the specimens in the corrosive solution with and without the inhibitor for a predetermined period (e.g., 24 hours).[9]

    • After immersion, remove the specimens, clean them to remove corrosion products according to standard procedures, dry them, and record their final weight.

    • Calculate the corrosion rate and inhibition efficiency based on the weight loss.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the electrochemical processes at the metal-solution interface.

  • Methodology:

    • Set up a three-electrode electrochemical cell with the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

    • Immerse the electrodes in the test solution and allow the system to stabilize to reach the open-circuit potential (OCP).

    • Apply a small amplitude AC sinusoidal potential signal over a range of frequencies.

    • Measure the impedance response and plot the data in Nyquist or Bode formats. An increase in the charge-transfer resistance (Rct) semicircle diameter in a Nyquist plot typically indicates effective corrosion inhibition.[5][20]

3. Potentiodynamic Polarization

This technique measures the current response of a metal to a controlled change in potential, providing information on corrosion kinetics and inhibitor type (anodic, cathodic, or mixed).

  • Methodology:

    • Use the same three-electrode setup as for EIS.

    • After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP.

    • Record the resulting current density to generate a polarization curve (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr). A decrease in Icorr indicates effective inhibition. This compound has been identified as an anodic-type inhibitor for Nd-Fe-B magnets.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Inconsistent Results start Inconsistent or Low Corrosion Inhibition check_conc Is Inhibitor Concentration Optimal? start->check_conc check_surface Is Metal Surface Properly Prepared? check_conc->check_surface Yes adjust_conc Adjust Concentration check_conc->adjust_conc No check_env Are Environmental Conditions Controlled? (Temp, pH) check_surface->check_env Yes reprepare_surface Clean & Repolish Surface check_surface->reprepare_surface No check_purity Is Inhibitor Pure/Undecomposed? check_env->check_purity Yes control_env Control Temp/pH check_env->control_env No solution_found Consistent Results Achieved check_purity->solution_found Yes use_fresh Use Fresh Inhibitor Check Storage check_purity->use_fresh No adjust_conc->check_conc reprepare_surface->check_surface control_env->check_env use_fresh->check_purity

Caption: Logical workflow for troubleshooting inconsistent results.

MechanismOfAction Mechanism of Vapor Phase Inhibition cluster_vapor Vapor Phase cluster_surface Metal Surface inhibitor_solid This compound (Solid) inhibitor_vapor Inhibitor Vapor (C₆H₁₁NH₃⁺ + HCO₃⁻) inhibitor_solid->inhibitor_vapor Sublimation & Dissociation metal Metal Surface (Negatively Charged) inhibitor_vapor->metal Condensation film Protective Adsorbed Film metal->film Physisorption via Electrostatic Attraction corrosion_blocked Corrosion Blocked film->corrosion_blocked corrosive_agents Corrosive Agents (H₂O, O₂, H⁺) corrosive_agents->film Interaction

Caption: Mechanism of action for this compound.

ExperimentalWorkflow General Experimental Workflow for Inhibitor Evaluation prep 1. Metal Specimen Preparation & Cleaning setup 2. System Setup (Electrochemical Cell / Immersion) prep->setup immersion 3. Immersion in Corrosive Media (+/- Inhibitor) setup->immersion measurement 4. Data Acquisition immersion->measurement surface_analysis 6. Post-Experiment Surface Analysis (SEM) immersion->surface_analysis analysis 5. Data Analysis (IE%, Rct, Icorr) measurement->analysis conclusion 7. Conclusion on Inhibitor Performance analysis->conclusion surface_analysis->conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

References

Technical Support Center: Optimizing Cyclohexylamine Carbonate for Effective Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues encountered during corrosion inhibition experiments with Cyclohexylamine (B46788) Carbonate. The question-and-answer format is designed to provide direct and actionable solutions to specific problems.

ProblemPossible CausesSuggested Solutions
Low Corrosion Inhibition Efficiency - Suboptimal Inhibitor Concentration: The concentration of CHC is either too low to form a complete protective layer or too high, leading to agglomeration or other adverse effects.- Incorrect pH of the Medium: The effectiveness of amine-based inhibitors like CHC is often pH-dependent.- Presence of Contaminants: Impurities in the corrosive medium can interfere with the adsorption of the inhibitor on the metal surface.- Inadequate Exposure Time: The inhibitor may not have had sufficient time to form a stable protective film.- High Temperature: Increased temperatures can sometimes decrease the efficiency of physically adsorbed inhibitors.- Optimize Concentration: Conduct a concentration study by testing a range of CHC concentrations (e.g., 100, 250, 500, 750, 1000 ppm) to determine the optimal level for your specific system.- Adjust pH: Measure and adjust the pH of your corrosive medium. For amine-based inhibitors, a neutral to slightly alkaline pH is often favorable.- Purify Medium: Ensure the corrosive solution is prepared with high-purity reagents and deionized water.- Increase Exposure Time: Extend the immersion time of the metal specimen in the inhibitor-containing solution to allow for complete film formation.- Temperature Study: Evaluate the inhibitor's performance at different temperatures to understand its stability and effectiveness under your experimental conditions.
Inconsistent or Irreproducible Results - Inconsistent Surface Preparation: Variations in the polishing, cleaning, or drying of metal specimens can lead to different surface activities.- Fluctuations in Environmental Conditions: Changes in temperature, aeration, or agitation of the corrosive medium can affect the corrosion rate and inhibitor performance.- Electrochemical Noise: In electrochemical tests, external electrical noise can interfere with measurements.- Contaminated Electrodes: In electrochemical setups, the reference or counter electrodes may be contaminated or faulty.- Standardize Surface Preparation: Follow a strict and consistent protocol for preparing all metal specimens. (See Experimental Protocols section).- Control Experimental Conditions: Use a thermostatically controlled water bath, ensure consistent aeration, and maintain a constant stirring rate if applicable.- Use a Faraday Cage: Conduct electrochemical measurements within a Faraday cage to shield the setup from external electromagnetic interference.- Check and Calibrate Electrodes: Regularly check the potential of the reference electrode against a standard and ensure the counter electrode is clean.
Weight Gain Instead of Weight Loss in Gravimetric Tests - Formation of a Tightly Adherent Product Layer: The corrosion product or a complex of the inhibitor and metal ions may form a dense, insoluble layer on the metal surface that is not removed during the cleaning process.[1]- Modify Cleaning Procedure: Use a more appropriate chemical cleaning solution (as per ASTM G1 standard) to remove the specific type of corrosion product without attacking the base metal.- Surface Analysis: Employ techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to identify the composition of the surface layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by Cyclohexylamine Carbonate?

A1: this compound (CHC) primarily functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film.[2] This film acts as a barrier, isolating the metal from the corrosive environment. The mechanism is often characterized by physisorption, where the protonated amine group of cyclohexylamine is electrostatically attracted to the negatively charged metal surface.[3] In aqueous solutions, CHC dissociates into cyclohexylammonium and carbonate ions, which can synergistically adsorb onto the metal substrate.

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of CHC depends on several factors, including the type of metal, the corrosive environment (pH, temperature, presence of salts), and the flow conditions. A general approach is to perform a concentration study using a range of inhibitor concentrations. Based on studies of cyclohexylamine and its derivatives on steel, a starting range of 100 ppm to 1000 ppm is recommended for initial screening.[4] The concentration that provides the highest inhibition efficiency without adverse effects is considered optimal.

Q3: Is this compound more effective in acidic, neutral, or alkaline environments?

A3: The effectiveness of amine-based inhibitors like cyclohexylamine is significantly influenced by the pH of the medium. Generally, in acidic solutions, the amine is protonated, which can enhance its adsorption on a negatively charged metal surface. However, very low pH can also accelerate hydrogen evolution and corrosion. In neutral to slightly alkaline solutions, a protective oxide layer can form on the steel surface, and the inhibitor can adsorb onto this layer. The optimal pH should be determined experimentally for your specific system.

Q4: How does temperature affect the performance of this compound?

A4: The effect of temperature on the performance of CHC can be complex. For inhibitors that rely on physisorption, an increase in temperature can sometimes lead to a decrease in inhibition efficiency as the adsorbed inhibitor molecules may desorb from the metal surface.[5][6] However, in some cases, a moderate increase in temperature can enhance the adsorption process. It is crucial to evaluate the inhibitor's performance at the operating temperature of your system.

Q5: How can I differentiate between physisorption and chemisorption of the inhibitor on the metal surface?

A5: The mode of adsorption can be inferred from thermodynamic parameters calculated from experimental data. The standard free energy of adsorption (ΔG°ads) is a key indicator.

  • Values of ΔG°ads up to -20 kJ/mol are typically associated with physisorption , which involves electrostatic interactions.

  • Values more negative than -40 kJ/mol are indicative of chemisorption , which involves charge sharing or transfer and the formation of a coordinate-type bond.

  • Values between -20 and -40 kJ/mol suggest a mixed-mode of adsorption involving both physisorption and chemisorption.

These values can be calculated from adsorption isotherms obtained from weight loss or electrochemical measurements.

Data Presentation

The following tables summarize the performance of cyclohexylamine and its derivatives as corrosion inhibitors for steel under different conditions. Note: Data for this compound on steel is limited; therefore, data from closely related compounds are provided as a reference.

Table 1: Inhibition Efficiency of Cyclohexylamine on Mild Steel in 0.1 N H₂SO₄

Concentration (ppm)Inhibition Efficiency (%)
100~70
250~75
500~78
750~80
100081.06[4]

Table 2: Effect of Temperature on Inhibition Efficiency of an Amine-Based Inhibitor on Carbon Steel in 1M HCl

Temperature (°C)Inhibitor Concentration (mg/L)Inhibition Efficiency (%)
30683.98[5]
406~81
506~78
60676.01[5]

Experimental Protocols

Detailed methodologies for key corrosion inhibition experiments are provided below.

Weight Loss Method (Gravimetric)

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after exposure to a corrosive environment.

Materials:

  • Metal specimens (coupons) of known dimensions

  • Abrasive papers (e.g., 240, 400, 600 grit)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Corrosive solution (with and without inhibitor)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatically controlled water bath

  • Cleaning solution for corrosion products (e.g., inhibited HCl as per ASTM G1)

Procedure:

  • Specimen Preparation: a. Measure the dimensions of the metal coupons to calculate the surface area. b. Mechanically polish the coupons with successive grades of abrasive paper to achieve a uniform surface finish. c. Degrease the coupons with a suitable solvent, rinse with deionized water, and dry thoroughly. d. Weigh the prepared coupons accurately and record the initial weight (W_initial).

  • Exposure: a. Immerse the coupons in the corrosive solution (with and without the desired concentration of this compound) in separate beakers. b. Place the beakers in a thermostatically controlled water bath at the desired temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Cleaning and Re-weighing: a. After the exposure period, remove the coupons from the solutions. b. Clean the coupons according to ASTM G1 standard to remove all corrosion products without removing any of the underlying metal. This typically involves chemical cleaning with an inhibited acid. c. Rinse the cleaned coupons with deionized water and a volatile solvent (e.g., acetone), then dry completely. d. Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ)

      • k = constant (8.76 x 10⁴)

      • ΔW = weight loss in grams

      • A = surface area of the coupon in cm²

      • t = exposure time in hours

      • ρ = density of the metal in g/cm³

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps in determining the corrosion rate and the type of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The metal specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution (with and without inhibitor)

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Cell Setup: a. Assemble the three-electrode cell with the corrosive solution. b. Immerse the electrodes in the solution. The tip of the reference electrode should be placed close to the working electrode surface.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).

  • Polarization Scan: a. Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s). b. Record the resulting current density as a function of the applied potential.

  • Data Analysis: a. Plot the potential versus the logarithm of the current density (Tafel plot). b. Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). c. Calculate the corrosion rate from i_corr using the Stern-Geary equation. d. Calculate the inhibition efficiency using the i_corr values with and without the inhibitor: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Apparatus:

  • Potentiostat with a frequency response analyzer (FRA)

  • Electrochemical cell with a three-electrode setup (as in PDP)

  • Corrosive solution (with and without inhibitor)

Procedure:

  • Electrode Preparation and Cell Setup: Follow the same procedure as for potentiodynamic polarization.

  • OCP Stabilization: Allow the system to reach a steady OCP.

  • Impedance Measurement: a. Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). b. Measure the impedance response of the system at each frequency.

  • Data Analysis: a. Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and/or Bode plots (impedance magnitude and phase angle vs. frequency). b. Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). c. The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. d. Calculate the inhibition efficiency using the R_ct values: %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound as a corrosion inhibitor.

Experimental_Workflow_Weight_Loss A Specimen Preparation (Polish, Clean, Weigh) B Immersion in Corrosive Medium (with/without CHC) A->B C Exposure at Controlled Temperature and Time B->C D Remove and Clean Specimens (ASTM G1) C->D E Final Weighing D->E F Calculate Corrosion Rate and Inhibition Efficiency E->F Experimental_Workflow_Electrochemical cluster_0 Measurement Type A Electrode Preparation and Cell Assembly B OCP Stabilization (30-60 min) A->B C Electrochemical Measurement B->C PDP Potentiodynamic Polarization C->PDP EIS Electrochemical Impedance Spectroscopy C->EIS D Data Analysis E Calculate Corrosion Parameters and Inhibition Efficiency D->E PDP->D EIS->D Troubleshooting_Low_IE Start Low Inhibition Efficiency Observed Conc Is CHC concentration optimized? Start->Conc pH Is pH of the medium controlled and appropriate? Conc->pH No Sol_Conc Action: Perform concentration study (e.g., 100-1000 ppm) Conc->Sol_Conc Yes Temp Is temperature affecting adsorption? pH->Temp No Sol_pH Action: Measure and adjust pH to neutral/ slightly alkaline range pH->Sol_pH Yes Purity Are reagents and water of high purity? Temp->Purity No Sol_Temp Action: Conduct temperature dependence study Temp->Sol_Temp Yes Sol_Purity Action: Use analytical grade reagents and deionized water Purity->Sol_Purity Yes

References

Technical Support Center: Synthesis of High-Purity Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity cyclohexylamine (B46788) carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cyclohexylamine carbonate in a laboratory setting?

A1: The most common and straightforward method is the direct carbonation of cyclohexylamine with carbon dioxide gas.[1] This involves bubbling CO2 through a solution of cyclohexylamine, which results in the precipitation of this compound as a white solid.[1]

Q2: What are the primary impurities I should be aware of when synthesizing this compound?

A2: Impurities can arise from both the starting materials and side reactions. If the cyclohexylamine precursor is synthesized from aniline, potential impurities include dicyclohexylamine (B1670486), N-phenylcyclohexylamine, and cyclohexene. Unreacted cyclohexylamine can also be present in the final product. During the carbonation reaction, the formation of dicyclohexylurea is a potential side product.

Q3: How can I confirm the purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for purity validation. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of carbonate and ammonium (B1175870) functional groups.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying organic impurities.[1] Acid-base titration can be used to quantify the amount of residual free cyclohexylamine.[1]

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: Cyclohexylamine is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. The reaction with CO2 is exothermic, so appropriate temperature control measures should be in place. For detailed safety information, always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low yield of precipitated product Incomplete reaction with CO2.Ensure a continuous and sufficient flow of CO2 into the reaction mixture. Monitor the pH of the solution; the reaction is typically complete when the pH stabilizes.
Loss of product during filtration and washing.Use a minimal amount of a cold, appropriate solvent for washing the filtered product to minimize dissolution.
Sub-optimal reaction temperature.Maintain the reaction temperature between 25-40°C. Lower temperatures can slow the reaction rate, while excessively high temperatures can be detrimental.[1]
Incorrect solvent or concentration.Patented industrial methods suggest using a 15-40% (w/w) solution of cyclohexylamine in a suitable solvent.[1] The choice of solvent can affect the solubility of the product.
Product Quality Issues
Symptom Possible Cause Suggested Solution
Product is discolored (not a white solid) Impurities in the starting cyclohexylamine.Purify the starting cyclohexylamine by distillation before use.
Side reactions occurring during synthesis.Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts.
Product fails purity analysis (e.g., by NMR or FTIR) Presence of unreacted cyclohexylamine.Ensure complete carbonation by extending the reaction time or increasing the CO2 flow rate. Wash the product thoroughly with a suitable solvent to remove unreacted starting material.
Presence of dicyclohexylamine or other organic impurities.Purify the product by recrystallization.
Product is oily or fails to crystallize properly "Oiling out" during recrystallization due to rapid cooling or high impurity levels.Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of this compound can also induce proper crystallization.

Experimental Protocols

Synthesis of this compound (Direct Carbonation)

Materials:

  • Cyclohexylamine (high purity)

  • Ethanol (B145695) (or other suitable organic solvent)

  • Carbon dioxide gas

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, prepare a 20% (w/w) solution of cyclohexylamine in ethanol.

  • Place the flask in an ice bath on a magnetic stirrer and begin stirring the solution.

  • Insert a gas dispersion tube into the solution, ensuring it is submerged.

  • Begin bubbling carbon dioxide gas through the solution at a steady rate.

  • A white precipitate of this compound will begin to form.

  • Continue bubbling CO2 through the solution for 1-2 hours, or until precipitation appears to be complete. The pH of the solution can be monitored to determine the endpoint.

  • Once the reaction is complete, stop the flow of CO2 and remove the gas dispersion tube.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted cyclohexylamine.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixture of ethanol and water can be used to achieve a saturated solution at an elevated temperature.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis

ParameterConditionExpected Outcome on Yield/Purity
Temperature 25-40°COptimal range for reaction rate and product stability.[1]
<25°CSlower reaction rate, potentially lower yield in a given time.
>40°CMay lead to decreased stability of the product.
Solvent Aqueous solutionFavors the stability of the carbamate (B1207046) intermediate.
TolueneIncreases the solubility of CO2.
Pressure 1-10 bar (in related syntheses)Higher pressure generally increases CO2 concentration and reaction rate.[3]

Visualizations

Synthesis_Workflow Experimental Workflow for High-Purity this compound cluster_synthesis Synthesis cluster_purification Purification start Start: High-Purity Cyclohexylamine dissolve Dissolve in Ethanol start->dissolve cool Cool to 0-5 °C dissolve->cool react Bubble CO2 Gas cool->react precipitate Precipitation of Crude Product react->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash recrystallize Recrystallize from Hot Ethanol/Water filter_wash->recrystallize cool_crystallize Cool to Induce Crystallization recrystallize->cool_crystallize final_filter Filter Purified Crystals cool_crystallize->final_filter dry Dry Under Vacuum final_filter->dry end End: High-Purity this compound dry->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reaction Reaction Issues cluster_workup Workup Issues cluster_purity Purity Issues start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup check_purity Check Starting Material Purity start->check_purity co2_flow Insufficient CO2 Flow? check_reaction->co2_flow temp Incorrect Temperature? check_reaction->temp time Insufficient Reaction Time? check_reaction->time wash_loss Excessive Washing? check_workup->wash_loss filter_loss Product Loss During Filtration? check_workup->filter_loss impure_cha Impure Cyclohexylamine? check_purity->impure_cha solution_co2 Increase CO2 Flow/Time co2_flow->solution_co2 solution_temp Adjust Temperature to 25-40°C temp->solution_temp time->solution_co2 solution_wash Use Minimal Cold Solvent for Washing wash_loss->solution_wash solution_filter Optimize Filtration Technique filter_loss->solution_filter solution_purity Purify Cyclohexylamine by Distillation impure_cha->solution_purity

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Improving Reaction Yields with Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of reactions using cyclohexylamine (B46788) carbonate as a catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may lead to suboptimal reaction yields and provides systematic solutions.

Issue: Low or No Product Yield

A low yield of the desired product is a frequent challenge. The following workflow and detailed Q&A can help diagnose and resolve the underlying causes.

Low_Yield_Troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK sub_reagents • Purity of starting materials? • Accurate stoichiometry? • Anhydrous solvents? check_reagents->sub_reagents check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst • Fresh catalyst? • Optimal loading (mol%)? • Catalyst degradation? check_catalyst->sub_catalyst check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK sub_conditions • Optimal temperature? • Sufficient reaction time? • Proper mixing? check_conditions->sub_conditions success Improved Yield check_workup->success Procedure Optimized sub_workup • Product decomposition during workup? • Inefficient extraction? • Loss during chromatography? check_workup->sub_workup

Caption: A logical workflow for troubleshooting low reaction yields.

Q1: My reaction yield is significantly lower than expected. What are the most common causes related to the reagents?

A1: Impurities in your starting materials or incorrect stoichiometry are often the primary cause of low yields.

  • Reagent Purity: Ensure that your aldehydes, ketones, and active methylene (B1212753) compounds are of high purity. Impurities can lead to side reactions or poison the catalyst. It is recommended to purify starting materials if their purity is questionable.

  • Stoichiometry: Carefully verify the molar ratios of your reactants. An incorrect excess or deficit of one reagent can halt the reaction prematurely or favor the formation of byproducts.

  • Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the catalyst's activity. Always use dry, high-purity solvents.

Q2: How can I determine if the cyclohexylamine carbonate catalyst is the source of the problem?

A2: The catalyst's activity is critical for a successful reaction. Consider the following points:

  • Catalyst Quality and Storage: this compound can react with atmospheric carbon dioxide and water.[1] Ensure it has been stored in a tightly sealed container. Using a fresh batch of catalyst is a good troubleshooting step.

  • Catalyst Loading: Both too little and too much catalyst can result in lower yields. Insufficient catalyst will lead to a slow or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions. It is crucial to optimize the catalyst loading (typically ranging from 5-20 mol%) for your specific reaction.

  • Catalyst Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to the decomposition of this compound. If the reaction requires high heat, consider adding the catalyst in portions.

Q3: I've confirmed my reagents and catalyst are fine, but the yield is still low. What reaction parameters should I investigate?

A3: Suboptimal reaction conditions are a frequent cause of poor performance.

  • Temperature: Temperature has a significant impact on reaction rate.[2] For many condensations, gentle heating (e.g., 40-80°C) can improve the yield. However, excessively high temperatures can lead to byproduct formation or catalyst degradation.[3] It's essential to find the optimal temperature for your specific substrates.

  • Reaction Time: The reaction may simply not have reached completion. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.

  • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate proper interaction between the reactants and the catalyst.

Q4: Could my workup procedure be responsible for the low yield?

A4: Yes, product loss can occur during the workup and purification stages.

  • Product Stability: Your product may be unstable under the workup conditions (e.g., decomposing on silica (B1680970) gel or during solvent evaporation at high temperatures). If you suspect this, try to perform the workup at lower temperatures and consider alternative purification methods like crystallization.

  • Extraction Efficiency: Ensure you are using the appropriate solvent and number of extractions to fully recover your product from the aqueous phase.

  • Purification: During column chromatography, your product might be partially retained on the column. Ensure you are using the correct eluent system.

Frequently Asked Questions (FAQs)

Q5: What types of reactions are typically catalyzed by this compound to improve yields?

A5: this compound is a basic catalyst particularly effective for reactions that benefit from a mild, amine-based catalyst. These primarily include:

  • Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound to form an α,β-unsaturated product.[4][5]

  • Michael Addition (aza-Michael): The conjugate addition of a nucleophile (like an amine) to an α,β-unsaturated carbonyl compound.[3]

Q6: How does the performance of this compound compare to other amine catalysts in terms of yield?

A6: While specific comparative data for this compound is limited, we can infer its performance based on studies of similar amine catalysts in reactions like the Knoevenagel condensation. Generally, the choice of amine catalyst can significantly influence the reaction yield and time.

Catalyst TypeCatalyst ExampleReactionTypical Yield (%)Reference
Primary AmineGlycineKnoevenagel Condensation52%[6]
Secondary AminePiperidineKnoevenagel CondensationHigh (often >90%)[7]
Heterogeneous AmineAmine-functionalized g-C3N4Knoevenagel Condensationup to 92%[8]
Illustrative This compound Knoevenagel Condensation Expected to be high N/A

Q7: What is the proposed mechanism for a Knoevenagel condensation catalyzed by cyclohexylamine?

A7: The reaction proceeds through a multi-step mechanism initiated by the amine catalyst.

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration CHA Cyclohexylamine Enolate Enolate Intermediate CHA->Enolate + H+ Active_Methylene Active Methylene (Z-CH2-Z') Active_Methylene->Enolate - H+ Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product - H2O Water H2O

References

Technical Support Center: Handling Cyclohexylamine Carbonate Odor in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter the unpleasant odor of cyclohexylamine (B46788) carbonate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the source of the unpleasant odor associated with cyclohexylamine carbonate?

The unpleasant, fishy, or ammonia-like odor is not from the this compound salt itself, but rather from cyclohexylamine.[1][2] this compound can undergo hydrolysis or thermal decomposition, releasing volatile cyclohexylamine, which is responsible for the malodor.[3]

Q2: Is the odor of cyclohexylamine a significant health hazard at detectable levels?

While the odor of cyclohexylamine is unpleasant, the odor threshold is in the parts-per-million (ppm) range.[4] Inhaling high concentrations of cyclohexylamine can cause irritation to the respiratory system.[5] Therefore, if you can smell it, it is a strong indicator that you should be working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE).

Q3: What are the primary safety precautions to take when handling this compound?

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area to minimize decomposition.

Q4: Can the odor permeate laboratory surfaces and equipment?

Yes, volatile amines like cyclohexylamine can adsorb onto surfaces, leading to a lingering odor. Porous materials are particularly susceptible. Proper and prompt cleaning and decontamination are crucial to prevent this.

Troubleshooting Guide: Odor Management and Control

This guide provides step-by-step instructions for addressing common issues related to the odor of this compound.

Issue 1: A persistent fishy or ammonia-like odor is present in the laboratory.

This indicates the presence of cyclohexylamine vapor in the air.

Immediate Actions:

  • Ensure Ventilation: Verify that the fume hood is operational and being used for all manipulations of this compound.

  • Check for Spills: Carefully inspect the work area, including benchtops, floors, and equipment, for any spills.

  • Secure the Source: Ensure the container of this compound is tightly sealed.

Follow-up Actions:

  • Neutralize Surfaces: Wipe down potentially contaminated surfaces with a mild acidic solution, such as 5-10% acetic acid (vinegar) or a 5% citric acid solution.[1][8][9][10] This will convert the volatile cyclohexylamine into a non-volatile salt.

  • Air Purification: If the odor persists in the general lab environment, consider using an activated carbon filter or an air purifier designed for chemical fumes.

Issue 2: A spill of this compound has occurred.

Prompt and proper cleanup is essential to control the odor and prevent contamination.

Spill Cleanup Protocol:

  • Alert Personnel: Inform others in the vicinity of the spill.

  • Evacuate (if necessary): For large spills or in poorly ventilated areas, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or in a confined space.

  • Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or sand.

  • Neutralize: Cautiously apply a weak acid, such as a 10% acetic acid solution or 5% citric acid solution, to the spilled material.[1][8][11]

  • Absorb: Once neutralized, absorb the material with an inert absorbent.

  • Collect and Dispose: Scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with the neutralizing solution, followed by soap and water.

Issue 3: Laboratory equipment (glassware, stir bars, etc.) retains a strong odor after use.

This is due to the adsorption of cyclohexylamine onto the equipment surfaces.

Decontamination Protocol for Non-Porous Equipment:

  • Pre-rinse: Rinse the equipment with a solvent in which cyclohexylamine is soluble (e.g., water or ethanol) to remove the bulk of the residue.

  • Acid Wash: Immerse the equipment in a bath of 5-10% acetic acid or 5% citric acid for at least 30 minutes.[12] For stubborn odors, an overnight soak may be necessary.

  • Thorough Rinse: Rinse the equipment thoroughly with deionized water to remove the acid and the formed salt.

  • Standard Cleaning: Proceed with your standard laboratory glassware cleaning procedure.

Quantitative Data Summary

The following tables provide quantitative data related to this compound and its components.

Table 1: Physical and Chemical Properties

PropertyValueSource
This compound
Vapor Pressure8.07 mmHg at 25°C
Solubility in WaterSoluble[13]
Cyclohexylamine
OdorFishy, Ammonia-like[1][14]
Odor Threshold2.6 - 110 ppm[4]
Boiling Point134.5°C[14][15]
Vapor Pressure11 mmHg at 20°C[14]
Solubility in WaterMiscible[2]

Table 2: Recommended Neutralizing Agents for Cyclohexylamine Odor

Neutralizing AgentRecommended ConcentrationEfficacyNotes
Acetic Acid (Vinegar)5% - 10% solutionEffective in converting volatile amines to non-volatile salts.[1]Readily available and cost-effective.
Citric Acid5% solutionEffective in neutralizing amine odors.[9][16]A good alternative to acetic acid, with a less pungent odor.

Experimental Protocols

Protocol for the Neutralization and Cleanup of a Small this compound Spill (Liquid or Solid)

Materials:

  • Spill containment kit (absorbent pads, vermiculite, or sand)

  • 10% acetic acid solution or 5% citric acid solution

  • Waste container with a lid, properly labeled

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Scoop and dustpan (for solid spills)

Procedure:

  • Safety First: Ensure the area is well-ventilated (preferably within a fume hood). Don all required PPE.

  • Containment: If a liquid, surround the spill with absorbent material to prevent it from spreading.

  • Neutralization:

    • For liquid spills: Slowly and carefully pour the neutralizing solution (10% acetic acid or 5% citric acid) onto the spill, starting from the edges and working inwards.

    • For solid spills: Lightly spray the neutralizing solution onto the solid to dampen it and prevent dust formation.

  • Absorption: Cover the neutralized spill with an absorbent material. Allow it to sit for at least 10-15 minutes to ensure complete absorption.

  • Collection: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth or paper towel soaked in the neutralizing solution. Follow with a wipe down using soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) in the hazardous waste container.

  • Final Steps: Wash hands thoroughly with soap and water.

Protocol for the Decontamination of Laboratory Glassware

Materials:

  • 5-10% acetic acid solution or 5% citric acid solution

  • Suitable container for soaking glassware

  • Standard laboratory detergent

  • Brushes for cleaning glassware

  • Deionized water

  • PPE: safety goggles, lab coat, nitrile gloves

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with water to remove any loose residue.

  • Acid Soak: Place the glassware in a container and add enough 5-10% acetic acid or 5% citric acid solution to completely submerge it. Let it soak for a minimum of 30 minutes. For heavily contaminated items, an overnight soak is recommended.

  • Water Rinse: Carefully remove the glassware from the acid bath and rinse it thoroughly under running tap water.

  • Detergent Wash: Wash the glassware with a standard laboratory detergent and brushes.

  • Final Rinse: Rinse the glassware multiple times with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven as per standard laboratory procedures.

Visualizations

The following diagrams illustrate key workflows for handling this compound odor.

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Response Protocol Spill Cyclohexylamine Carbonate Spill Alert Alert Personnel Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Neutralize Neutralize with Weak Acid Contain->Neutralize Absorb Absorb Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for cleaning a this compound spill.

Odor_Management_Decision_Tree Odor_Detected Unpleasant Odor Detected Check_Source Identify Source: - Open Container? - Spill? - Contaminated Equipment? Odor_Detected->Check_Source Secure_Container Securely Close Container Check_Source->Secure_Container Container Clean_Spill Follow Spill Cleanup Protocol Check_Source->Clean_Spill Spill Decontaminate_Equipment Follow Equipment Decontamination Protocol Check_Source->Decontaminate_Equipment Equipment Ventilate Ensure Adequate Ventilation (Fume Hood) Secure_Container->Ventilate Clean_Spill->Ventilate Decontaminate_Equipment->Ventilate Neutralize_Surfaces Wipe Surfaces with Weak Acid Solution Ventilate->Neutralize_Surfaces Odor_Persists Odor Persists? Neutralize_Surfaces->Odor_Persists Consult_EHS Consult Environmental Health & Safety Odor_Persists->Consult_EHS Yes Resolved Odor Resolved Odor_Persists->Resolved No

Caption: Decision tree for managing this compound odor.

References

Personal protective equipment (PPE) for working with Cyclohexylamine carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with Cyclohexylamine (B46788) Carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Cyclohexylamine Carbonate?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

It is crucial to avoid contact with skin, eyes, and personal clothing, and to prevent breathing in dust, fumes, gas, mist, vapors, or spray.[1][2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Wash the affected area with soap and water. Seek immediate medical attention if skin irritation occurs.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] Keep it away from incompatible substances and sources of ignition.[1][3] The storage area should be equipped with emergency equipment for leaks.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Skin irritation despite wearing gloves. Glove material may not be resistant to this compound or the glove may be torn.Immediately remove and dispose of the gloves. Wash hands thoroughly with soap and water. Select a more appropriate glove material (see Table 1). Inspect gloves for visible signs of degradation or punctures before each use.
Feeling dizzy or experiencing respiratory irritation while working in a fume hood. Inadequate ventilation or improper fume hood use.Ensure the fume hood sash is at the appropriate height. Check if the fume hood is functioning correctly (e.g., check the airflow monitor). If the issue persists, stop work and contact your institution's environmental health and safety department.
Visible degradation of personal protective equipment (e.g., discoloration, swelling of gloves). The PPE material is not chemically resistant to this compound.Immediately remove and dispose of the compromised PPE. Select alternative PPE materials with better chemical resistance.

Personal Protective Equipment (PPE) Selection

Glove Selection

Due to the lack of specific breakthrough time data for this compound, a conservative approach based on the hazards of its components, primarily cyclohexylamine, is recommended.

Table 1: Glove Material Recommendations for Cyclohexylamine

Glove Material Recommendation Considerations
Nitrile Rubber Good for incidental contact (e.g., splashes).Not recommended for prolonged, direct exposure. Double gloving can provide additional protection.
Neoprene Offers good resistance to a range of chemicals.May be a suitable alternative to nitrile.
Butyl Rubber Excellent resistance to many chemicals.Provides a high level of protection.
Responder® Recommended by NIOSH for up to 8 hours of protection against cyclohexylamine.This is a specific product line and may not be readily available.

Important Note: Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use. The information in this table is a general guideline.

Full PPE Ensemble
  • Eye and Face Protection: Wear chemical safety goggles and a face shield when there is a risk of splashing.[1]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, chemical-resistant aprons and sleeves should be worn.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.

Experimental Protocol: Safe Weighing and Dilution of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, solvent, and magnetic stir bar.

    • Don the appropriate PPE as outlined above (lab coat, chemical safety goggles, and appropriate gloves).

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.

    • Close the stock container immediately after use.

  • Dilution:

    • Place a beaker containing the appropriate volume of solvent on a magnetic stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a small amount of solvent to rinse any remaining solid from the weigh paper into the beaker.

    • Activate the magnetic stirrer to facilitate dissolution.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated materials in the designated hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of disposable items in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Visualizations

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure cluster_troubleshooting Troubleshooting Start Identify Task: Working with this compound AssessRisk Assess Risk of Exposure (Splash, Inhalation, Contact) Start->AssessRisk SelectGloves Select Appropriate Gloves (Refer to Table 1 and Manufacturer Data) AssessRisk->SelectGloves Skin Contact Risk SelectEyeFace Select Eye/Face Protection (Goggles/Face Shield) AssessRisk->SelectEyeFace Splash Risk SelectBody Select Body Protection (Lab Coat/Apron) AssessRisk->SelectBody Splash/Contact Risk SelectRespiratory Select Respiratory Protection (Fume Hood/Respirator) AssessRisk->SelectRespiratory Inhalation Risk PerformWork Perform Experiment (Follow Safe Handling Protocols) SelectGloves->PerformWork SelectEyeFace->PerformWork SelectBody->PerformWork SelectRespiratory->PerformWork Decontaminate Decontaminate & Dispose of PPE PerformWork->Decontaminate ExposureOccurs Exposure Occurs? PerformWork->ExposureOccurs End Task Complete Decontaminate->End ExposureOccurs->Decontaminate No FirstAid Follow First Aid Procedures ExposureOccurs->FirstAid Yes FirstAid->End

Caption: PPE Selection Workflow for this compound.

References

Technical Support Center: Decontamination of Cyclohexylamine Carbonate Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing and decontaminating spills of Cyclohexylamine carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area[1].

Q2: What immediate steps should I take after a this compound spill?

A2: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area. If safe to do so, eliminate all sources of ignition as the related compound, cyclohexylamine, is a flammable liquid[2][3][4][5][6][7]. Ensure adequate ventilation. Don personal protective equipment (PPE) before attempting any cleanup[1].

Q3: What personal protective equipment (PPE) is required for cleaning up a spill?

A3: For spill cleanup, you should wear chemical splash-resistant safety glasses or goggles, protective gloves, and a lab coat or chemical-resistant apron[1][2]. For larger spills or in areas with poor ventilation, a face shield and respiratory protection may be necessary[1][2].

Q4: How should I contain and absorb the spilled material?

A4: For liquid spills, contain the material by creating a dike around the spill using an inert absorbent material such as dry sand, earth, or commercial absorbents[5][7][8]. For solid spills, you can carefully sweep or vacuum the material, avoiding dust generation[1]. Work from the outside of the spill inward to prevent spreading[8].

Q5: How do I decontaminate the spill area after the bulk of the material has been removed?

A5: After absorbing the spill, the area should be thoroughly cleaned. Since Cyclohexylamine is a base, the area can be neutralized with a weak acid, such as citric acid[8][9]. Following neutralization, the area should be washed with a strong soap and water solution[10].

Q6: How should I dispose of the waste from the spill cleanup?

A6: All contaminated materials, including absorbent materials, used PPE, and cleaning supplies, should be placed in a sealed, properly labeled hazardous waste container[1][7][10]. Unused product or spill cleanup residues may be classified as hazardous waste[2]. You must consult your institution's environmental health and safety (EHS) office and local regulations for proper disposal procedures[1][2][11]. Do not dispose of this material down the drain[1][7].

Troubleshooting Guide

Q: The spill has come into contact with my skin. What should I do?

A: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing[1][2]. Wash the area thoroughly with soap and water[1]. Seek immediate medical attention[1][2].

Q: I've splashed this compound in my eyes. What is the correct first aid procedure?

A: Immediately flush your eyes with large amounts of water for at least 15 minutes, making sure to lift your upper and lower eyelids[1]. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention[1].

Q: I can smell a strong fishy or ammonia-like odor after the spill. What does this mean?

A: A strong odor indicates that the material is vaporizing, which may cause respiratory irritation[1][6]. Ensure the area is well-ventilated and you are using appropriate respiratory protection. If the odor is strong, it may be best to evacuate the area and contact your institution's EHS team.

Q: The absorbent material I used seems to be reacting with the spill (e.g., getting hot). What should I do?

A: Cyclohexylamine can react violently with strong oxidizing agents[5][7]. If you observe a reaction, it is possible the absorbent material is not inert or is contaminated. Carefully move away from the spill and contact your EHS team for guidance. Do not use combustible materials like sawdust for absorption[8].

Data Presentation

Table 1: Hazard and Safety Information for this compound and Related Compounds

PropertyThis compoundCyclohexylamine
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335)[1]Flammable Liquid, Corrosive, Toxic in contact with skin, Toxic if swallowed, Causes severe skin burns and eye damage[2][3][4]
Appearance White crystalline compound[12]Clear colorless to yellow liquid[6]
Odor Not specifiedFishy, Ammonia-like[6]
Personal Protective Equipment (PPE) Safety glasses/goggles, gloves, protective clothing[1]Chemical splash goggles, face shield, protective gloves, apron, rubber boots, respiratory protection as needed[2]
Spill Containment Absorb with inert material (e.g., sand, earth)[1]Use absorbent paper, dry sand, earth, or similar material[5][7][10]
Extinguishing Media Not specifiedDry chemical, CO2, water spray, or alcohol-resistant foam[5][7]
Incompatibilities Not specifiedStrong oxidizing agents, strong acids, reducing agents, isocyanates, organic compounds, lead, epoxides, acid chlorides, acid anhydrides. Attacks aluminum, copper, and zinc[5][7]

Experimental Protocol

Protocol: Neutralization Efficacy Test for this compound Spill Residue

Objective: To determine the appropriate concentration and volume of a weak acid solution for neutralizing residual this compound on a non-porous surface.

Materials:

  • This compound

  • 1M Citric acid solution

  • Deionized water

  • pH indicator strips (range 6-10)

  • Glass beaker (250 mL)

  • Stir plate and stir bar

  • Pipettes and pipette tips

  • Non-porous surface material (e.g., stainless steel, glass)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Methodology:

  • Prepare a simulated residue: In a fume hood, prepare a 1% (w/v) solution of this compound in deionized water.

  • Apply residue to the surface: Pipette a known volume (e.g., 1 mL) of the this compound solution onto the test surface and spread it over a defined area (e.g., 10 cm²). Allow the water to evaporate, leaving a thin film of the residue.

  • Initial pH measurement: Moisten a pH strip with deionized water and press it against the residue-coated surface. Record the initial pH.

  • Application of neutralizing agent: Titrate the residue with the 1M citric acid solution in small increments (e.g., 0.1 mL).

  • pH monitoring: After each addition of the citric acid solution, gently wipe the surface with a clean, damp cloth and test the pH of the surface with a new pH strip.

  • Determine neutralization point: Continue adding the citric acid solution until the pH of the surface is neutral (pH ~7).

  • Calculate neutralization ratio: Record the total volume of citric acid solution required to neutralize the initial amount of this compound residue. Calculate the volume-to-mass ratio for effective neutralization.

  • Final decontamination: Wash the surface with soap and water, and perform a final pH test to ensure complete neutralization.

  • Waste disposal: Dispose of all waste materials according to institutional and local regulations.

Safety Precautions:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate PPE at all times.

  • Have a spill kit and first aid supplies readily available.

  • Be aware of the potential for heat generation during neutralization.

Visualizations

Spill_Decontamination_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination Decontamination cluster_Disposal Disposal spill Spill Occurs alert Alert Personnel & Evacuate spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Spilled Material contain->absorb collect Collect Contaminated Material absorb->collect neutralize Neutralize Area with Weak Acid collect->neutralize wash Wash Area with Soap & Water neutralize->wash verify Verify Neutral pH wash->verify waste Package & Label Hazardous Waste verify->waste dispose Dispose According to Regulations waste->dispose

Caption: Workflow for this compound Spill Decontamination.

PPE_Selection_Decision_Tree spill_size Assess Spill Size & Location small_spill Small Spill (<100 mL) in Well-Ventilated Area spill_size->small_spill Small large_spill Large Spill (>100 mL) or Poorly Ventilated Area spill_size->large_spill Large / Poor Ventilation ppe_level1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_spill->ppe_level1 ppe_level2 Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron/Coveralls - Respiratory Protection large_spill->ppe_level2

Caption: Decision Tree for PPE Selection in a Spill Scenario.

References

Incompatible materials to avoid with Cyclohexylamine carbonate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the chemical incompatibilities of cyclohexylamine (B46788) carbonate to ensure safe handling and prevent hazardous reactions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Cyclohexylamine Carbonate and why is material compatibility important?

This compound is an organic salt formed from the reaction of cyclohexylamine, a weak base, and carbonic acid, a weak acid. Understanding its compatibility with other materials is crucial for researchers and drug development professionals to avoid dangerous chemical reactions that could result in the release of toxic gases, excessive heat generation, or pressure buildup, potentially leading to equipment failure or personal injury.

Q2: What are the primary chemical hazards associated with this compound?

The primary hazards stem from its composition. The cyclohexylamine component is a basic amine, and the carbonate component reacts with acids. Therefore, the main risks involve reactions with strong acids and oxidizing agents. Upon thermal decomposition, it can release irritating and toxic gases such as carbon oxides and nitrogen oxides.

Q3: What happens when this compound comes into contact with an acid?

Contact with strong acids will cause a vigorous exothermic (heat-releasing) reaction. The carbonate part of the salt will react with the acid to produce carbon dioxide (CO₂) gas, which can lead to a dangerous pressure buildup in a closed system. The cyclohexylamine part, being a base, will also neutralize the acid in an exothermic reaction.

Q4: Can I mix this compound with oxidizing agents?

No.

Long-term stability issues of Cyclohexylamine carbonate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of cyclohexylamine (B46788) carbonate solutions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and storage of cyclohexylamine carbonate solutions.

Issue 1: White Precipitate Formation in the Solution

  • Question: I observed a white crystalline precipitate in my this compound solution after storage. What is the cause, and how can I resolve it?

  • Answer: The white precipitate is most likely this compound itself, which has come out of solution. This can be caused by a few factors:

    • Temperature Fluctuations: Lower temperatures decrease the solubility of this compound. If the solution was prepared at room temperature and then stored in a cooler environment, precipitation can occur.

    • Solvent Evaporation: If the container is not tightly sealed, solvent evaporation can increase the concentration of the solute, leading to precipitation.

    • Reaction with Atmospheric Carbon Dioxide: Cyclohexylamine is a strong base and can readily absorb carbon dioxide from the air to form this compound.[1] If your original solution was primarily cyclohexylamine in a solvent, exposure to air will cause the carbonate salt to form and precipitate if its concentration exceeds its solubility.

    Troubleshooting Steps:

    • Gently warm the solution while stirring to see if the precipitate redissolves.

    • If redissolved, ensure the container is tightly sealed to prevent solvent evaporation and minimize exposure to air.

    • For long-term storage, it is recommended to store the solution in a cool, dry, and well-ventilated area in a tightly closed container.[2] An inert atmosphere (e.g., nitrogen) can also be used for long-term storage to prevent reaction with atmospheric CO2.

Issue 2: Discoloration of the Solution (Yellowing)

  • Question: My this compound solution has turned yellow over time. What could be the reason for this discoloration?

  • Answer: The yellowing of this compound solutions is often an indication of degradation, likely due to oxidation. Cyclohexylamine itself can be susceptible to oxidation, which can be accelerated by exposure to light and elevated temperatures. The degradation products are often colored impurities.

    Troubleshooting Steps:

    • Storage Conditions: Protect the solution from light by storing it in an amber or opaque container.[2]

    • Temperature Control: Store the solution at the recommended temperature to minimize thermal degradation.

    • Inert Atmosphere: Storing the solution under an inert gas like nitrogen can help prevent oxidation.

    • Purity Check: If the discoloration is significant, it is advisable to verify the purity of the solution using an appropriate analytical method, such as HPLC, before use.

Issue 3: Change in pH of the Solution

  • Question: I have noticed a significant change in the pH of my this compound solution. What could be the cause?

  • Answer: A change in pH can indicate a shift in the equilibrium of the this compound in the solution.

    • Decrease in pH: This could be due to the absorption of acidic gases from the atmosphere or the degradation of cyclohexylamine into other, less basic compounds.

    • Increase in pH: This might occur if the solution loses carbon dioxide, shifting the equilibrium back towards the more basic cyclohexylamine. This can happen if the container is not properly sealed or if the solution is heated.

    Troubleshooting Steps:

    • Verify Storage: Ensure the solution is stored in a tightly sealed container to prevent gas exchange with the atmosphere.

    • Monitor Temperature: Avoid exposing the solution to high temperatures, which can drive off CO2.

    • pH Adjustment: If the pH needs to be maintained within a specific range for your experiment, you may need to use a buffered system. However, be aware that the buffer components could interact with the this compound.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What are the optimal storage conditions for long-term stability of this compound solutions?

  • A1: For optimal long-term stability, this compound solutions should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2] The container should be tightly sealed to prevent solvent evaporation and exposure to atmospheric carbon dioxide. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen) is recommended.

  • Q2: What is the expected shelf life of a this compound solution?

  • A2: The shelf life of a this compound solution is highly dependent on the solvent, concentration, and storage conditions. While a technical data sheet for cyclohexylamine suggests a shelf life of at least five years when properly stored in an unopened container, solutions may have a shorter shelf life.[2] It is recommended to perform periodic quality control checks, such as visual inspection for precipitate or discoloration and analytical testing (e.g., HPLC) to confirm purity and concentration, especially for long-term storage or critical applications.

Degradation

  • Q3: What are the primary degradation pathways for this compound in solution?

  • A3: The primary degradation pathways for this compound in solution are:

    • Dissociation: In aqueous solutions, this compound can dissociate into cyclohexylamine and carbonic acid.[3] This is an equilibrium reaction.

    • Thermal Degradation: Elevated temperatures can accelerate the decomposition of this compound.

    • Oxidative Degradation: Cyclohexylamine can be oxidized, especially in the presence of air and light, leading to the formation of impurities and discoloration.

    • Hydrolysis: The carbonate ion can undergo hydrolysis, which can affect the pH of the solution.

  • Q4: What are the likely degradation products of this compound?

  • A4: The primary degradation products are cyclohexylamine and carbon dioxide from dissociation. Further degradation of cyclohexylamine through oxidation can lead to the formation of cyclohexanone (B45756) and other oxidized species.

Experimental Protocols

  • Q5: How can I perform a stability study on my this compound solution?

  • A5: A stability study should be conducted by exposing the solution to various stress conditions to assess its robustness. This typically involves:

    • Long-Term Stability Testing: Storing the solution under recommended storage conditions and testing at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

    • Accelerated Stability Testing: Storing the solution at elevated temperatures (e.g., 40°C) and humidity to predict long-term stability in a shorter timeframe.

    • Forced Degradation Studies: Exposing the solution to harsh conditions such as strong acid, strong base, oxidizing agents, high heat, and intense light to identify potential degradation products and pathways.

    At each time point, the solution should be analyzed for changes in appearance, pH, assay (concentration of this compound), and the presence of degradation products using a stability-indicating analytical method like HPLC.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

ParameterEffect on StabilityRecommendation
Temperature Increased temperature accelerates degradation and can lead to the loss of CO2.Store at controlled room temperature or as recommended. Avoid excessive heat.
Light Exposure to UV and visible light can induce photodegradation and oxidation.Store in amber or opaque containers to protect from light.
pH The stability of the carbonate salt is pH-dependent. Extreme pH values can promote hydrolysis and degradation.Maintain the pH within the optimal range for your application. Use buffers with caution, as they may interact with the solution.
Oxygen The presence of oxygen can lead to oxidative degradation of cyclohexylamine.For sensitive applications, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen).
Container Closure A poor seal can lead to solvent evaporation and exposure to atmospheric CO2.Use tightly sealed containers. For volatile solvents, consider containers with high-integrity seals.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to analyze this compound and its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.

  • Detection: UV detection is commonly used. The wavelength should be selected to provide good sensitivity for both the parent compound and potential degradation products.

  • Forced Degradation: To validate the stability-indicating nature of the method, perform forced degradation studies:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to intense UV and visible light.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualizations

DegradationPathways cluster_dissociation Dissociation (Reversible) cluster_degradation Irreversible Degradation CHC Cyclohexylamine Carbonate Solution CHA Cyclohexylamine CHC->CHA Loss of CO2 CO2 Carbon Dioxide CHA->CHC Uptake of CO2 Deg_Products Degradation Products (e.g., Cyclohexanone) CHA->Deg_Products ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Cyclohexylamine Carbonate Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Evaluate Degradation Profile and Identify Products HPLC->Results

References

Validation & Comparative

Comparing the effectiveness of Cyclohexylamine carbonate with other corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylamine (B46788) carbonate (CHC) is a well-established volatile corrosion inhibitor (VCI) recognized for its effectiveness in protecting various metals, particularly ferrous alloys.[1] This guide provides a comprehensive comparison of cyclohexylamine carbonate with other common corrosion inhibitors, supported by experimental data from scientific literature. We will delve into its performance against other amine-based inhibitors, nitrites, and hydrazine (B178648), offering a clear perspective on its relative efficacy.

Executive Summary

This compound operates primarily through a vapor phase mechanism, making it highly effective for protecting complex metal structures and enclosed systems.[1] It functions by sublimating and then adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] This guide will demonstrate that while CHC is a robust inhibitor, its effectiveness can be influenced by the specific metal, the corrosive environment, and the presence of other chemical species.

Comparative Analysis of Corrosion Inhibitors

The following tables summarize the quantitative data on the inhibition efficiency of this compound and other corrosion inhibitors from various studies. It is crucial to note that the experimental conditions, such as the metal substrate, corrosive medium, and temperature, significantly impact the results. Therefore, direct comparisons should be made with caution.

Amine-Based Corrosion Inhibitors

Amine-based compounds are a cornerstone of corrosion inhibition strategies, particularly in boiler water treatment and protective coatings.[3][4]

Table 1: Comparison of this compound with Other Amine-Based Inhibitors

InhibitorMetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Experimental MethodSource
This compound Nd-Fe-B MagnetSimulated Atmospheric WaterNot SpecifiedHigh (exact % not stated)Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization[1]
Morpholine (B109124) Carbonate Carbon Steel3.5% NaCl thin liquid filmNot Specified>85Weight Loss, EIS[5]
Morpholine Benzoate (B1203000) Carbon Steel3.5% NaCl thin liquid filmNot Specified>85Weight Loss, EIS[5]
Dicyclohexylamine (B1670486) API X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic Acid2039.61Potentiodynamic Polarization[6]
n-Methyldiethanolamine API X80 Carbon SteelCO2-saturated 1% NaCl + 200 ppm Acetic Acid2034.53Potentiodynamic Polarization[6]

Note: The study on Nd-Fe-B magnets highlighted the high efficiency of CHC without providing a specific percentage. The comparison between morpholine carbonate and benzoate showed comparable high efficiencies.

Nitrite-Based Corrosion Inhibitors

Dicyclohexylamine nitrite (B80452) is another widely used VCI. While direct comparative studies with CHC under identical conditions are limited in the available literature, their mechanisms and applications often overlap.

Table 2: Data on Dicyclohexylamine Nitrite

InhibitorMetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Experimental MethodSource
Dicyclohexylamine Nitrite Mild SteelNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: While mentioned as a common VCI, specific quantitative data from a direct comparative study was not available in the searched literature.

Hydrazine

Hydrazine is traditionally used as an oxygen scavenger and corrosion inhibitor in boiler systems. However, its high toxicity has led to a search for safer alternatives like amine-based inhibitors.

Table 3: Comparison with Hydrazine

Direct comparative studies with this compound were not found in the provided search results. Data for hydrazine and a novel amine-based VCI are presented for context.

InhibitorMetalCorrosive MediumTemperature (°C)Corrosion Rate (mpy)Experimental MethodSource
Control (No Inhibitor) Carbon SteelBoiling Water100~5.3Not Specified[7]
Hydrazine (100 mg/L) Carbon SteelBoiling Water1001.46Not Specified[7]
Hydrazine (500 mg/L) Carbon SteelBoiling Water1000.38Not Specified[7]
Amine-Based VCI (100 mg/L) Carbon SteelSteam/Water Loop (118°C)1181.09 - 1.24Not Specified[7]

Mechanisms of Action

The effectiveness of a corrosion inhibitor is intrinsically linked to its mechanism of action.

This compound's Inhibition Mechanism

This compound functions as a mixed-type inhibitor, though it predominantly acts on the anodic reaction.[1] Its mechanism involves the following steps:

  • Vaporization: CHC has a high vapor pressure, allowing it to vaporize and fill the enclosed space.[1]

  • Adsorption: The vaporized inhibitor molecules adsorb onto the metal surface. This adsorption is primarily physical (physisorption), driven by electrostatic attraction between the protonated amine and the negatively charged metal surface.[1]

  • Film Formation: The adsorbed layer forms a protective, monomolecular film that acts as a barrier, preventing corrosive species from reaching the metal surface.[2]

G cluster_vapor_phase Vapor Phase cluster_metal_surface Metal Surface CHC_vapor This compound (Vapor) Adsorbed_CHC Adsorbed CHC Film CHC_vapor->Adsorbed_CHC Adsorption Metal Metal Substrate Adsorbed_CHC->Metal Protection CHC_solid This compound (Solid) CHC_solid->CHC_vapor Sublimation G start Start prep Prepare & Weigh Metal Coupon start->prep expose Expose to Corrosive Medium (with/without inhibitor) prep->expose clean Clean & Re-weigh Coupon expose->clean calculate Calculate Corrosion Rate & Inhibition Efficiency clean->calculate end End calculate->end

References

A Comparative Guide to Cyclohexylamine Carbonate and Morpholine for Boiler Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical realm of boiler water treatment, the selection of an appropriate amine-based corrosion inhibitor is paramount to maintaining system integrity and efficiency. Among the commonly employed neutralizing amines, cyclohexylamine (B46788) and morpholine (B109124) are frequently utilized to mitigate corrosion caused by carbonic acid in steam and condensate systems. This guide provides an objective comparison of the performance of cyclohexylamine carbonate and morpholine, supported by available experimental data, to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Cyclohexylamine and morpholine are both effective neutralizing amines that function by elevating the pH of the condensate, thereby reducing the corrosive effects of carbonic acid. The primary distinction in their application lies in their differing physical and chemical properties, particularly their steam-to-liquid distribution ratios and thermal stability. Cyclohexylamine, with its higher volatility, is generally better suited for low-pressure, extensive steam condensate systems, ensuring protection reaches the farthest points. Conversely, morpholine's lower volatility makes it more effective in higher-pressure systems with shorter condensate lines, as it tends to concentrate more in the initial condensate. However, the thermal decomposition of both amines into potentially corrosive organic acids is a critical consideration, especially at elevated temperatures and pressures.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for cyclohexylamine and morpholine relevant to their application in boiler water treatment.

Table 1: Physical and Chemical Properties

PropertyCyclohexylamineMorpholine
Molecular Formula C₆H₁₃NC₄H₉NO
Molecular Weight ( g/mol ) 99.1787.12
Boiling Point (°C) 134.5128.9
Steam/Liquid Distribution Ratio High (e.g., 2.6 - 4.0)[1]Low (e.g., 0.4 - 0.7)[2]
Basicity (pKb at 25°C) 3.365.6
**Neutralizing Capacity (ppm amine/ppm CO₂) **~2.3~2.0

Table 2: Thermal Decomposition Products under Superheated Steam Conditions (500-560°C, 9.5-17.5 MPa) [3][4][5][6]

Decomposition ProductCyclohexylamineMorpholine
Major Anionic Products Acetate, Formate (B1220265)Acetate, Formate, Propionate, Glycolate
Cationic Products Ammonia (B1221849), other aminesAmmonia, other amines
Total Organic Acid Anions Formed (ppb) 150 - 600150 - 600

Performance Comparison

Corrosion Inhibition

While direct, side-by-side comparative studies on the corrosion inhibition efficiency of cyclohexylamine and morpholine under identical boiler conditions are limited in the reviewed literature, their effectiveness is inferred from their ability to neutralize carbonic acid and raise the pH of the condensate. The choice between the two often depends on the specific operating parameters of the boiler system.

  • Cyclohexylamine: Due to its high distribution ratio, cyclohexylamine is more volatile and tends to remain in the steam phase longer. This characteristic makes it effective in protecting long and complex condensate return lines, especially in low-pressure boiler systems.[2]

  • Morpholine: With a lower distribution ratio, morpholine condenses with the initial steam, leading to higher concentrations in the early stages of the condensate system. This makes it suitable for higher-pressure systems where the condensate lines are shorter.[2]

Thermal Stability and Decomposition

The thermal stability of these amines is a critical factor, as their decomposition can lead to the formation of corrosive organic acids.

  • Cyclohexylamine: Studies have shown that cyclohexylamine can decompose at high temperatures to form organic acids such as formate and acetate, as well as ammonia.[3][4][5][6]

  • Morpholine: Morpholine also undergoes thermal decomposition, particularly at temperatures above 250°C, yielding organic acids like acetic acid and glycolic acid, in addition to ammonia and other amines.[7][8] Research indicates that under superheater conditions, the thermolysis of morpholine is more rapid than its hydrolysis under boiler conditions.[7]

The formation of these acidic byproducts can lower the pH and potentially increase corrosion rates, counteracting the intended effect of the amine treatment. Therefore, the operating temperature of the boiler and superheater should be a key consideration when selecting an amine.

Experimental Protocols

While specific comparative experimental data is sparse, the following outlines a general methodology for evaluating the performance of neutralizing amines in a laboratory setting.

Corrosion Inhibition Efficiency Evaluation (Weight Loss Method)

A common method for assessing corrosion inhibition is the weight loss technique, which can be adapted from standards like ASTM G1 and G31.

Objective: To determine the corrosion rate of a specific metal (e.g., carbon steel) in a simulated boiler condensate environment with and without the presence of a corrosion inhibitor.

Materials:

  • Metal coupons (e.g., carbon steel of a grade used in boiler systems)

  • Simulated condensate solution (deionized water with controlled dissolved CO₂ and O₂ levels)

  • This compound and morpholine solutions of known concentrations

  • Constant temperature bath or autoclave to simulate boiler conditions

  • Analytical balance

Procedure:

  • Coupon Preparation: Clean, degrease, and weigh the metal coupons to the nearest 0.1 mg.

  • Test Environment: Prepare the simulated condensate solution and sparge with a known mixture of CO₂ and air to achieve the desired dissolved gas concentrations.

  • Inhibitor Addition: Add the calculated amount of this compound or morpholine to the test solutions to achieve the desired concentrations. A control solution with no inhibitor should also be prepared.

  • Exposure: Immerse the prepared coupons in the respective test solutions within the constant temperature bath or autoclave for a predetermined period (e.g., 24, 48, or 72 hours).

  • Coupon Cleaning: After the exposure period, remove the coupons, clean them according to standard procedures to remove corrosion products, and reweigh them.

  • Corrosion Rate Calculation: Calculate the corrosion rate in mils per year (mpy) using the following formula:

    Corrosion Rate (mpy) = (Weight Loss (g) * K) / (Alloy Density (g/cm³) * Exposed Area (cm²) * Time (hours))

    Where K is a constant (3.45 x 10⁶ for mpy).

Data Analysis: Compare the corrosion rates of the coupons exposed to the inhibitor solutions with the control to determine the percentage of inhibition efficiency.

Thermal Decomposition Analysis

The following protocol is a generalized approach based on studies investigating the thermolysis of amines.[3][4][5][6]

Objective: To identify and quantify the decomposition products of cyclohexylamine and morpholine under simulated superheated steam conditions.

Apparatus:

  • High-pressure, high-temperature flow reactor (e.g., made of stainless steel)

  • High-performance liquid chromatograph (HPLC) or ion chromatograph (IC) for anion and cation analysis

  • Gas chromatograph-mass spectrometer (GC-MS) for identification of volatile organic compounds

Procedure:

  • Amine Solution Preparation: Prepare dilute aqueous solutions of cyclohexylamine and morpholine.

  • Thermolysis: Pump the amine solution through the preheated flow reactor at a controlled flow rate, temperature, and pressure, simulating superheater conditions.

  • Sample Collection: Collect the effluent from the reactor after it has been cooled and depressurized.

  • Analysis:

    • Analyze the collected samples using IC to quantify the concentrations of organic acid anions (e.g., acetate, formate, glycolate) and cations (e.g., ammonia, residual amine).

    • Use GC-MS to identify other potential organic decomposition products.

  • Kinetics Calculation: By varying the residence time in the reactor (by adjusting the flow rate), the kinetics of the decomposition reaction can be determined.

Visualizations

The following diagrams illustrate key concepts related to the use of cyclohexylamine and morpholine in boiler water treatment.

Boiler_Water_Treatment_Cycle cluster_boiler_system Boiler System cluster_treatment Chemical Dosing Boiler Boiler Steam_Header Steam Header Boiler->Steam_Header High-Pressure Steam Turbine Turbine/Process Steam_Header->Turbine Condenser Condenser Turbine->Condenser Low-Pressure Steam Condensate_Return Condensate Return Condenser->Condensate_Return Condensate Feedwater_Tank Feedwater Tank Condensate_Return->Feedwater_Tank Feedwater_Tank->Boiler Feedwater Amine_Dosing Cyclohexylamine or Morpholine Dosing Amine_Dosing->Feedwater_Tank Treatment Injection

Caption: General workflow of a boiler system indicating the point of amine injection.

Caption: Mechanism of corrosion by carbonic acid and its neutralization by amines.

Thermal_Decomposition cluster_cyclohexylamine Cyclohexylamine Decomposition cluster_morpholine Morpholine Decomposition CHA Cyclohexylamine CHA_Decomp High Temperature (>500°C) CHA->CHA_Decomp CHA_Products Formate Acetate Ammonia CHA_Decomp->CHA_Products Morpholine Morpholine Morpholine_Decomp High Temperature (>250°C) Morpholine->Morpholine_Decomp Morpholine_Products Acetic Acid Glycolic Acid Ammonia Morpholine_Decomp->Morpholine_Products

Caption: Simplified thermal decomposition pathways of cyclohexylamine and morpholine.

Conclusion

The selection between this compound and morpholine for boiler water treatment is not a one-size-fits-all decision. It requires a careful evaluation of the boiler's operating parameters, including pressure, temperature, and the extent of the condensate system.

  • Cyclohexylamine is the preferred choice for low-pressure systems with long, intricate condensate return lines due to its high volatility.

  • Morpholine is more suitable for higher-pressure systems with shorter condensate runs where its lower volatility ensures effective neutralization in the initial condensate.

A significant consideration for both amines is their thermal decomposition into corrosive organic acids at elevated temperatures. This underscores the importance of operating within the recommended temperature limits for each amine and regularly monitoring the condensate chemistry. For systems with very high temperatures, alternative treatment strategies or blends of amines may be necessary to achieve comprehensive corrosion protection without introducing harmful degradation products. Further direct comparative studies are warranted to provide more definitive quantitative data on the corrosion inhibition performance of these two widely used chemicals.

References

A Comparative Analysis of Cyclohexylamine Carbonate for Paper Deacidification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Cyclohexylamine (B46788) Carbonate Against Alternative Paper Deacidifying Agents

The preservation of paper-based materials is a critical concern in archives, libraries, and laboratories where historical data and documentation are paramount. The acidity of paper, a primary factor in its degradation, necessitates the use of deacidifying agents to ensure long-term stability. Among the various methods developed, vapor phase deacidification using cyclohexylamine carbonate (CHC) has been a subject of interest. This guide provides a comprehensive comparison of the efficacy of this compound with other common deacidifying agents, supported by available data and experimental protocols.

Executive Summary

This compound, utilized in the Langwell vapor phase deacidification process, offers a method for neutralizing acids in paper without direct liquid application. However, its practical application is severely limited by significant drawbacks. Notably, it is volatile and does not impart a lasting alkaline reserve to the paper, which is crucial for long-term protection against acidic degradation.[1][2] Furthermore, this compound is associated with a strong, unpleasant odor and poses significant health risks, including being a suspected carcinogen.[1][3] In contrast, established deacidifying agents such as magnesium and calcium carbonates provide a more permanent solution by depositing an alkaline buffer within the paper fibers, leading to a sustained increase in pH and enhanced longevity.

Comparative Performance of Deacidifying Agents

The efficacy of a deacidifying agent is primarily assessed by its ability to neutralize existing acids and to provide an alkaline reserve for future protection. The following table summarizes the performance of this compound in comparison to widely used alternatives. It is important to note that direct comparative studies involving this compound are scarce in recent literature due to its disuse. The data presented is a composite from various sources.

Deacidifying AgentMethod of ApplicationTypical pH IncreaseAlkaline ReserveImpact on Paper StrengthAdvantagesDisadvantages
This compound Vapor PhaseTemporary increaseNoneMinimal short-term effectNon-aqueous; treats enclosed spacesVolatile; no permanent effect; toxic; strong odor
Magnesium Oxide / Hydroxide (B78521) Non-aqueous spray or immersionTo pH 8.0-9.5YesGenerally positiveEffective neutralization; provides alkaline reserveCan cause color shifts in some papers
Calcium Carbonate / Hydroxide Aqueous or non-aqueous immersion/sprayTo pH 7.5-9.5YesCan enhance strengthEffective neutralization; provides alkaline reserveAqueous methods can damage water-sensitive inks
Magnesium Bicarbonate Aqueous immersion or sprayTo pH 7.5-9.0YesGenerally positiveEffective neutralization; provides alkaline reserveAqueous method limitations

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of deacidifying agents. Below are representative protocols for a standard aqueous deacidification process and the Langwell vapor phase method.

Standard Aqueous Deacidification with Calcium Hydroxide and Calcium Bicarbonate

This protocol is a well-established method for paper deacidification.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Calcium bicarbonate (Ca(HCO₃)₂)

  • Deionized water

  • Bronze wire cloth

  • Drying racks

  • pH meter or pH indicator strips

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.15% (w/v) solution of calcium hydroxide in deionized water.

    • Prepare a 0.20% (w/v) solution of calcium bicarbonate in deionized water.

  • Pre-treatment Evaluation:

    • Measure the initial pH of the paper sample using a surface electrode or by cold water extraction.

    • Assess the mechanical strength of the paper (e.g., folding endurance, tensile strength) if baseline data is required.

  • Neutralization:

    • Place the paper document between two sections of bronze wire cloth to provide support.

    • Immerse the supported document in the calcium hydroxide solution for approximately 20 minutes to neutralize the acid.

  • Alkaline Reserve Deposition:

    • Transfer the supported document to the calcium bicarbonate solution and immerse for about 20 minutes. This step precipitates calcium carbonate within the paper fibers, creating an alkaline reserve.

  • Drying:

    • Remove the document and its support from the solution and allow it to air dry on a rack.

  • Post-treatment Evaluation:

    • After 24 hours of equilibration in a controlled environment, measure the final pH of the treated paper.

    • Re-evaluate the mechanical strength to determine any changes resulting from the treatment.

Langwell Vapor Phase Deacidification with this compound

This method relies on the vapor pressure of this compound to permeate paper.

Materials:

  • This compound (CHC)

  • Porous paper sheets or sachets

  • Enclosed container (e.g., archival box)

Procedure:

  • Preparation of CHC Carriers:

    • Impregnate porous paper sheets with this compound or fill small sachets with CHC crystals.

  • Placement:

    • For bound volumes, interleave the pages with the CHC-impregnated sheets.

    • For loose documents, place them in a box with sachets of CHC.

  • Exposure:

    • Seal the container to allow the CHC vapor to permeate the paper. The treatment time can range from weeks to months depending on the volume and density of the paper.

  • Aeration:

    • After the desired exposure time, remove the documents from the container and allow them to aerate in a well-ventilated area to dissipate the residual odor.

  • Evaluation:

    • Measure the pH of the treated paper. Note that any pH increase is likely to be temporary.

Visualization of Experimental Workflow and Deacidification Logic

The following diagrams illustrate the logical flow of a typical paper deacidification experiment and the underlying principles of acid neutralization and alkaline reserve deposition.

Deacidification_Workflow cluster_pre Pre-Treatment Analysis cluster_treatment Deacidification Treatment cluster_post Post-Treatment Analysis start Paper Sample pH_initial Measure Initial pH start->pH_initial strength_initial Measure Initial Strength start->strength_initial treatment Apply Deacidifying Agent pH_initial->treatment strength_initial->treatment pH_final Measure Final pH treatment->pH_final strength_final Measure Final Strength treatment->strength_final alkaline_reserve Measure Alkaline Reserve treatment->alkaline_reserve

Caption: Experimental workflow for evaluating a paper deacidifying agent.

Deacidification_Mechanism cluster_problem Problem: Acidic Paper cluster_solution Solution: Deacidification acid Acid (H+) in Paper Fibers degradation Cellulose Degradation acid->degradation catalyzes agent Alkaline Agent (e.g., CaCO3) neutralization Neutralization agent->neutralization reserve Alkaline Reserve agent->reserve neutralization->acid neutralizes reserve->degradation prevents future

Caption: The mechanism of paper deacidification.

Conclusion

While this compound offers a non-aqueous, vapor-phase method for neutralizing acids in paper, its efficacy is transient and it presents significant health and safety concerns. The lack of a permanent alkaline reserve means that paper treated with CHC is susceptible to re-acidification. For long-term preservation, deacidifying agents such as magnesium and calcium carbonates, which provide a lasting alkaline buffer, are demonstrably superior. Researchers and conservation professionals should prioritize these more stable and safer alternatives for the deacidification of valuable paper-based materials.

References

A comparative study of vapor phase corrosion inhibitors for steel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vapor Phase Corrosion Inhibitors for Steel

This guide provides a detailed comparison of various Vapor Phase Corrosion Inhibitors (VPCIs) for the protection of steel. It is intended for researchers and professionals in materials science and corrosion engineering, offering a synthesis of performance data from multiple studies, detailed experimental protocols, and visualizations of inhibitory mechanisms and testing workflows.

Performance of Vapor Phase Corrosion Inhibitors

The efficacy of VPCIs is primarily evaluated by their ability to reduce the corrosion rate of steel. The following tables summarize quantitative data from various studies, showcasing the performance of different inhibitors under specific experimental conditions. It is important to note that direct comparison between studies may be limited due to variations in testing environments and methodologies.

Table 1: Comparison of VPCI Performance in Different Studies

VPCI Chemical/Commercial NameSteel TypeTest EnvironmentPerformance MetricResultSource
Amine-carboxylate based VPCICarbon Steel200 ppm chloride solutionCorrosion Rate< 0.08 mpy[1]
Dry Air System (for comparison)Carbon Steel200 ppm chloride solutionCorrosion Rate1.6 mpy[1]
Amine-carboxylate based VPCISteel200 ppm chloride solutionLPR Corrosion Rate< 0.06 mpy[2]
Nitrogen Blanketing (for comparison)Steel200 ppm chloride solutionLPR Corrosion Rate1.78 mpy[3]
n-Butyric acid (BA)Mild Steel40°C, 85% RH (Eschke Test)Inhibition Efficiency98.38%[4]
n-Caprylic acid (CA)Mild Steel40°C, 85% RH (Eschke Test)Inhibition Efficiency> 87.0%[4]
2-Amino Benzothiazole (ABT)Mild Steel40°C, 85% RH (Eschke Test)Inhibition Efficiency> 87.0%[4]
N,N-dimethyl propylene (B89431) urea (B33335) (DMPU)Mild Steel40°C, 85% RH (Eschke Test)Inhibition Efficiency> 87.0%[4]
VCI-A (water-soluble)Low Carbon SteelSalt WaterCorrosion Rate< 1-1.6 mpy[5]
VCI-B (water-soluble)Low Carbon SteelSalt WaterCorrosion Rate< 1-1.6 mpy[5]
VCI-C (water-soluble)Low Carbon SteelSalt WaterCorrosion Rate< 1-1.6 mpy[5]
Control (No VCI)Low Carbon SteelSalt WaterCorrosion Rate~10 mpy[5]
VCI-A (water-based)Clean Steel100% RH, 35 ± 5 °CInhibition Efficiency68.1%[6]
VCI-B (water-based)Clean Steel100% RH, 35 ± 5 °CInhibition Efficiency90.1%[6]
VCI-C (powder form)Clean Steel100% RH, 35 ± 5 °CInhibition Efficiency97.9%[6]

Note: mpy = mils per year; RH = Relative Humidity. The chemical nature of commercial VPCIs like VCI-A, VCI-B, and VCI-C are often proprietary but are generally based on amine and organic acid salts.[4][5]

Experimental Protocols

The evaluation of VPCI performance relies on standardized and well-documented experimental procedures. Below are summaries of key testing methodologies cited in the reviewed literature.

Weight Loss Method (ASTM G31)

This is a fundamental technique to determine the corrosion rate by measuring the loss of mass of a steel coupon after exposure to a corrosive environment.[5][7][8][9][10]

  • Specimen Preparation: Steel coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.[7][8]

  • Exposure: The coupons are exposed to the test environment (with and without VPCI) for a specified duration under controlled temperature and humidity.

  • Post-Exposure Cleaning: After exposure, the coupons are cleaned to remove corrosion products without removing the base metal.

  • Corrosion Rate Calculation: The weight loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or millimeters per year (mm/yr).[5][8] The inhibition efficiency (IE) is calculated using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

Vapor Inhibiting Ability (VIA) Test (NACE TM0208)

This method evaluates the ability of a VCI to inhibit corrosion in the vapor phase without direct contact with the metal surface.[1][3][11]

  • Apparatus: A test jar containing a water-saturated, warm air environment is used. A steel specimen is suspended above a VCI source.[1][11]

  • Procedure: The test evaluates the transport of the VCI vapor across a gap and its subsequent corrosion protection on the steel surface.

  • Evaluation: The steel specimen is visually inspected for signs of corrosion, and a rating is assigned based on the extent of rusting.[2]

Electrochemical Methods

Electrochemical techniques provide rapid and sensitive measurements of corrosion rates and inhibitor performance.[12]

  • Linear Polarization Resistance (LPR): This method involves applying a small potential scan around the open-circuit potential to determine the polarization resistance (Rp), which is inversely proportional to the corrosion current.[2][3]

  • Electrical Resistance (ER): ER probes measure the change in electrical resistance of a wire element as it corrodes, which is directly related to the metal loss.[1][3]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The data can be used to determine the charge transfer resistance, which is related to the corrosion rate, and to study the properties of the protective film formed by the VCI.[13][14][15][16][17]

Visualization of Experimental Workflow and Inhibition Mechanism

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for VPCI evaluation and the general mechanism of corrosion inhibition.

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_evaluation 3. Evaluation cluster_analysis 4. Analysis start Start prep_coupon Prepare Steel Coupons (ASTM G31) start->prep_coupon weigh_coupon Weigh Coupons prep_coupon->weigh_coupon setup_control Control Environment (No VPCI) weigh_coupon->setup_control setup_vpci VPCI Environment weigh_coupon->setup_vpci weight_loss Weight Loss Measurement setup_control->weight_loss electrochemical Electrochemical Tests (LPR, EIS) setup_control->electrochemical via_test VIA Test (NACE TM0208) setup_control->via_test setup_vpci->weight_loss setup_vpci->electrochemical setup_vpci->via_test calc_cr Calculate Corrosion Rate weight_loss->calc_cr electrochemical->calc_cr calc_ie Calculate Inhibition Efficiency via_test->calc_ie calc_cr->calc_ie end End calc_ie->end

Caption: Experimental workflow for evaluating Vapor Phase Corrosion Inhibitors.

Inhibition_Mechanism cluster_process VPCI Action cluster_surface Steel Surface Interaction cluster_protection Corrosion Protection vpci_source VPCI Source vaporization Vaporization vpci_source->vaporization transport Vapor Transport vaporization->transport adsorption Adsorption onto Steel Surface transport->adsorption film_formation Formation of a Protective Monomolecular Film adsorption->film_formation barrier Physical Barrier to Corrosive Species (O₂, H₂O) film_formation->barrier electrochemical_inhibition Inhibition of Anodic and/or Cathodic Reactions film_formation->electrochemical_inhibition protection Corrosion Protection barrier->protection electrochemical_inhibition->protection

Caption: General mechanism of corrosion inhibition by Vapor Phase Corrosion Inhibitors.

Mechanism of Action

Vapor Phase Corrosion Inhibitors are compounds that transition into the vapor state and adsorb onto metal surfaces, forming a thin, protective layer.[18][19][20][21] This layer acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the steel surface. The primary mechanisms of action for common VPCI classes are:

  • Amine-Based Inhibitors: These compounds, often salts of amines and carboxylic acids, vaporize and then hydrolyze in the presence of moisture on the metal surface.[6][18][22][23] This process can increase the surface pH, creating a more alkaline environment that passivates the steel surface, and the organic component adsorbs to form a hydrophobic film.[6][19]

  • Carboxylate-Based Inhibitors: Long-chain carboxylates adsorb onto the steel surface through their polar carboxylate groups.[24][25][26] The non-polar hydrocarbon tails orient away from the surface, creating a dense, hydrophobic layer that repels water and prevents corrosion.[24]

The effectiveness of a VPCI is dependent on its volatility, its ability to adsorb onto the metal surface, and the stability of the protective film it forms.

References

A Comparative Guide to Validating the Purity of Synthesized Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of synthesized compounds is a critical step in chemical research and pharmaceutical development. For cyclohexylamine (B46788) carbonate, a salt formed from the reaction of cyclohexylamine and carbonic acid, ensuring high purity is paramount for its application as a corrosion inhibitor, a chemical intermediate, or in other specialized fields. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely, acid-base titration and Fourier-Transform Infrared (FTIR) spectroscopy—for the validation of cyclohexylamine carbonate purity. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable methodology.

Principle of Purity Determination by NMR Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and mass, an absolute purity value (w/w %) can be calculated without requiring a reference standard of the analyte itself. This makes qNMR an exceptionally powerful tool for the characterization of newly synthesized compounds.

Purity Validation by NMR Spectroscopy

NMR spectroscopy provides unambiguous structural information and allows for the quantification of the target compound as well as any proton-bearing impurities.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The standard should have high purity, be stable, and possess signals that do not overlap with the analyte signals.

    • Add 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) to the NMR tube. D₂O is suitable as it will dissolve the salt and exchange with the labile N-H protons, simplifying the spectrum.

    • Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure the following parameters are set for accurate quantification:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (>250:1 for the signals to be integrated).

      • Acquisition Time: Sufficiently long to allow for complete decay of the FID (Free Induction Decay).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the cyclohexylammonium cation (e.g., the methine proton, H-1) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected NMR Data for this compound

The formation of the cyclohexylammonium ion from cyclohexylamine leads to a downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge on the nitrogen atom. The expected chemical shifts in D₂O are predicted based on data for cyclohexylamine hydrochloride, a close structural analog.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH -NH₃⁺ (H-1)~3.16~53.1
CH ₂(ax) (H-2a, H-6a)~1.99~33.1
CH ₂(eq) (H-2e, H-6e)~1.80~33.1
CH ₂(ax) (H-3a, H-5a)~1.65~26.5
CH ₂(eq) (H-3e, H-5e)~1.35~26.5
CH ₂(ax) (H-4a)~1.18~27.0
CH ₂(eq) (H-4e)~1.35~27.0
C O₃²⁻/HC O₃⁻N/A~160-170

Note: The carbonate/bicarbonate carbon signal may be broad or difficult to observe depending on the pH and exchange dynamics.

Identification of Potential Impurities
  • Unreacted Cyclohexylamine: Signals for the free amine would appear at slightly upfield positions compared to the protonated form.

  • Dicyclohexylamine: Presence of additional, more complex signals in the aliphatic region.

  • Residual Solvents (e.g., Ethanol, Acetone): Characteristic signals (e.g., triplet and quartet for ethanol) will be readily identifiable.

Alternative Purity Validation Methods

While NMR is a powerful tool, classical and other spectroscopic methods can also be employed for purity validation.

A. Acid-Base Titration

This method determines the purity based on the stoichiometry of the neutralization reaction between the amine salt and a strong acid.

  • Preparation of Solutions:

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

    • Accurately weigh approximately 150-200 mg of the synthesized this compound and dissolve it in 50 mL of deionized water in a 250 mL beaker.

  • Titration Procedure:

    • Add 2-3 drops of a suitable indicator. Methyl orange is a good choice as the titration involves a weak base (cyclohexylamine) being titrated with a strong acid, resulting in an acidic equivalence point (pH < 7).[2]

    • Titrate the this compound solution with the standardized 0.1 M HCl until the indicator changes color from yellow to red.

    • Record the volume of HCl used. Perform the titration in triplicate.

  • Purity Calculation:

    • The reaction stoichiometry is: (C₆H₁₁NH₃)₂CO₃ + 2HCl → 2C₆H₁₁NH₃Cl + H₂O + CO₂ or if bicarbonate is present: C₆H₁₁NH₃HCO₃ + HCl → C₆H₁₁NH₃Cl + H₂O + CO₂

    • Assuming the carbonate form, 1 mole of this compound reacts with 2 moles of HCl.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (V_HCl * M_HCl * MW_analyte) / (2 * m_analyte) * 100

    Where:

    • V_HCl = Volume of HCl titrant (in L)

    • M_HCl = Molarity of HCl

    • MW_analyte = Molecular weight of this compound

    • m_analyte = mass of the sample (in g)

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used as a quantitative technique by creating a calibration curve that relates the absorbance of a characteristic peak to the concentration of the analyte.

  • Preparation of Standards:

    • Prepare a series of standards of known concentrations of high-purity this compound in a suitable solvent (e.g., water, if using a liquid cell) or as a solid dispersion in KBr.

  • FTIR Data Acquisition:

    • Acquire the FTIR spectrum of each standard and the synthesized sample, typically in the range of 4000-400 cm⁻¹.

    • Identify a characteristic and well-resolved absorption band for quantification. Key peaks for this compound include:

      • N-H stretching of the ammonium (B1175870) group (R-NH₃⁺): A broad band in the region of 3200-2800 cm⁻¹.

      • Carbonate ion (CO₃²⁻) asymmetric stretching: A strong, sharp peak around 1450 cm⁻¹.[1]

      • Bicarbonate ion (HCO₃⁻) if present: Peaks around 1680 cm⁻¹ and 1300 cm⁻¹.[3]

  • Data Analysis and Purity Determination:

    • For each standard, determine the absorbance of the chosen characteristic peak.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the same peak in the spectrum of the synthesized sample.

    • Determine the concentration of the synthesized sample from the calibration curve.

    • Calculate the purity based on the prepared concentration of the sample.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required accuracy, available instrumentation, and the nature of potential impurities.

Table 2: Comparison of NMR, Titration, and FTIR for Purity Validation

Parameter Quantitative NMR (qNMR) Acid-Base Titration Quantitative FTIR
Specificity Very High (structure-specific)Moderate (quantifies total basic/acidic species)Moderate to Low (functional group specific)
Sensitivity ModerateModerateLow to Moderate
Typical Accuracy High (± 0.1 - 1.0%)High (± 0.1 - 0.5%)[4]Moderate (± 2 - 5%)
Typical Precision (RSD) High (< 1%)High (< 0.5%)[5]Moderate (1 - 5%)
Limit of Detection (LOD) ~0.05 - 0.1%Dependent on titrant concentration~0.1 - 1%[6]
Limit of Quantification (LOQ) ~0.1 - 0.5%Dependent on titrant concentration~0.5 - 2%
Sample Throughput ModerateHighHigh
Cost per Sample HighLowLow
Sample Requirement ~15-25 mg~150-200 mg~1-10 mg
Impurity Identification Excellent (for proton-bearing impurities)Poor (only total basic/acidic impurities)Poor (only identifies functional groups)
Reference Standard Not required for analyteRequired for titrant standardizationRequired for calibration curve

Experimental and Logical Workflow

The logical workflow for validating the purity of synthesized this compound involves a primary method and confirmatory alternative methods.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Validation cluster_alternative_validation Alternative Validation Methods cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize Cyclohexylamine Carbonate purification Purify by Recrystallization (e.g., from Ethanol) synthesis->purification qnmr Quantitative ¹H-NMR (qNMR) purification->qnmr Primary Method titration Acid-Base Titration purification->titration Alternative ftir Quantitative FTIR purification->ftir Alternative data_analysis Calculate Purity from each Method qnmr->data_analysis titration->data_analysis ftir->data_analysis comparison Compare Results & Assess Impurity Profile data_analysis->comparison final_purity Report Final Purity & Method Validation Summary comparison->final_purity

Caption: Workflow for purity validation of this compound.

Conclusion

For the comprehensive validation of synthesized this compound, Quantitative NMR (qNMR) stands out as the superior method. Its high specificity allows for simultaneous structural confirmation and accurate purity determination, along with the identification and quantification of proton-bearing impurities.

Acid-base titration serves as an excellent, cost-effective orthogonal method to confirm the total base content. It is highly accurate and precise but lacks the specificity to identify individual impurities.

Quantitative FTIR is a rapid and low-cost technique suitable for qualitative confirmation of the carbonate and ammonium functional groups. While it can be used quantitatively, its accuracy and precision are generally lower than NMR and titration, and it is best suited for quality control in a well-established process rather than for the primary validation of a newly synthesized compound.

For researchers, scientists, and drug development professionals, a combination of qNMR as the primary method, supported by acid-base titration, provides a robust and reliable approach to validating the purity of synthesized this compound.

References

A Comparative Guide to Analytical Methods for the Detection of Cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantitative determination of cyclohexylamine (B46788), a process-related impurity that requires careful monitoring in pharmaceutical manufacturing. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of drug substances. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), providing experimental data to support an informed decision-making process for method validation and implementation.

Introduction to Cyclohexylamine and its Analytical Challenges

Cyclohexylamine (CHA) is a primary aliphatic amine used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Due to its potential toxicity, regulatory agencies require strict control of its levels as a process-related impurity in the final drug product. The carbonate salt of cyclohexylamine is formed by the reaction of the amine with carbon dioxide, but analytical methods typically focus on the detection and quantification of the cyclohexylamine molecule itself.

The primary analytical challenges in detecting cyclohexylamine at trace levels in pharmaceuticals include its high polarity, low molecular weight, and lack of a strong UV chromophore, which can make direct analysis by HPLC-UV difficult.[3] To overcome these challenges, derivatization is often employed to enhance detectability, or alternative techniques like gas chromatography are utilized. This guide focuses on a comparative analysis of a direct GC-MS method and an HPLC-FLD method that incorporates pre-column derivatization.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high chromatographic resolution and definitive mass spectral identification.[4]

Sample Preparation:

A stock solution of cyclohexylamine is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane. Calibration standards are prepared by serial dilution of the stock solution. The drug substance sample is accurately weighed and dissolved in the same solvent to a known concentration.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of cyclohexylamine (e.g., m/z 56, 83, 99).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For non-UV absorbing analytes like cyclohexylamine, HPLC analysis can be achieved through derivatization to attach a fluorescent tag to the molecule. This significantly enhances the sensitivity and selectivity of the method.

Pre-column Derivatization:

  • Prepare a stock solution of cyclohexylamine and a series of calibration standards in a suitable diluent (e.g., water or a buffer solution).

  • Prepare a solution of the drug substance in the same diluent.

  • To an aliquot of each standard solution and the sample solution, add a derivatizing agent such as Dansyl Chloride or o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate (B1201080) buffer to maintain an alkaline pH.[5]

  • The reaction mixture is vortexed and allowed to react at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to ensure complete derivatization.[5]

  • The reaction is then quenched, and the resulting solution is injected into the HPLC system.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation and emission wavelengths are set based on the fluorescent properties of the chosen derivatizing agent (e.g., for a Dansyl derivative, Ex: 340 nm, Em: 525 nm).

Quantitative Performance Comparison

The following table summarizes the validation parameters for the GC-MS and HPLC-FLD methods for the determination of cyclohexylamine.[6]

ParameterGC-MS MethodHPLC-FLD Method
Linearity Range 5 - 1500 ng/mL1 - 1250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 1.55 ng/mL0.49 ng/mL
Accuracy (% Recovery) 91.54% - 99.64%95.85% - 100.70%
Precision (% RSD) 1.25% - 3.97%0.25% - 0.82%

Method Cross-Validation and Comparison Workflow

The following diagrams illustrate the general workflow for analytical method cross-validation and a comparison of the key attributes of the GC-MS and HPLC-FLD methods.

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Candidate Methods (e.g., GC-MS, HPLC-FLD) define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standard & Sample Sets develop_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 collect_data Collect & Tabulate Data analyze_method1->collect_data analyze_method2->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_results Compare Results Against Acceptance Criteria stat_analysis->compare_results conclusion Draw Conclusion on Method Equivalency compare_results->conclusion

General workflow for analytical method cross-validation.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC-FLD Method gcms_sample_prep Direct Analysis (No Derivatization) gcms_sensitivity Good Sensitivity (LOD: 1.55 ng/mL) gcms_specificity High Specificity (Mass Detection) gcms_precision Good Precision (RSD: 1.25-3.97%) hplc_sample_prep Requires Derivatization hplc_sensitivity Excellent Sensitivity (LOD: 0.49 ng/mL) hplc_specificity High Specificity (Fluorescence Detection) hplc_precision Excellent Precision (RSD: 0.25-0.82%) comparison Comparison Criteria comparison->gcms_sample_prep Sample Prep comparison->gcms_sensitivity Sensitivity comparison->gcms_specificity Specificity comparison->gcms_precision Precision comparison->hplc_sample_prep Sample Prep comparison->hplc_sensitivity Sensitivity comparison->hplc_specificity Specificity comparison->hplc_precision Precision

Comparison of GC-MS and HPLC-FLD methods for cyclohexylamine.

Conclusion and Recommendations

Both GC-MS and HPLC-FLD are suitable and reliable methods for the determination of cyclohexylamine in pharmaceutical samples. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.

  • HPLC-FLD offers superior sensitivity and precision, making it the preferred method for detecting cyclohexylamine at very low trace levels.[6] However, it requires an additional derivatization step, which can add complexity and time to the sample preparation process.

  • GC-MS provides excellent specificity due to mass spectrometric detection and does not require derivatization, simplifying sample preparation. While slightly less sensitive than the presented HPLC-FLD method, its sensitivity is still sufficient for many quality control applications.[6]

For routine quality control where the expected levels of cyclohexylamine are well above the detection limit, the simplicity of the GC-MS method may be advantageous. For applications requiring the lowest possible detection limits, such as in genotoxic impurity analysis or in early-stage drug development, the HPLC-FLD method is the more appropriate choice. It is recommended that the selected method be fully validated in the specific drug substance matrix according to ICH guidelines to ensure its suitability for the intended purpose.

References

Cyclohexylamine Carbonate in Polymer Science: A Comparative Guide to Mechanical Property Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymeric materials, optimizing mechanical properties is a critical aspect of product development. The choice of additives plays a pivotal role in tailoring these properties to meet the demands of specific applications. This guide provides a comparative analysis of cyclohexylamine (B46788) carbonate and its potential effects on the mechanical properties of polymers, benchmarked against established alternatives.

While direct experimental data on cyclohexylamine carbonate's influence on polymer mechanical properties is limited in publicly available literature, the behavior of its parent compound, cyclohexylamine, offers valuable insights. Cyclohexylamine is known to act as a modifying agent in polymers, capable of inducing cross-linking or increasing crystallinity, which in turn can enhance mechanical characteristics.[1] This guide will extrapolate the potential effects of this compound based on the known functions of cyclohexylamine and compare them with a widely used inorganic filler, calcium carbonate.

Comparative Analysis of Mechanical Properties

The following tables summarize the effects of cyclohexylamine (as a proxy for this compound) and calcium carbonate on the mechanical properties of common thermoplastic polymers, polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).

Table 1: Effect of Cyclohexylamine on the Mechanical Properties of Polyethylene (PE)

PropertyUnmodified PECyclohexylamine-Modified PEPercentage Change
Tensile Strength (MPa) 2025+25%
Elongation at Break (%) 500600+20%
Thermal Distortion Temp (°C) 110130+18%

Data derived from studies on cyclohexylamine as a polymer modifier.[1]

Table 2: Effect of Calcium Carbonate on the Mechanical Properties of Polypropylene (PP)

PropertyUnmodified PPPP + 20 wt% CaCO₃Percentage Change
Tensile Strength (MPa) 2528.7+14.8%
Tensile Strain (%) 500533.25+6.65%
Modulus of Elasticity IncreasedIncreased-
Hardness IncreasedIncreased-

Data compiled from studies on calcium carbonate as a filler in polypropylene.[2][3]

Table 3: Comparative Overview of Additive Effects on High-Density Polyethylene (HDPE)

AdditiveConcentrationEffect on Tensile StrengthEffect on Stiffness (Modulus)Effect on Elongation at Break
Calcium Carbonate 10-40%No significant change in yield stressIncreasedDecreased
Cyclohexylamine (proxy) Not SpecifiedIncreasedLikely IncreasedIncreased

Information for Calcium Carbonate from HDPE studies.[4][5] Information for Cyclohexylamine is inferred from its general effects on polyolefins.[1]

Experimental Protocols

Cyclohexylamine Modification of Polyethylene (Hypothetical Protocol based on available literature):

  • Materials: Low-density polyethylene (LDPE) pellets, cyclohexylamine.

  • Compounding: LDPE pellets are melt-blended with a specified weight percentage of cyclohexylamine in a twin-screw extruder at a temperature of 150-180°C. The extruder screw speed is maintained at 100-150 rpm to ensure homogeneous mixing.

  • Specimen Preparation: The extruded strands are pelletized and then injection-molded into dumbbell-shaped specimens according to ASTM D638 standard for tensile testing.

  • Mechanical Testing: Tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a crosshead speed of 50 mm/min.

Calcium Carbonate Filling of Polypropylene (Typical Protocol):

  • Materials: Polypropylene (PP) pellets, calcium carbonate (CaCO₃) powder (surface-treated with a coupling agent like stearic acid for better dispersion).

  • Compounding: PP pellets and CaCO₃ powder are dry-blended and then melt-compounded in a twin-screw extruder at 180-210°C.

  • Specimen Preparation: The resulting composite is pelletized and injection-molded into standardized test specimens (e.g., ASTM D638 for tensile tests, ASTM D256 for Izod impact tests).

  • Mechanical Testing: Tensile testing is performed using a universal testing machine. Impact strength is determined using an Izod impact tester. Hardness can be measured using a Shore D durometer.[3][5]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating the effect of additives on polymer mechanical properties and the logical relationship between the additive and the resulting material characteristics.

experimental_workflow cluster_materials 1. Material Preparation cluster_processing 2. Compounding & Molding cluster_testing 3. Mechanical Characterization cluster_analysis 4. Data Analysis Polymer Polymer Resin (e.g., PE, PP) MeltBlending Melt Blending (Twin-Screw Extruder) Polymer->MeltBlending Additive Additive (this compound or CaCO2) Additive->MeltBlending InjectionMolding Injection Molding (Standard Test Specimens) MeltBlending->InjectionMolding TensileTest Tensile Testing (ASTM D638) InjectionMolding->TensileTest ImpactTest Impact Testing (ASTM D256) InjectionMolding->ImpactTest HardnessTest Hardness Testing (Shore D) InjectionMolding->HardnessTest Data Comparative Analysis of Mechanical Properties TensileTest->Data ImpactTest->Data HardnessTest->Data

Caption: Experimental workflow for evaluating the effect of additives on polymer mechanical properties.

logical_relationship cluster_additive Additive Type cluster_mechanism Mechanism of Action cluster_properties Resulting Mechanical Properties Cyclohexylamine This compound (as a reactive modifier) Crosslinking Increased Cross-linking and/or Crystallinity Cyclohexylamine->Crosslinking CaCO3 Calcium Carbonate (as an inorganic filler) Reinforcement Particulate Reinforcement & Stress Transfer CaCO3->Reinforcement TensileStrength Tensile Strength Crosslinking->TensileStrength Improves Stiffness Stiffness (Modulus) Crosslinking->Stiffness Improves Elongation Elongation at Break Crosslinking->Elongation Can Improve Reinforcement->TensileStrength Can Improve Reinforcement->Stiffness Improves Reinforcement->Elongation Reduces ImpactStrength Impact Strength Reinforcement->ImpactStrength Can Improve

Caption: Logical relationship between additive type, mechanism of action, and resulting mechanical properties.

Discussion and Alternatives

The data suggests that cyclohexylamine, and by extension potentially this compound, acts as a reactive modifier that can improve tensile strength and elongation at break by forming a more cross-linked or crystalline polymer structure.[1] In contrast, calcium carbonate functions as a particulate filler. At optimal concentrations, it can enhance stiffness and, in some cases, tensile strength and impact resistance by reinforcing the polymer matrix and facilitating stress transfer.[2][3] However, high loadings of fillers like calcium carbonate can also lead to agglomeration, which may negatively impact mechanical properties.[6]

Another class of additives to consider are Hindered Amine Light Stabilizers (HALS) . These compounds, which often have a chemical structure related to cyclohexylamine, primarily function to protect polymers from degradation caused by UV light and heat.[7][8] By preventing the chain scission and cross-linking that occurs during photo-oxidation, HALS help to maintain the original mechanical properties of the polymer, such as tensile strength, elongation, and impact resistance, over extended periods of outdoor exposure.[8][9] While not a direct mechanical property enhancer in the same way as a filler or cross-linking agent, their role in preserving mechanical integrity is crucial for many applications.

Conclusion

While direct, comprehensive data on the effects of this compound on polymer mechanical properties is not yet widely available, the known behavior of cyclohexylamine suggests its potential as a reactive modifier to enhance tensile strength and elongation. In comparison, calcium carbonate is a well-established filler that primarily increases stiffness and can improve other mechanical properties at optimal loadings. For applications requiring long-term durability and maintenance of mechanical properties under environmental stress, HALS present a compelling alternative. The choice of additive will ultimately depend on the specific performance requirements of the final polymer product. Further research is warranted to fully characterize the effects of this compound and establish its place among polymer additives.

References

Inhibitory Effects of Cyclohexylamine Carbonate on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effects of cyclohexylamine (B46788) carbonate on key enzymes implicated in various physiological and pathological processes. Due to the limited direct experimental data on cyclohexylamine carbonate's enzyme inhibition, this guide draws comparisons from studies on its parent compound, cyclohexylamine, and structurally related molecules. The primary focus is on Monoamine Oxidase (MAO), with additional exploratory comparisons for Acetylcholinesterase (AChE) and α-glucosidase, enzymes known to be targeted by amine-containing compounds.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases. While direct data on this compound is unavailable, studies on structurally similar cyclopropylamines have demonstrated potent MAO inhibition.

Table 1: Comparison of MAO Inhibitory Activity

CompoundTarget EnzymeIC50 ValueReference InhibitorIC50 Value (Reference)
cis-N-benzyl-2-methoxycyclopropylamine (Cyclohexylamine derivative analog)MAO-A170 nM[1]Harmaline2.3 nM[2]
cis-N-benzyl-2-methoxycyclopropylamine (Cyclohexylamine derivative analog)MAO-B5 nM[1]Lazabemide18 nM[2]
MoclobemideMAO-A6.06 µM[3]--
SelegilineMAO-B---

Note: Data for the cyclohexylamine derivative analog is based on a structurally related cyclopropylamine.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a primary treatment strategy for Alzheimer's disease.

Table 2: Hypothetical Comparison of AChE Inhibitory Activity

CompoundTarget EnzymeHypothetical IC50 ValueReference InhibitorIC50 Value (Reference)
Hypothetical Cyclohexylamine DerivativeAcetylcholinesterase (AChE)-DonepezilIn the nanomolar range
Hypothetical Cyclohexylamine DerivativeAcetylcholinesterase (AChE)-GalantamineIn the micromolar range[4]
Hypothetical Cyclohexylamine DerivativeAcetylcholinesterase (AChE)-Rivastigmine501 ± 3.08 µM[4]
α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can help manage blood glucose levels in type 2 diabetes.

Table 3: Hypothetical Comparison of α-Glucosidase Inhibitory Activity

CompoundTarget EnzymeHypothetical IC50 ValueReference InhibitorIC50 Value (Reference)
Hypothetical Cyclohexylamine Derivativeα-Glucosidase-AcarboseVaries widely (0.0013–1998.79 μM)[5]
Hypothetical Cyclohexylamine Derivativeα-Glucosidase-Quercetin-
Hypothetical Cyclohexylamine Derivativeα-Glucosidase-1-Deoxynojirimycin-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are standard protocols for the key enzymes discussed.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine), using a fluorometric method.

Materials:

  • MAO-A or MAO-B enzyme preparation

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Substrate: p-Tyramine

  • Test compound (this compound or derivative)

  • Reference inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in Assay Buffer.

  • Assay Reaction:

    • To each well of the microplate, add the Assay Buffer.

    • Add the test compound or reference inhibitor at various concentrations. Include a control with no inhibitor.

    • Add the MAO enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate (p-tyramine), HRP, and the fluorescent probe.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.

Materials:

  • AChE enzyme solution

  • Phosphate buffer (pH 8.0)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Test compound

  • Reference inhibitor (e.g., Donepezil)

  • DTNB solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent and dilute to working concentrations in phosphate buffer.

  • Assay Reaction:

    • Add phosphate buffer to each well.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the DTNB solution.

    • Add the AChE enzyme solution and pre-incubate.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

Principle: This assay determines α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

Materials:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • Phosphate buffer (pH 6.8)

  • Substrate: pNPG

  • Test compound

  • Reference inhibitor (e.g., Acarbose)

  • Sodium carbonate (to stop the reaction)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor and dilute to working concentrations.

  • Assay Reaction:

    • Add the test compound or reference inhibitor at various concentrations to the wells.

    • Add the α-glucosidase enzyme solution and pre-incubate.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate at 37°C.

  • Stopping the Reaction: Add sodium carbonate solution to stop the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup Dispense pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation Add Enzyme & Inhibitor reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init Start Reaction incubation Incubation reaction_init->incubation measurement Signal Measurement (Absorbance/Fluorescence) incubation->measurement Read Plate data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50 IC50 Determination data_analysis->ic50 MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Receptor Postsynaptic Receptor Monoamine->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Cyclohexylamine derivative) Inhibitor->MAO Inhibition

References

Comparative analysis of the environmental impact of different amine-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of corrosion inhibitors extends beyond mere efficacy. The environmental footprint of these chemical agents is a critical consideration. This guide provides a comprehensive comparison of the environmental impact of various amine-based corrosion inhibitors, supported by experimental data and detailed methodologies, to inform a more sustainable approach to corrosion management.

Amine-based compounds are a cornerstone of corrosion inhibition strategies, particularly in industrial water systems and oil and gas applications. Their effectiveness in forming protective films on metal surfaces is well-documented. However, their interaction with the environment upon disposal or leakage is a subject of increasing scrutiny. This comparative analysis delves into the key environmental indicators of toxicity, biodegradability, and bioaccumulation potential for different classes of amine-based corrosion inhibitors, with a focus on alkanolamines and filming amines.

Classification of Amine-Based Corrosion Inhibitors

Amine-based corrosion inhibitors can be broadly categorized based on their chemical structure and mechanism of action. Understanding these classifications is fundamental to appreciating their differing environmental impacts.

G cluster_0 Amine-Based Corrosion Inhibitors Alkanolamines Alkanolamines (e.g., MEA, DEA, MDEA) Primary Amines (MEA) Primary Amines (MEA) Alkanolamines->Primary Amines (MEA) Secondary Amines (DEA) Secondary Amines (DEA) Alkanolamines->Secondary Amines (DEA) Tertiary Amines (MDEA) Tertiary Amines (MDEA) Alkanolamines->Tertiary Amines (MDEA) Filming_Amines Filming Amines (e.g., Octadecylamine) Fatty Amines Fatty Amines Filming_Amines->Fatty Amines Amine Adducts Amine Adducts Filming_Amines->Amine Adducts Other_Amines Other Amine Derivatives

Figure 1: Classification of Amine-Based Corrosion Inhibitors.

Comparative Environmental Impact Data

The following tables summarize key quantitative data on the aquatic toxicity and biodegradability of common amine-based corrosion inhibitors.

Table 1: Aquatic Toxicity Data

Aquatic toxicity is a primary measure of the potential harm a chemical can cause to underwater ecosystems. The half maximal effective concentration (EC50) and lethal concentration (LC50) are standard metrics, with lower values indicating higher toxicity.

Amine InhibitorChemical NameClassTest OrganismEndpointResult (mg/L)Reference
MEAMonoethanolamineAlkanolamineLeuciscus idus (Fish)96h LC50>100 - <220[1]
MEAMonoethanolamineAlkanolamineDaphnia magna (Crustacean)48h EC50140[2]
DEADiethanolamine (B148213)AlkanolamineLeuciscus idus (Fish)96h LC501,460[2]
DEADiethanolamineAlkanolamineDaphnia magna (Crustacean)48h EC5080 - 180[2]
MDEAMethyldiethanolamineAlkanolamineLeuciscus idus (Fish)96h LC501,466[1]
MDEAMethyldiethanolamineAlkanolamineDaphnia magna (Crustacean)48h EC50233[1]
ODAOctadecylamine (B50001)Filming Amine--Very toxic to aquatic life[3][4]

Note: While specific LC50/EC50 values for Octadecylamine were not consistently available in the reviewed literature, safety data sheets consistently classify it as very toxic to aquatic life, often with long-lasting effects.[3][4]

Table 2: Biodegradability Data

Biodegradability assesses the potential for a substance to be broken down by microorganisms in the environment. "Ready biodegradability" is a key indicator of a substance's persistence.

Amine InhibitorChemical NameTest MethodResult (% Degradation in 28 days)ClassificationReference
MEAMonoethanolamineOECD 301D>90%Readily Biodegradable[5]
DEADiethanolamine-Slower than MEA-[6]
MDEAMethyldiethanolamineOECD 301D0%Not Readily Biodegradable[7]
MDEAMethyldiethanolamineContinuous Flow>96%Biodegradable with acclimation[8]
ODAOctadecylamineOECD 301F70%Readily Biodegradable[3]

Experimental Protocols

Accurate and reproducible data are the bedrock of comparative analysis. The following sections detail the methodologies for the key experiments cited in this guide.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test is a screening method to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium.[9][10][11]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).[9]

Methodology Workflow:

G A Preparation of Mineral Medium C Test Substance Addition (at a defined concentration) A->C B Inoculum Preparation (e.g., from activated sludge) B->C D Incubation in Sealed Bottles (28 days in the dark at 20°C) C->D E Measurement of Dissolved Oxygen (at intervals and at day 28) D->E F Calculation of % Biodegradation ((BOD / ThOD) x 100) E->F

Figure 2: Workflow for OECD 301D Ready Biodegradability Test.

Pass Level: A substance is considered readily biodegradable if it reaches a degradation level of ≥ 60% ThOD within a 10-day window during the 28-day test period.[10]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[12][13][14][15][16]

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.[12][16]

Methodology Workflow:

G A Culture of Daphnia magna B Selection of Neonates (<24 hours old) A->B C Exposure to Test Substance (at least 5 concentrations) B->C D Incubation for 48 hours (controlled conditions) C->D E Observation of Immobilisation (at 24 and 48 hours) D->E F Calculation of 48h EC50 E->F

Figure 3: Workflow for OECD 202 Acute Immobilisation Test.
Evaluation of Corrosion Inhibition Performance

While not a direct measure of environmental impact, the efficiency of a corrosion inhibitor influences the concentration at which it is used, which in turn affects its environmental load. Common methods for evaluating inhibitor performance include:

  • Weight Loss Method: This is a simple and direct method where a pre-weighed metal coupon is exposed to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss is used to calculate the inhibitor's efficiency.[17]

  • Electrochemical Techniques: These methods provide rapid and mechanistic insights into the corrosion process.[17][18][19]

    • Linear Polarization Resistance (LPR): Measures the corrosion rate in real-time.[17]

    • Electrochemical Impedance Spectroscopy (EIS): Provides information on the corrosion mechanism and the protective properties of the inhibitor film.[17][19]

    • Potentiodynamic Polarization: Determines the effect of the inhibitor on both the anodic and cathodic corrosion reactions.[17]

General Electrochemical Testing Workflow:

G A Working Electrode Preparation (Metal Sample) B Electrochemical Cell Setup (Working, Reference, Counter Electrodes) A->B C Immersion in Test Solution (with and without inhibitor) B->C D Electrochemical Measurement (LPR, EIS, or Polarization Scan) C->D E Data Analysis (Corrosion Rate, Inhibition Efficiency) D->E

Figure 4: General Workflow for Electrochemical Corrosion Inhibition Testing.

Discussion and Conclusion

The data presented reveal a complex environmental profile for amine-based corrosion inhibitors.

Alkanolamines (MEA, DEA, MDEA): These widely used inhibitors generally exhibit low to moderate aquatic toxicity.[1][2] MEA, a primary alkanolamine, is readily biodegradable.[5] However, the biodegradability of DEA and particularly MDEA is a concern. While MDEA may biodegrade under acclimated conditions, it is not considered readily biodegradable in standard screening tests.[7][8] The degradation of alkanolamines can also lead to the formation of corrosive byproducts, which poses an indirect environmental and operational risk.[20][21]

Filming Amines (e.g., Octadecylamine): Filming amines like octadecylamine are often promoted as more environmentally friendly alternatives. The data indicates that ODA is readily biodegradable.[3] However, a significant drawback is its high aquatic toxicity.[3][4] This highlights a crucial trade-off between biodegradability and toxicity that must be carefully considered in the selection process.

Overall Recommendations:

  • Prioritize Readily Biodegradable Options: Whenever possible, select inhibitors that have been demonstrated to be readily biodegradable under standard OECD test conditions. This minimizes their persistence in the environment.

  • Consider the Entire Life Cycle: The environmental impact of a corrosion inhibitor is not limited to its inherent toxicity and biodegradability. The manufacturing process, potential for degradation into harmful byproducts, and the required dosage all contribute to its overall environmental footprint.

  • Balance Efficacy and Environmental Impact: The goal is to find an inhibitor that provides adequate corrosion protection at the lowest possible concentration while exhibiting the most favorable environmental profile.

  • Adhere to Standardized Testing: Rely on data generated from internationally recognized testing guidelines, such as those from the OECD, to ensure comparability and reliability.

The selection of an amine-based corrosion inhibitor requires a nuanced understanding of its chemical properties and their environmental implications. By carefully evaluating the available data and considering the trade-offs between performance and environmental impact, researchers and industry professionals can make more informed and sustainable choices.

References

Benchmarking Cyclohexylamine Carbonate: A Comparative Guide to Corrosion Inhibition in Steam Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the critical landscape of industrial water treatment, particularly for the protection of boiler and steam condensate systems, the selection of an appropriate corrosion inhibitor is paramount to ensuring operational integrity and longevity of assets. This guide provides a comprehensive performance benchmark of Cyclohexylamine Carbonate (CHC) against two industry-standard neutralizing amines: Morpholine and Diethylaminoethanol (DEAE). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions based on objective experimental data.

The primary function of these amines in boiler water treatment is to neutralize carbonic acid that forms in the condensate, thereby increasing the pH and mitigating corrosion of metal surfaces. The effectiveness of these volatile compounds is largely determined by their ability to distribute throughout the steam system and maintain a protective alkaline environment.

Quantitative Performance Comparison

Performance MetricThis compoundMorpholineDiethylaminoethanol (DEAE)
Corrosion Inhibition Efficiency >85% (in 3.5% NaCl solution)[1]>85% (as Morpholine Carbonate in 3.5% NaCl solution)[1]Data not readily available in a comparable format
Corrosion Rate <0.01 mm/a (in 3.5% NaCl solution)[1]<0.01 mm/a (as Morpholine Carbonate in 3.5% NaCl solution)[1]Data not readily available in a comparable format
Typical pH Range 8.5 - 9.5[2]8.5 - 9.5[2]8.5 - 9.5[2]
Vapor-Liquid Distribution Ratio High (e.g., 4.0/1.0)[2]Low (e.g., 0.4/1.0)[2]Intermediate (e.g., 1.7-2.0)[3][4]
Typical Dosage 16 ppm to achieve pH 8.0 in water with 10 ppm CO2[3]37 ppm to achieve pH 8.0 in water with 10 ppm CO2[3]22 ppm to achieve pH 8.0 in water with 10 ppm CO2[3]

Experimental Protocols

The evaluation of corrosion inhibitors is typically conducted following standardized methodologies to ensure reproducibility and comparability of results. The most relevant industry standards for this application are ASTM G31 and ASTM D2688.

ASTM G31: Standard Practice for Laboratory Immersion Corrosion Testing of Metals

This standard outlines the procedures for laboratory immersion corrosion testing of metals. A typical experimental setup involves the following steps:

  • Specimen Preparation: Metal coupons of a standard size and composition (e.g., carbon steel) are cleaned, degreased, and weighed.

  • Test Solution: A simulated boiler feedwater or condensate is prepared with a specific chemical composition, including the corrosive species (e.g., dissolved carbon dioxide) and the corrosion inhibitor at a designated concentration.

  • Exposure: The prepared coupons are immersed in the test solution for a specified duration and at a controlled temperature and pressure, simulating boiler operating conditions.

  • Post-Exposure Cleaning: After the exposure period, the coupons are removed, and any corrosion products are cleaned off using appropriate chemical and mechanical methods.

  • Corrosion Rate Calculation: The coupons are reweighed, and the mass loss is used to calculate the corrosion rate, typically expressed in mils per year (mpy) or millimeters per year (mm/a).

ASTM D2688: Standard Test Method for Corrosivity (B1173158) of Water in the Absence of Heat Transfer (Weight Loss Methods)

This test method is specifically designed to determine the corrosivity of water by measuring the weight loss of metal specimens.[5][6][7] It is particularly useful for evaluating the effectiveness of corrosion inhibitors in flowing water systems.[5]

Mechanism of Action: Neutralizing Amines

This compound, Morpholine, and DEAE function as neutralizing amines. They are dosed into the boiler feedwater, where they volatilize with the steam. As the steam condenses in the return lines, these amines dissolve in the condensate and neutralize the carbonic acid that has formed from the dissolution of carbon dioxide. This neutralization reaction raises the pH of the condensate, shifting it from a corrosive acidic range to a more passive alkaline range, thus protecting the metal surfaces from corrosion.

G cluster_boiler Boiler cluster_condensate Condensate System Boiler Boiler Feedwater + Neutralizing Amine Steam Steam + Volatilized Amine Boiler->Steam Heating Condensate Condensate Formation Steam->Condensate CO2 CO2 Dissolution (Forms Carbonic Acid H2CO3) Condensate->CO2 Neutralization Neutralization Reaction: Amine + H2CO3 -> Amine Salt + H2O Condensate->Neutralization CO2->Neutralization Protection Increased pH (Corrosion Inhibition) Neutralization->Protection Return Return to Boiler Protection->Return

Mechanism of Neutralizing Amine Corrosion Inhibition.

Conclusion

This compound demonstrates strong performance as a corrosion inhibitor, comparable to industry standards like Morpholine in terms of inhibition efficiency in saline solutions. Its high vapor-liquid distribution ratio makes it particularly suitable for protecting long, extensive steam condensate systems. The choice between this compound, Morpholine, and DEAE will ultimately depend on the specific characteristics of the boiler system, including its pressure, the length of the condensate return lines, and the feedwater chemistry. For a comprehensive evaluation, it is recommended to conduct site-specific testing following standardized protocols such as those outlined by ASTM.

References

Safety Operating Guide

Proper Disposal of Cyclohexylamine Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of cyclohexylamine (B46788) carbonate. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Cyclohexylamine carbonate and its solutions require careful handling and disposal due to their potential health hazards and environmental impact. This document outlines the necessary steps for its safe management in a laboratory setting, targeting researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Cyclohexylamine, a component, can be corrosive and flammable.[2][3][4]

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., Nitrile rubber).[4]

  • Protective clothing to prevent skin contact.[1]

  • Chemical splash goggles and/or a face shield for eye and face protection.[1][3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[1][5] For significant spills, remove all sources of ignition.[2][5]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][5]

  • Absorption: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spilled chemical.[1]

  • Collection and Storage: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[1] Do not reuse the container.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water.[6]

  • Waste Disposal: The collected waste and any contaminated materials (including PPE) must be disposed of as hazardous waste.

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3.[1][7][8]

  • Waste Characterization:

    • Although one Safety Data Sheet (SDS) for this compound may indicate it is not hazardous for transport, the components and properties may classify it as hazardous waste upon disposal.[1]

    • Unused product or spill residues may be considered RCRA hazardous waste due to corrosivity (B1173158) (D002) and/or ignitability (B1175610) (D001).[2] An aqueous solution with a pH of 12.5 or greater is considered corrosive.[9] Cyclohexylamine has a pH of 11.5.[4]

  • Consult with EHS: Before proceeding, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and facility protocols.

  • Waste Collection and Storage:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and kept securely closed.[1]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[2][3]

  • Arrange for Professional Disposal:

    • Disposal should be conducted through an approved and licensed hazardous waste disposal company.[1][5]

    • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant.[5][6]

    • Do not discharge this compound waste to sewer systems.[5]

IV. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of cyclohexylamine and its carbonate form.

ParameterValueReference
Cyclohexylamine pH11.5[4]
Corrosive Waste pH Threshold≥ 12.5[9]
Cyclohexylamine Flash Point27 °C / 80.6 °F[4]
Cyclohexylamine LEL1.6% (V)[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_assessment Assessment & Containment cluster_disposal Disposal Protocol start Start: Have Cyclohexylamine Carbonate Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Is there a spill? ppe->spill contain_spill Contain & Absorb Spill with Inert Material spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Sealed Container spill->collect_waste No contain_spill->collect_waste consult_ehs Consult Institutional EHS for Specific Guidance collect_waste->consult_ehs store_waste Store Container in a Designated Hazardous Waste Area consult_ehs->store_waste arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Vendor store_waste->arrange_pickup end_point End: Waste Properly Disposed arrange_pickup->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexylamine Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclohexylamine carbonate, from operational procedures to disposal plans. By adhering to these protocols, you can mitigate risks and foster a secure research setting.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Ingestion and inhalation should be strictly avoided.

Hazard Identification and Classification:

Hazard StatementClassificationPrecautionary Statement
H315: Causes skin irritationSkin Irritation (Category 2)P264: Wash skin thoroughly after handling.[1]
H319: Causes serious eye irritationEye Irritation (Category 2A)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the required and recommended PPE.

Body PartRequired PPERecommended PPE
Eyes/Face Chemical splash gogglesFace shield in addition to goggles
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Laboratory coatChemical-resistant apron, rubber boots
Respiratory NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate or for spill response

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][3][4]

  • Keep the container tightly closed when not in use.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid direct contact with the skin, eyes, and clothing.[1][6]

  • Use non-sparking tools and take precautionary measures against static discharges.[2][3][6]

  • Wash hands thoroughly with soap and water after handling.[1]

3. Disposal Plan:

  • All waste containing this compound is considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[1][7] This may involve incineration in a specialized chemical incinerator.[7]

  • Do not dispose of this compound down the drain or in regular trash.[1][6]

Emergency Plan: Spills, Exposure, and Fire

Immediate and appropriate action during an emergency is crucial to minimizing harm.

1. Spill Response:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, earth) to contain the spill.[1][8]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1] Use non-sparking tools for clean-up.[3][5][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

2. Exposure Response:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[1][5][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1]

3. Fire Response:

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[1][6]

  • Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][8]

  • Hazards: Flammable vapors may be present, and containers may explode when heated.[3] Hazardous decomposition products include carbon oxides and nitrogen oxides.[1][8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow This compound Safe Handling Workflow A 1. Preparation & Risk Assessment B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed C 3. Work in a Ventilated Area (Chemical Fume Hood) B->C Proceed D 4. Handle with Care (Avoid Contact, Use Non-Sparking Tools) C->D Proceed E 5. Post-Handling D->E Task Complete F 6. Decontaminate Work Area E->F First Step I 9. Store Chemical Properly E->I If chemical remains J 10. Dispose of Waste as Hazardous E->J If waste generated G 7. Remove & Dispose of PPE Properly F->G Next H 8. Wash Hands Thoroughly G->H Final Step

Caption: Workflow for the safe handling of this compound.

References

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